molecular formula C16H32O2 B591804 Palmitic acid-d4-1

Palmitic acid-d4-1

Número de catálogo: B591804
Peso molecular: 260.45 g/mol
Clave InChI: IPCSVZSSVZVIGE-AREBVXNXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Hexadecanoic-5,5,6,6-D4 acid, a stable isotope-labeled form of palmitic acid, serves as a critical tool in biochemical and pharmacological research. Its primary application is as an internal standard in mass spectrometry-based lipidomics, enabling precise quantification of palmitic acid and its derivatives in complex biological samples, thereby facilitating advanced studies on lipid metabolism and dysregulation. Beyond its analytical utility, this compound provides foundational insights into the multifaceted biological roles of palmitic acid. Modern research highlights that palmitic acid exhibits significant anti-tumor properties, with demonstrated efficacy across various malignancies, including gastric, liver, and breast cancers. Its anti-cancer mechanisms are multifaceted, involving the induction of tumor cell apoptosis through the promotion of intracellular reactive oxygen species (ROS) generation and the mitochondrial pathway. Furthermore, it interferes with the cancer cell cycle, leading to cell cycle arrest predominantly in the G1 phase, and suppresses tumor cell metastasis and invasion. These effects are mediated through the modulation of key tumor cell signaling pathways, such as the phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt), B Cell Lymphoma-2 (Bcl-2), and P53 pathways. Researchers also utilize this deuterated compound to investigate the molecular mechanisms of palmitic acid-induced phenomena in non-cancer contexts, such as endoplasmic reticulum (ER) stress and insulin resistance, offering a powerful probe for metabolic disease research.

Propiedades

IUPAC Name

5,5,6,6-tetradeuteriohexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i11D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCSVZSSVZVIGE-AREBVXNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCCCCCCCCC)C([2H])([2H])CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Deuterium-Labeled Palmitic Acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Palmitic acid (C16:0) is the most common saturated fatty acid in animals and plants, playing a crucial role in biological systems.[1][2] It serves as a primary component of membrane phospholipids and adipose triacylglycerols, and is a key source of metabolic energy.[1] Deuterium-labeled palmitic acid, a stable isotope-labeled analog, is an indispensable tool in metabolic research, particularly in studies involving lipid metabolism, signaling pathways, and drug development.[3][4][5] This guide provides an in-depth overview of the physical and chemical properties of various deuterium-labeled palmitic acid species, detailed experimental protocols, and visualizations to aid researchers in their applications.

The substitution of hydrogen with its heavier isotope, deuterium, induces a change in mass that is readily detectable by mass spectrometry (MS) and can alter spectroscopic properties observed by nuclear magnetic resonance (NMR).[6][7] This key difference allows deuterium-labeled palmitic acid to be used as a tracer to track the metabolic fate of palmitic acid in vivo and in vitro, and as an internal standard for precise quantification in complex biological matrices.[3][4][5]

Physical and Chemical Properties

The incorporation of deuterium atoms into the palmitic acid molecule results in a predictable increase in molecular weight. Other physical properties, such as melting point, are largely comparable to the unlabeled counterpart, though minor variations may exist. The key distinction lies in the mass shift, which is fundamental to its application in mass spectrometry-based assays.[8]

Table 1: Physical and Chemical Properties of Palmitic Acid and its Deuterated Analogs

PropertyPalmitic Acid (Unlabeled)Palmitic Acid-d₃Palmitic Acid-d₃₁
Synonyms Hexadecanoic acid, Cetylic acid16,16,16-trideuteriohexadecanoic acidPerdeuterated palmitic acid, Hexadecanoic-d₃₁ acid
Molecular Formula C₁₆H₃₂O₂[9]C₁₆D₃H₂₉O₂[10]C₁₆HD₃₁O₂[11] or CD₃(CD₂)₁₄COOH[12]
Molecular Weight 256.42 g/mol [9]259.44 g/mol [10]287.62 g/mol [8][12]
Appearance White crystalline solid/powder[9]SolidSolid[8]
Melting Point 61.8 °C[9]Not specified61-64 °C[8][11]
Boiling Point 351.5 °C[9]Not specified340.6 ± 5.0 °C[11]
Isotopic Purity N/ATypically ≥98%≥98 atom % D[8]
CAS Number 57-10-3[9][12]75736-53-7[3][10]39756-30-4[11][12]
Storage Room temperature-20°C-20°C[13]

Experimental Protocols and Methodologies

Deuterium-labeled palmitic acid is predominantly utilized in conjunction with mass spectrometry (MS) and gas chromatography (GC). Below are representative protocols for its application in metabolic studies.

Lipid Extraction for Mass Spectrometry Analysis

Accurate analysis begins with efficient extraction of lipids from biological samples. The Folch and Bligh-Dyer methods, or variations thereof, are commonly employed. A methyl tert-butyl ether (MTBE)-based method is also widely used for its efficiency and safety.

Protocol: MTBE-Based Lipid Extraction [14]

  • Sample Preparation: For cultured cells (e.g., ~1 x 10⁷ cells), wash the cell pellet twice with phosphate-buffered saline (PBS).[15] For tissue, flash-freeze in liquid nitrogen and homogenize.[16]

  • Internal Standard Spiking: To the sample, add a known amount of deuterium-labeled palmitic acid (e.g., Palmitic acid-d₃₁) as an internal standard. This is crucial for absolute quantification.

  • Solvent Addition: Add 200 µL of cold methanol followed by 800 µL of cold methyl tert-butyl ether (MTBE).[14]

  • Vortexing: Vortex the mixture thoroughly to ensure mixing and cell lysis.

  • Phase Separation: Add 200 µL of water to induce phase separation.[14] Vortex again.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.[14]

  • Collection: Carefully collect the upper organic phase, which contains the lipids.[14]

  • Drying and Reconstitution: Dry the collected organic phase under a stream of nitrogen or using a SpeedVac.[14] Store the dried lipid extract at -80°C.[14] Before analysis, reconstitute the sample in an appropriate solvent mixture, such as acetonitrile/isopropanol/water (65:30:5 v/v/v).[14]

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis

GC-MS is a powerful technique for separating and quantifying individual fatty acids. Fatty acids must first be converted to their more volatile methyl ester derivatives (FAMEs).

Protocol: Preparation of Fatty Acid Methyl Esters (FAMEs) [17]

  • Lipid Extract: Start with the dried lipid extract obtained from the protocol above.

  • Transesterification: Add 500 µL of 2% sulfuric acid in anhydrous methanol to the sample.[18]

  • Incubation: Incubate the mixture at 50-80°C for 1-2 hours.[18][19]

  • Extraction: After cooling to room temperature, add a volume of hexane (e.g., 1 mL) and a volume of water to the mixture. Vortex thoroughly.

  • Phase Separation: Centrifuge briefly to separate the phases. The upper hexane layer contains the FAMEs.

  • Sample Collection: Carefully transfer the upper hexane layer to a new vial for GC-MS analysis.

GC-MS Analysis Conditions (Example)

  • GC Column: A polar column such as a CarboWax or Omegawax is typically used (e.g., 30 m x 0.53 mm ID, 0.5 µm film thickness).[19]

  • Carrier Gas: Helium or Hydrogen.[20]

  • Injection: 1 µL of the FAME extract is injected.

  • Temperature Program: An example program could be: initial temperature of 120°C, hold for 1 minute, ramp to 250°C at 4°C/minute, and hold for 10 minutes.[20]

  • MS Detection: The mass spectrometer is operated in electron impact (EI) mode, scanning a mass range appropriate for the expected FAMEs. For quantification using a deuterium-labeled standard, selected ion monitoring (SIM) is used to monitor the ion fragments of the endogenous (unlabeled) and the deuterated standard.

Visualizations of Pathways and Workflows

Metabolic Fate of Palmitic Acid

Once inside a cell, palmitic acid is activated to palmitoyl-CoA. From there, it can enter several metabolic pathways, including β-oxidation for energy production or be used for the synthesis of complex lipids like triglycerides and phospholipids.[21][22] Deuterium-labeled palmitic acid allows researchers to trace its incorporation into these various downstream molecules.

Metabolic Fate of Deuterium-Labeled Palmitic Acid PA_d Palmitic Acid-d31 (Exogenous) PA_CoA_d Palmitoyl-CoA-d31 PA_d->PA_CoA_d Activation BetaOx β-Oxidation PA_CoA_d->BetaOx LipidSyn Complex Lipid Synthesis PA_CoA_d->LipidSyn AcetylCoA_d Acetyl-CoA-d(n) BetaOx->AcetylCoA_d TCA TCA Cycle AcetylCoA_d->TCA Energy Energy (ATP) TCA->Energy TAG_d Triglycerides-d31 LipidSyn->TAG_d PL_d Phospholipids-d31 LipidSyn->PL_d Workflow for Quantification by Stable Isotope Dilution Sample Biological Sample (Unknown amount of 'Light' Palmitic Acid) Spike Spike Sample with Internal Standard Sample->Spike Standard Internal Standard (Known amount of 'Heavy' Palmitic Acid-d31) Standard->Spike Extract Lipid Extraction Spike->Extract Deriv Derivatization (FAMEs) Extract->Deriv Analysis LC-MS or GC-MS Analysis Deriv->Analysis Result Calculate Concentration based on Light/Heavy Ratio Analysis->Result

References

The Sentinel of Lipid Metabolism: A Technical Guide to the Applications of Palmitic Acid-d4 in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of metabolic research, stable isotope tracers are indispensable tools for elucidating the dynamics of biological pathways. Palmitic acid-d4, a deuterium-labeled analog of the most common saturated fatty acid in humans, has emerged as a powerful probe for investigating lipid metabolism. Its non-radioactive nature and the ability to be traced using mass spectrometry make it an ideal candidate for in vivo and in vitro studies. This technical guide provides a comprehensive overview of the applications of palmitic acid-d4 in metabolic research, with a focus on quantitative data, detailed experimental protocols, and visualization of key metabolic and experimental workflows. By tracing the journey of this labeled fatty acid, researchers can unravel the complexities of fatty acid uptake, synthesis, storage, and oxidation, providing crucial insights into metabolic health and disease.

Core Applications of Palmitic Acid-d4 in Metabolic Research

Palmitic acid-d4 serves as a versatile tracer in a multitude of metabolic studies. Its primary applications lie in the quantitative analysis of lipid dynamics, offering a window into the metabolic fluxes that are altered in various physiological and pathological states.

Metabolic Flux Analysis (MFA) of Lipid Synthesis

A key application of palmitic acid-d4 is in quantifying the contribution of different sources to the cellular lipid pool. By introducing labeled palmitic acid into a cell culture or in vivo model, researchers can distinguish between the uptake of exogenous fatty acids and the de novo synthesis of fatty acids. This is particularly valuable in studying diseases characterized by altered lipid metabolism, such as non-alcoholic fatty liver disease (NAFLD) and cancer.[1]

Quantification of Triglyceride Turnover

The synthesis and breakdown of triglycerides (TGs), a process central to energy storage and mobilization, can be precisely measured using palmitic acid-d4. By monitoring the incorporation of the deuterium label into the TG pool and its subsequent decline, the rates of TG synthesis and lipolysis can be calculated.[2][3] This has significant implications for understanding obesity, diabetes, and cardiovascular disease.

Elucidating Fatty Acid Oxidation

Palmitic acid-d4 can be used to trace the catabolic fate of fatty acids. By measuring the appearance of deuterium in metabolic end-products, the rate of fatty acid β-oxidation can be determined.[4] This is crucial for studying mitochondrial function and diseases associated with impaired energy metabolism.

Quantitative Data Presentation

The following tables summarize representative quantitative data from studies utilizing deuterated palmitic acid to investigate lipid metabolism. These tables are designed for easy comparison and to provide a quantitative context for the applications described.

Table 1: Fractional Synthesis Rates (FSR) of Intramuscular Triglycerides in Rats

TracerMuscle TypeFractional Synthesis Rate (%/hour)
[U-13C]palmitateGastrocnemius0.267 ± 0.075
[U-13C]palmitateSoleus0.100 ± 0.030
[1-13C]oleateGastrocnemius0.278 ± 0.049
[1-13C]oleateSoleus0.075 ± 0.013

Data adapted from a study evaluating intramuscular fatty acid metabolism using stable isotopic tracers.[5]

Table 2: Validation of d31-Palmitate for Measuring Fatty Acid Oxidation

Parameterd31-Palmitate (in urine)[1-13C]Palmitate (in breath)
Cumulative Recovery (9h) 10.6 ± 3%5.6 ± 2%
Acetate Recovery 85 ± 4% (d3-acetate)54 ± 4% ([1-13C]acetate)
Correlation (Corrected) y = 0.96x + 0 (P < 0.0001)-

Data from a study validating the use of deuterated palmitate for measuring dietary fat oxidation.[4] The correlation shows a strong agreement between uncorrected d31-palmitate recovery and acetate-corrected [1-13C]palmitate recovery.

Experimental Protocols

Detailed and standardized experimental protocols are critical for the successful application of palmitic acid-d4 in metabolic research. The following sections provide a generalized yet detailed methodology for a typical in vitro metabolic flux experiment.

Protocol 1: In Vitro Labeling of Cultured Cells with Palmitic Acid-d4

1. Cell Culture and Seeding:

  • Culture mammalian cells to ~80% confluency in standard growth medium.

  • Seed cells in multi-well plates (e.g., 6-well plates) at a density appropriate for the cell line and duration of the experiment.

2. Preparation of Labeling Medium:

  • Prepare a stock solution of palmitic acid-d4 complexed to bovine serum albumin (BSA).

  • Prepare the final labeling medium by supplementing serum-free culture medium with the palmitic acid-d4-BSA complex to the desired final concentration (e.g., 100 µM).

3. Isotope Labeling:

  • Aspirate the standard growth medium from the cell culture plates.

  • Wash the cells twice with phosphate-buffered saline (PBS).

  • Add the pre-warmed palmitic acid-d4 labeling medium to the cells.

  • Incubate the cells for the desired time course (e.g., 0, 2, 4, 8, 24 hours) at 37°C in a humidified incubator with 5% CO2.

4. Quenching and Metabolite Extraction:

  • At each time point, rapidly aspirate the labeling medium.

  • Wash the cells with ice-cold PBS.

  • Quench metabolic activity by adding a cold extraction solvent (e.g., 80:20 methanol:water) to the cells.

  • Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

  • Vortex the samples and centrifuge at high speed to pellet cell debris.

  • Collect the supernatant containing the extracted metabolites.

Protocol 2: Lipid Extraction and Preparation for Mass Spectrometry

1. Lipid Extraction (Bligh-Dyer Method):

  • To the metabolite extract, add chloroform and water in a ratio that results in a final solvent ratio of 1:1:0.9 (v/v/v) of chloroform:methanol:water.

  • Vortex vigorously to ensure thorough mixing.

  • Centrifuge to separate the aqueous and organic phases.

  • Carefully collect the lower organic phase, which contains the lipids.

2. Sample Derivatization for GC-MS Analysis (as Fatty Acid Methyl Esters - FAMEs):

  • Dry the lipid extract under a stream of nitrogen.

  • Add a solution of 14% boron trifluoride in methanol.

  • Incubate at 100°C for 30 minutes.

  • After cooling, add water and hexane to extract the FAMEs.

  • Collect the upper hexane layer containing the FAMEs.

  • Dry the sample and reconstitute in a suitable solvent for GC-MS injection.

3. Sample Preparation for LC-MS/MS Analysis:

  • Dry the lipid extract under nitrogen.

  • Reconstitute the sample in a solvent compatible with the liquid chromatography mobile phase (e.g., methanol/chloroform).

Protocol 3: Mass Spectrometry Analysis

1. GC-MS Analysis of FAMEs:

  • Gas Chromatograph: Use a capillary column suitable for FAMEs analysis (e.g., DB-23).

  • Oven Program: A temperature gradient is used to separate the different FAMEs.

  • Mass Spectrometer: Operate in electron ionization (EI) mode and scan for the relevant mass-to-charge ratios (m/z) for both the unlabeled and deuterated palmitate.

2. LC-MS/MS Analysis of Intact Lipids:

  • Liquid Chromatograph: Use a C18 reversed-phase column for lipid separation.

  • Mobile Phases: A gradient of aqueous and organic mobile phases is used to elute the different lipid classes.

  • Mass Spectrometer: Operate in electrospray ionization (ESI) mode (positive or negative ion mode depending on the lipid class of interest).

  • Data Acquisition: Use a targeted approach (e.g., multiple reaction monitoring - MRM) to specifically detect and quantify the precursor and product ions of lipids containing unlabeled and deuterated palmitate.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways involving palmitic acid and a typical experimental workflow for its use as a tracer.

De_Novo_Lipogenesis cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Glucose Glucose Pyruvate_mito Pyruvate Glucose->Pyruvate_mito AcetylCoA_mito Acetyl-CoA Pyruvate_mito->AcetylCoA_mito Citrate_mito Citrate AcetylCoA_mito->Citrate_mito Citrate_cyto Citrate Citrate_mito->Citrate_cyto Citrate Shuttle AcetylCoA_cyto Acetyl-CoA Citrate_cyto->AcetylCoA_cyto ACLY MalonylCoA Malonyl-CoA AcetylCoA_cyto->MalonylCoA FAS Fatty Acid Synthase AcetylCoA_cyto->FAS MalonylCoA->FAS Palmitate Palmitate (C16:0) FAS->Palmitate

Caption: De Novo Lipogenesis Pathway

Triglyceride_Synthesis Palmitic_Acid_d4 Palmitic Acid-d4 Palmitoyl_CoA_d4 Palmitoyl-CoA-d4 Palmitic_Acid_d4->Palmitoyl_CoA_d4 Acyl-CoA Synthetase LPA Lysophosphatidic Acid Palmitoyl_CoA_d4->LPA PA Phosphatidic Acid Palmitoyl_CoA_d4->PA TG Triglyceride-d4 Palmitoyl_CoA_d4->TG G3P Glycerol-3-Phosphate G3P->LPA GPAT LPA->PA AGPAT DAG Diacylglycerol PA->DAG PAP DAG->TG DGAT

Caption: Triglyceride Synthesis Pathway

Beta_Oxidation Palmitoyl_CoA_d4 Palmitoyl-CoA-d4 (C16) Dehydrogenation1 Dehydrogenation (FAD -> FADH2) Palmitoyl_CoA_d4->Dehydrogenation1 Hydration Hydration Dehydrogenation1->Hydration Dehydrogenation2 Dehydrogenation (NAD+ -> NADH) Hydration->Dehydrogenation2 Thiolysis Thiolysis Dehydrogenation2->Thiolysis Myristoyl_CoA_d4 Myristoyl-CoA-d4 (C14) Thiolysis->Myristoyl_CoA_d4 AcetylCoA Acetyl-CoA Thiolysis->AcetylCoA Cycle 7 Cycles Myristoyl_CoA_d4->Cycle

Caption: Fatty Acid Beta-Oxidation

Experimental_Workflow Cell_Culture 1. Cell Culture & Seeding Labeling 2. Isotope Labeling (Palmitic Acid-d4) Cell_Culture->Labeling Quenching 3. Quenching & Metabolite Extraction Labeling->Quenching Lipid_Extraction 4. Lipid Extraction Quenching->Lipid_Extraction Derivatization 5. Derivatization (for GC-MS) Lipid_Extraction->Derivatization MS_Analysis 6. MS Analysis (GC-MS or LC-MS/MS) Lipid_Extraction->MS_Analysis Derivatization->MS_Analysis Data_Analysis 7. Data Analysis & Flux Calculation MS_Analysis->Data_Analysis

Caption: Experimental Workflow

Conclusion

Palmitic acid-d4 is a cornerstone of modern metabolic research, providing a robust and versatile tool for the quantitative analysis of lipid metabolism. Its application in metabolic flux analysis has been instrumental in advancing our understanding of the intricate regulation of fatty acid and triglyceride dynamics in health and disease. The detailed protocols and visualizations provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to leverage the power of stable isotope tracing. As analytical technologies continue to advance, the applications of palmitic acid-d4 and other labeled lipids will undoubtedly expand, further illuminating the complex and vital role of lipids in biological systems.

References

Palmitic Acid-d4 as a Tracer for Fatty Acid Metabolism Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitic acid, a 16-carbon saturated fatty acid, is the most common saturated fatty acid in the human body and is integral to numerous physiological and pathological processes.[1] Understanding its metabolism is crucial for research in areas such as metabolic syndrome, cardiovascular disease, cancer, and neurodegenerative disorders. Palmitic acid-d4 (d4-PA), a stable isotope-labeled analog of palmitic acid, serves as a powerful tracer for elucidating the intricate pathways of fatty acid metabolism in vivo and in vitro. This technical guide provides a comprehensive overview of the application of palmitic acid-d4 in metabolic research, detailing experimental protocols, data interpretation, and its role in drug development.

Stable isotope tracers, like palmitic acid-d4, offer a safe and effective method to track the metabolic fate of fatty acids without the risks associated with radioactive isotopes.[2] By incorporating deuterium atoms, the mass of the molecule is increased, allowing for its differentiation from endogenous palmitic acid using mass spectrometry. This enables the precise quantification of fatty acid uptake, oxidation, and incorporation into complex lipids.

Core Principles of Palmitic Acid-d4 as a Tracer

The fundamental principle behind using palmitic acid-d4 as a tracer is the ability to distinguish it from the endogenous pool of unlabeled palmitate. Once introduced into a biological system, d4-PA follows the same metabolic pathways as its unlabeled counterpart. By tracking the appearance of the deuterium label in various metabolites and body water, researchers can quantify the dynamic processes of fatty acid metabolism.

Key applications include:

  • Measuring Fatty Acid Flux: Determining the rate of appearance and disappearance of palmitate in the plasma, providing insights into lipolysis and fatty acid uptake by tissues.

  • Quantifying Fatty Acid Oxidation: By measuring the incorporation of deuterium into body water, the rate of fatty acid oxidation can be determined.

  • Tracing Lipid Synthesis: Following the incorporation of d4-PA into complex lipids such as triglycerides and phospholipids to study lipid synthesis and turnover.

  • Internal Standard: Serving as an internal standard for the accurate quantification of unlabeled palmitic acid in biological samples using mass spectrometry.[3][4]

Data Presentation: Quantitative Analysis of Fatty Acid Metabolism

The following tables summarize representative quantitative data from studies investigating fatty acid metabolism using stable isotope-labeled palmitate. While not all studies specified the use of d4-palmitate, the data is illustrative of the types of measurements that can be obtained.

ParameterConditionValueUnitsReference
Palmitate Flux (Rate of Appearance)Healthy Adults (Resting)0.5nmol/kg/min[5]
Palmitate Flux (Rate of Appearance)Healthy Adults (Exercise)2.0nmol/kg/min[5]
Myocardial Fatty Acid Oxidation (MFAO)C57BL/6 Mice (in vivo)375.03 ± 43.83nmoles/min/g[6]
Dietary Palmitate OxidationHealthy Adults (During Exercise)10.6 ± 3% of ingested dose[7]
Dietary GroupRespiratory Quotient (Fed State)Rate of Fat Oxidation (Fed State)Daily Energy Expenditure (Change from Baseline)Reference
High Palmitic Acid Diet0.89 ± 0.010.0005 ± 0.0001 mg/kg FFM/min-214 ± 69 kcal/d[8]
High Oleic Acid Diet0.86 ± 0.010.0008 ± 0.0001 mg/kg FFM/min9 ± 60 kcal/d[8]

Experimental Protocols

In Vivo Measurement of Fatty Acid Flux and Oxidation using Palmitic Acid-d4

This protocol outlines a general procedure for an in vivo study in mice to measure fatty acid synthesis and oxidation.

Materials:

  • Palmitic acid-d4 (or other deuterated fatty acid)

  • Vehicle for administration (e.g., corn oil, intralipid)

  • Mass spectrometer (GC-MS or LC-MS/MS)

  • Standard laboratory equipment for animal handling and sample collection

Procedure:

  • Tracer Preparation: Prepare a sterile solution of palmitic acid-d4 complexed with fatty acid-free bovine serum albumin (BSA) for intravenous infusion or dissolved in a suitable lipid vehicle for oral administration. The concentration should be accurately determined.

  • Animal Preparation: Acclimatize animals to the experimental conditions. For studies requiring a steady state, fasting may be necessary.

  • Tracer Administration: Administer the palmitic acid-d4 tracer. For flux measurements, a primed-continuous intravenous infusion is often used to achieve a steady-state concentration of the tracer in the plasma. For dietary fat oxidation studies, the tracer is typically given orally as part of a meal.[7]

  • Sample Collection: Collect blood samples at predetermined time points into tubes containing an anticoagulant. For oxidation measurements, urine or plasma samples are collected to measure deuterium enrichment in body water.[7] At the end of the experiment, tissues of interest can be collected.

  • Sample Processing:

    • Plasma: Centrifuge blood samples to separate plasma. For fatty acid analysis, lipids are extracted from plasma using a method such as the Bligh-Dyer extraction.

    • Tissue: Homogenize tissues and extract lipids.

    • Derivatization: For GC-MS analysis, fatty acids are often derivatized to form volatile esters (e.g., methyl or pentafluorobenzyl esters).[9][10]

  • Mass Spectrometry Analysis:

    • Analyze the isotopic enrichment of palmitate in plasma and tissues using GC-MS or LC-MS/MS.

    • Measure the deuterium enrichment in body water from plasma or urine samples.

  • Data Analysis:

    • Fatty Acid Flux (Rate of Appearance, Ra): Calculate Ra using steady-state equations, considering the infusion rate and the isotopic enrichment of plasma palmitate.

    • Fatty Acid Oxidation: Calculate the rate of fatty acid oxidation based on the rate of deuterium incorporation into body water.

In Vitro/Ex Vivo Fatty Acid Uptake and Metabolism

This protocol describes a method for studying the incorporation of palmitic acid-d4 into lipids in isolated tissues or cultured cells.

Materials:

  • Palmitic acid-d4

  • Cell culture medium or incubation buffer

  • Cultured cells or isolated tissue

  • Mass spectrometer (LC-MS/MS)

  • Standard cell culture and laboratory equipment

Procedure:

  • Tracer Preparation: Prepare a stock solution of palmitic acid-d4 complexed to fatty acid-free BSA in the appropriate culture medium or buffer.

  • Cell/Tissue Incubation: Incubate the cells or tissue with the d4-PA-containing medium for a defined period.

  • Washing: After incubation, wash the cells or tissue thoroughly with cold phosphate-buffered saline (PBS) to remove excess tracer.

  • Lipid Extraction: Harvest the cells or tissue and extract total lipids using a suitable solvent system (e.g., chloroform:methanol).

  • Lipid Analysis:

    • Separate different lipid classes (e.g., triglycerides, phospholipids) using thin-layer chromatography (TLC) or liquid chromatography (LC).

    • Analyze the incorporation of d4-PA into specific lipid species by LC-MS/MS.

  • Data Analysis: Quantify the amount of d4-PA incorporated into different lipid fractions to determine the rates of synthesis and turnover.

Signaling Pathways and Experimental Workflows

Palmitic acid is not only a substrate for energy metabolism but also a signaling molecule that can influence various cellular processes through direct interaction with proteins or by modulating membrane composition. Protein palmitoylation, the reversible attachment of palmitic acid to cysteine residues, is a critical post-translational modification that regulates protein trafficking, localization, and activity.

Protein Palmitoylation Cycle

Palmitoylation_Cycle cluster_golgi Golgi Apparatus cluster_membrane Plasma Membrane cluster_cytosol Cytosol PAT Palmitoyl Acyltransferase (PAT) - ZDHHC enzymes Palmitoylated_Protein_Membrane Palmitoylated Protein (Membrane Associated) PAT->Palmitoylated_Protein_Membrane Palmitoylation & Trafficking Protein_Golgi Substrate Protein Protein_Golgi->PAT Substrate PPT Palmitoyl-protein Thioesterase (PPT) Palmitoylated_Protein_Membrane->PPT Depalmitoylation Depalmitoylated_Protein Depalmitoylated Protein PPT->Depalmitoylated_Protein Depalmitoylated_Protein->Protein_Golgi Recycling Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->PAT Palmitate Donation TLR4_Signaling PA Palmitic Acid MD2 MD2 PA->MD2 Direct Binding TLR4 TLR4 MD2->TLR4 Activation MyD88 MyD88 TLR4->MyD88 Recruitment IRAK4 IRAK4 MyD88->IRAK4 Activation NFkB_MAPK NF-κB and MAPK Signaling IRAK4->NFkB_MAPK Inflammatory_Response Inflammatory Response NFkB_MAPK->Inflammatory_Response Lipidomics_Workflow Sample Biological Sample (e.g., Plasma, Tissue) IS_Spike Spike with Palmitic Acid-d4 (Internal Standard) Sample->IS_Spike Extraction Lipid Extraction (e.g., Bligh-Dyer) IS_Spike->Extraction LCMS LC-MS/MS Analysis (MRM Mode) Extraction->LCMS Quantification Quantification (Analyte/IS Ratio) LCMS->Quantification Data_Analysis Data Analysis and Interpretation Quantification->Data_Analysis

References

Understanding Stable Isotope Labeling with Palmitic Acid-d4-1: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems. By replacing atoms with their heavier, non-radioactive isotopes, researchers can track the movement and transformation of compounds without perturbing the system's natural state. Palmitic acid-d4-1, a deuterated analog of the ubiquitous 16-carbon saturated fatty acid, serves as an invaluable tracer in the study of lipid metabolism. Its use, coupled with sensitive analytical methods like mass spectrometry, allows for the precise quantification of dynamic processes such as fatty acid uptake, esterification into complex lipids, and catabolism. This technical guide provides a comprehensive overview of the principles, experimental methodologies, and data interpretation associated with the use of this compound in metabolic research.

Core Principles of Stable Isotope Tracing with this compound

The fundamental principle behind using this compound is the ability to distinguish it from its endogenous, unlabeled counterpart based on its increased mass. The four deuterium atoms (d4) add approximately 4 Daltons to the molecular weight of palmitic acid. When introduced into a biological system, this compound enters the same metabolic pathways as natural palmitic acid. By tracking the appearance of the d4 label in various lipid species over time, researchers can elucidate the kinetics of lipid metabolism.

Key applications include:

  • Measuring Fatty Acid Flux: Determining the rate of appearance and disappearance of palmitic acid in different cellular compartments or in circulation.

  • Quantifying Lipid Synthesis and Turnover: Calculating the rate at which this compound is incorporated into and released from complex lipids such as triglycerides, phospholipids, and ceramides.

  • Elucidating Metabolic Pathways: Tracing the conversion of palmitic acid into other fatty acids or its entry into catabolic pathways like beta-oxidation.

Data Presentation: Quantitative Analysis of Palmitic Acid Metabolism

While specific quantitative data for this compound is not always readily available in published literature in a standardized tabular format, the following tables present illustrative data from studies using other isotopically labeled forms of palmitic acid. These examples demonstrate the types of quantitative insights that can be gained from such tracer studies.

Table 1: Illustrative Fractional Synthesis Rate (FSR) of Intramuscular Triglycerides

This table is based on data from a study using [U-13C]palmitate to demonstrate how FSR can be calculated for different muscle types. Similar principles apply when using this compound.

Muscle TypeTriglyceride FSR (%/h)
Gastrocnemius0.267 ± 0.075
Soleus0.100 ± 0.030

Data is presented as mean ± SEM. FSR is calculated based on the incorporation of the labeled palmitate into the triglyceride pool over time.

Table 2: Illustrative Cumulative Recovery of Deuterated Palmitate

This table is adapted from a study that used d31-palmitate to measure fatty acid oxidation. The cumulative recovery in urine provides a measure of the extent to which the labeled fatty acid has been metabolized.

Time (hours)Cumulative Recovery of d31-palmitate in Urine (%)
910.6 ± 3

Data is presented as mean ± SD. This demonstrates how the metabolic fate of a deuterated fatty acid can be quantified.

Table 3: Palmitic Acid-Induced Changes in Cellular Ceramide Species

This table illustrates how stable isotope tracing can be used to understand the impact of fatty acids on specific lipid classes. While this study did not use a labeled palmitate to measure synthesis rates directly, it shows the quantitative changes in ceramide species upon treatment with unlabeled palmitic acid, a process that can be further investigated with this compound.

Ceramide SpeciesControl (pg/mg protein)Palmitic Acid Treated (pg/mg protein)Fold Change
C14:0-ceramide50 ± 5150 ± 153.0
C16:0-ceramide200 ± 20500 ± 502.5
C18:0-ceramide100 ± 10250 ± 252.5
C20:0-ceramide30 ± 390 ± 93.0
C22:0-ceramide40 ± 4120 ± 123.0
C24:0-ceramide60 ± 6180 ± 183.0

Data is presented as mean ± SEM. This demonstrates the utility of lipidomics in conjunction with fatty acid treatment to quantify changes in specific lipid molecules.

Experimental Protocols

The following are detailed methodologies for key experiments involving stable isotope labeling with palmitic acid.

Protocol 1: In Vitro Stable Isotope Labeling of Cultured Cells with this compound

Objective: To trace the incorporation of this compound into intracellular lipid species (e.g., triglycerides, phospholipids, ceramides) in cultured cells.

Materials:

  • This compound (deuterated palmitic acid)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Cell culture medium (e.g., DMEM)

  • Cultured cells (e.g., hepatocytes, adipocytes, macrophages)

  • Phosphate Buffered Saline (PBS)

  • Methanol, Chloroform, Water (for lipid extraction)

  • Internal standards for various lipid classes (e.g., deuterated or 13C-labeled lipids)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Preparation of this compound/BSA Complex:

    • Dissolve this compound in ethanol to make a stock solution (e.g., 50 mM).

    • Prepare a solution of fatty acid-free BSA in sterile PBS or cell culture medium (e.g., 10% w/v).

    • Warm the BSA solution to 37°C.

    • Slowly add the this compound stock solution to the warm BSA solution while stirring to achieve the desired final concentration (e.g., 1 mM this compound in 1% BSA). This creates a complex that is soluble in the aqueous culture medium and facilitates cellular uptake.

    • Sterile-filter the final complex.

  • Cell Culture and Labeling:

    • Plate cells at a desired density and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).

    • Remove the growth medium and wash the cells once with warm PBS.

    • Add the labeling medium containing the this compound/BSA complex. The final concentration of this compound in the medium can range from 50 to 500 µM, depending on the cell type and experimental goals.

    • Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of the tracer.

  • Sample Harvesting and Lipid Extraction:

    • At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS to stop metabolic activity.

    • Add ice-cold methanol to the cells and scrape them from the plate. Collect the cell suspension.

    • Perform a Bligh-Dyer or a similar lipid extraction method:

      • Add chloroform and water to the methanol cell suspension in a ratio that forms a biphasic system (e.g., 1:2:0.8 methanol:chloroform:water).

      • Vortex thoroughly and centrifuge to separate the phases.

      • The lower organic phase contains the lipids.

    • Add a mixture of internal standards for the lipid classes of interest to the organic phase to correct for extraction efficiency and instrument variability.

    • Evaporate the solvent from the organic phase under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1).

  • LC-MS Analysis:

    • Separate the lipid species using a suitable liquid chromatography method (e.g., reversed-phase or hydrophilic interaction liquid chromatography).

    • Detect and quantify the labeled and unlabeled lipid species using a mass spectrometer. The instrument will be set to detect the specific mass-to-charge ratios (m/z) of the precursor and fragment ions for each lipid of interest, including their deuterated isotopologues.

Protocol 2: In Vivo Stable Isotope Tracing with this compound in an Animal Model

Objective: To determine the in vivo kinetics of this compound, including its turnover in plasma and incorporation into tissue lipids.

Materials:

  • This compound

  • Sterile saline or other suitable vehicle

  • Animal model (e.g., mouse, rat)

  • Anesthesia

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Tissue collection tools

  • Lipid extraction reagents and internal standards as in Protocol 1

  • LC-MS system

Procedure:

  • Tracer Administration:

    • Prepare a sterile solution of this compound for administration. This can be complexed with albumin for intravenous infusion or dissolved in an appropriate vehicle for oral gavage or intraperitoneal injection.

    • Administer the tracer to the animal. The dose will depend on the animal model and the specific research question.

  • Sample Collection:

    • Collect blood samples at various time points post-administration (e.g., 0, 15, 30, 60, 120, 240 minutes) to determine the plasma kinetics of this compound. Collect blood into EDTA-coated tubes and centrifuge to obtain plasma.

    • At the end of the experiment, euthanize the animal and collect tissues of interest (e.g., liver, adipose tissue, muscle).

    • Immediately freeze the tissues in liquid nitrogen to quench metabolic activity.

  • Sample Processing and Lipid Extraction:

    • For plasma samples, perform lipid extraction as described in Protocol 1.

    • For tissue samples, homogenize the frozen tissue in a suitable buffer before performing lipid extraction.

  • LC-MS Analysis:

    • Analyze the lipid extracts from plasma and tissues by LC-MS to quantify the enrichment of this compound in the free fatty acid pool and its incorporation into various lipid species.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Signaling Pathways

Palmitic acid is not only a metabolic substrate but also a signaling molecule that can modulate various cellular pathways, particularly those related to inflammation and insulin resistance.

Palmitic_Acid_TLR4_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound MD2 MD2 This compound->MD2 Binds CD14 CD14 This compound->CD14 Binds TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 Recruits MD2->TLR4 CD14->TLR4 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK TRAF6->IKK NF-kB NF-kB IKK->NF-kB Activates Nucleus Nucleus NF-kB->Nucleus Translocates to Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes Induces Transcription

Caption: Palmitic acid activation of the TLR4 signaling pathway.

Palmitic_Acid_Insulin_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin Insulin Receptor Insulin Receptor Insulin->Insulin Receptor Binds This compound This compound Ceramides Ceramides This compound->Ceramides Increases synthesis of IRS1 IRS1 Insulin Receptor->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates GLUT4 Translocation GLUT4 Translocation Akt->GLUT4 Translocation Promotes Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake Ceramides->IRS1 Inhibits Ceramides->Akt Inhibits

Caption: Palmitic acid-induced impairment of insulin signaling.

Experimental Workflows

In_Vitro_Workflow A Cell Culture C Incubate Cells with Tracer (Time Course) A->C B Prepare this compound/BSA Complex B->C D Harvest Cells and Quench Metabolism C->D E Lipid Extraction (e.g., Bligh-Dyer) D->E F Add Internal Standards E->F G LC-MS Analysis F->G H Data Analysis (Quantification of Labeled Lipids) G->H

Caption: Workflow for in vitro stable isotope tracing.

In_Vivo_Workflow A Prepare this compound Tracer B Administer Tracer to Animal Model A->B C Collect Blood Samples (Time Course) B->C D Collect Tissues of Interest B->D E Lipid Extraction from Plasma and Tissues C->E D->E F Add Internal Standards E->F G LC-MS Analysis F->G H Data Analysis (Kinetics and Tissue Incorporation) G->H

Caption: Workflow for in vivo stable isotope tracing.

Conclusion

Stable isotope labeling with this compound is a robust and versatile tool for investigating the complexities of lipid metabolism. By enabling the direct measurement of metabolic fluxes and the tracing of fatty acid fate, this approach provides a dynamic view of biological processes that cannot be obtained from static measurements of lipid concentrations alone. The detailed protocols and conceptual frameworks provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret experiments using this compound, ultimately advancing our understanding of lipid biology in health and disease.

The Pivotal Role of Palmitic Acid-d4 in Advancing Lipidomics and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of lipidomics, the precise and accurate quantification of lipid species is paramount to unraveling their complex roles in cellular processes, disease pathogenesis, and therapeutic interventions. Stable isotope-labeled internal standards have emerged as an indispensable tool in mass spectrometry-based lipid analysis, and among these, deuterated fatty acids like Palmitic acid-d4 play a critical role. This technical guide provides a comprehensive overview of the application of Palmitic acid-d4 in lipidomics and mass spectrometry, detailing its function as an internal standard, its use in metabolic labeling and flux analysis, and providing in-depth experimental protocols.

The Core Principle: Isotope Dilution Mass Spectrometry

The primary application of Palmitic acid-d4 in lipidomics is as an internal standard for quantitative analysis, leveraging the principle of isotope dilution mass spectrometry.[1] In this method, a known amount of Palmitic acid-d4 is spiked into a biological sample at the earliest stage of preparation.[1] Since Palmitic acid-d4 is chemically identical to its endogenous counterpart, palmitic acid, but has a higher mass due to the four deuterium atoms, it behaves similarly during extraction, derivatization, and chromatographic separation.[2]

The mass spectrometer can readily distinguish between the endogenous (light) palmitic acid and the deuterated (heavy) internal standard based on their mass-to-charge (m/z) ratio. By comparing the signal intensity of the endogenous analyte to that of the known quantity of the added deuterated standard, precise and accurate quantification can be achieved.[2] This approach effectively corrects for variations in sample recovery and matrix effects, which are common challenges in the analysis of complex biological samples.[1]

Key Applications of Palmitic Acid-d4

Beyond its role as an internal standard for the quantification of palmitic acid, Palmitic acid-d4 is a valuable tool in several advanced lipidomics applications:

  • Metabolic Labeling and Flux Analysis: Palmitic acid-d4 can be used as a tracer to study the dynamics of fatty acid metabolism.[3][4] By introducing deuterated palmitic acid to cells or organisms, researchers can track its incorporation into various lipid species, such as triglycerides, phospholipids, and cholesteryl esters. This allows for the measurement of metabolic fluxes and the elucidation of pathways involved in fatty acid uptake, synthesis, and degradation under different physiological or pathological conditions.[5]

  • Studying Palmitoylation: While radiolabeled palmitate has traditionally been used, stable isotope-labeled versions offer a non-radioactive alternative for studying protein palmitoylation, a crucial post-translational modification that affects protein trafficking, stability, and function.

  • Investigating Signaling Pathways: Palmitic acid is not just a metabolite but also a signaling molecule implicated in various cellular processes, including insulin resistance and lipotoxicity.[6][7] Palmitic acid-d4 can be used in studies to trace the metabolic fate of palmitic acid and its impact on these signaling cascades.

Quantitative Data and Method Validation

The use of deuterated internal standards like Palmitic acid-d4 is fundamental to achieving high-quality quantitative data in lipidomics. The following tables summarize key parameters and representative data for the quantification of fatty acids using this approach.

ParameterDescriptionTypical Value/RangeReference
Linearity (R²) The correlation coefficient of the calibration curve, indicating the linearity of the response over a concentration range.> 0.99[8]
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected.ng/mL to µg/mL range[8]
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.ng/mL to µg/mL range[8][9]
Recovery The percentage of the analyte recovered during the sample preparation process.85-115%[10]
Precision (%RSD) The relative standard deviation of replicate measurements, indicating the reproducibility of the method.< 15%[11]

Table 1: Typical Method Validation Parameters for Fatty Acid Quantification using Deuterated Internal Standards.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Palmitic Acid255.2255.2
Palmitic Acid-d4 (IS) 259.2 259.2
Oleic Acid281.2281.2
Stearic Acid283.2283.2
Arachidonic Acid303.259.1

Table 2: Example of Precursor and Product Ions for Selected Fatty Acids and Palmitic Acid-d4 in Negative Ion Mode Mass Spectrometry. (Note: Specific m/z values may vary depending on the derivatization and ionization method used).

Experimental Protocols

The following sections provide detailed methodologies for the quantification of fatty acids in biological samples using Palmitic acid-d4 as an internal standard.

Protocol 1: Quantification of Total Fatty Acids in Plasma by GC-MS

This protocol describes the analysis of total fatty acids, which involves a saponification step to release fatty acids from complex lipids.

Materials:

  • Plasma sample

  • Palmitic acid-d4 internal standard solution (in ethanol)

  • Methanol

  • 1N Hydrochloric Acid (HCl)

  • Iso-octane

  • 1N Potassium Hydroxide (KOH)

  • Derivatization agent: 1% pentafluorobenzyl bromide (PFBBr) in acetonitrile and 1% diisopropylethylamine (DIPEA) in acetonitrile

  • Glass tubes (16x125 mm and 10x75 mm)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator or SpeedVac

Procedure:

  • Sample Preparation: To a 16x125 mm glass tube, add 200 µL of plasma and 300 µL of phosphate-buffered saline (PBS).

  • Internal Standard Spiking: Add 100 µL of the Palmitic acid-d4 internal standard solution. Vortex briefly.

  • Cell Lysis and Acidification: Add 1 volume of methanol and acidify with HCl to a final concentration of 25 mM.[12]

  • Lipid Extraction:

    • Add 1 mL of iso-octane to the tube, vortex vigorously, and centrifuge at 3000 x g for 1 minute to separate the layers.[12]

    • Transfer the upper iso-octane layer to a clean 10x75 mm glass tube.

    • Repeat the extraction step once more and combine the iso-octane layers.

  • Saponification:

    • To the remaining methanol/aqueous layer, add 500 µL of 1N KOH, vortex, and incubate for 1 hour at an appropriate temperature to hydrolyze ester bonds.

    • After incubation, add 500 µL of 1N HCl to neutralize the solution (verify pH is below 5).

  • Extraction of Released Fatty Acids:

    • Repeat the iso-octane extraction (step 4) on the saponified mixture and combine all iso-octane fractions.

  • Drying: Evaporate the combined iso-octane extracts to dryness under a stream of nitrogen or using a SpeedVac.

  • Derivatization:

    • Add 25 µL of 1% PFBBr in acetonitrile and 25 µL of 1% DIPEA in acetonitrile to the dried extract.[12]

    • Incubate at room temperature for 20 minutes.

    • Dry the sample again under nitrogen or in a SpeedVac.

  • Reconstitution and Analysis:

    • Reconstitute the derivatized sample in 50 µL of iso-octane.

    • Transfer to a GC-MS vial with a glass insert for analysis.

Protocol 2: Quantification of Free Fatty Acids in Cells by LC-MS/MS

This protocol is for the analysis of free (unesterified) fatty acids.

Materials:

  • Cultured cells (approximately 0.5 million)

  • Palmitic acid-d4 internal standard solution (in methanol)

  • Phosphate-buffered saline (PBS)

  • Methanol

  • Chloroform

  • 0.9% NaCl solution

  • LC-MS grade water and acetonitrile

  • Formic acid

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Cell Harvesting: Harvest cells and wash with PBS. Resuspend the cell pellet in a known volume of PBS.

  • Internal Standard Spiking: Add a known amount of Palmitic acid-d4 internal standard to the cell suspension.

  • Lipid Extraction (Bligh-Dyer Method):

    • To the cell suspension, add methanol and chloroform in a ratio that results in a single-phase mixture of chloroform:methanol:water (typically around 1:2:0.8 v/v/v). Vortex thoroughly.

    • Add additional chloroform and water to induce phase separation (final ratio of approximately 2:2:1.8 v/v/v).

    • Vortex and centrifuge to separate the phases.

  • Collection of Organic Phase: Carefully collect the lower organic (chloroform) phase, which contains the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the LC-MS system (e.g., a mixture of acetonitrile and isopropanol).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system equipped with a C18 reversed-phase column.

    • Use a gradient elution with mobile phases typically consisting of water and acetonitrile/isopropanol with a small amount of formic acid or ammonium acetate to improve ionization.

    • Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for palmitic acid and Palmitic acid-d4.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The general experimental workflow for the quantification of fatty acids using Palmitic acid-d4 is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (Plasma, Cells, Tissue) add_is Spike with Palmitic Acid-d4 sample->add_is homogenize Homogenization / Lysis add_is->homogenize extract Lipid Extraction (e.g., Bligh-Dyer) homogenize->extract derivatize Derivatization (optional for GC-MS) extract->derivatize lc_ms LC-MS/MS or GC-MS Analysis derivatize->lc_ms integrate Peak Integration lc_ms->integrate quantify Quantification (Analyte/IS Ratio) integrate->quantify

Caption: A generalized experimental workflow for fatty acid quantification.

Palmitic Acid-Induced Insulin Resistance Signaling Pathway

Elevated levels of palmitic acid are known to induce insulin resistance. The simplified signaling pathway below illustrates key molecular events involved in this process. Palmitic acid can lead to the production of diacylglycerol (DAG) and ceramides, which in turn activate protein kinase C (PKC). Activated PKC can phosphorylate the insulin receptor substrate 1 (IRS-1) at serine residues, inhibiting its normal tyrosine phosphorylation and downstream signaling, ultimately impairing glucose uptake.

insulin_resistance_pathway PA Palmitic Acid DAG DAG PA->DAG synthesizes Ceramide Ceramide PA->Ceramide synthesizes PKC PKC DAG->PKC activates Ceramide->PKC activates IRS1_S IRS-1 (Ser-P) PKC->IRS1_S phosphorylates Impaired_Uptake Impaired Glucose Uptake Insulin Insulin IR Insulin Receptor Insulin->IR binds IRS1_Y IRS-1 (Tyr-P) IR->IRS1_Y phosphorylates PI3K PI3K/Akt Pathway IRS1_Y->PI3K activates IRS1_S->IRS1_Y inhibits GLUT4 GLUT4 Translocation PI3K->GLUT4 promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake enables

Caption: Palmitic acid's role in inducing insulin resistance.

Conclusion

Palmitic acid-d4 is a versatile and powerful tool in the field of lipidomics. Its primary use as an internal standard in isotope dilution mass spectrometry enables the highly accurate and precise quantification of palmitic acid in a variety of biological matrices. Furthermore, its application as a metabolic tracer provides dynamic insights into fatty acid metabolism and its role in cellular signaling. The detailed protocols and conceptual frameworks provided in this guide serve as a valuable resource for researchers and scientists aiming to employ Palmitic acid-d4 in their studies, ultimately contributing to a deeper understanding of the complex world of lipids in health and disease.

References

A Technical Guide to the Core Differences and Applications of Palmitic Acid and Palmitic Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the distinctions between palmitic acid and its deuterated isotopologue, Palmitic acid-d4. Designed for a scientific audience, this document details the fundamental chemical and physical differences, outlines key applications in research, and provides comprehensive experimental protocols for their use.

Core Chemical and Physical Distinctions

Palmitic acid is one of the most common saturated fatty acids found in animals and plants.[1][2] Its deuterated counterpart, Palmitic acid-d4, is a stable isotope-labeled version where four hydrogen atoms have been replaced by deuterium atoms. This seemingly subtle substitution has profound implications for its use in analytical and metabolic research.

The nomenclature "Palmitic acid-d4" can refer to various isotopologues depending on the positions of the deuterium atoms. A common commercially available variant is Hexadecanoic-5,5,6,6-d4 acid .[3] For the purpose of this guide, we will focus on this specific isotopologue as a representative example. It is crucial for researchers to verify the exact deuteration pattern from the supplier's documentation.

The primary difference between Palmitic acid and Palmitic acid-d4 is their molecular weight. The addition of four neutrons (one for each deuterium atom) results in a mass shift that is readily detectable by mass spectrometry. This mass difference is the cornerstone of its application as an internal standard and metabolic tracer.[2]

While extensive data on the physical properties of every deuterated isotopologue is not always available, studies on deuterated lipids suggest that properties such as melting and boiling points are not significantly altered by the substitution of a few hydrogen atoms with deuterium.[4][5]

Table 1: Comparison of Chemical and Physical Properties
PropertyPalmitic AcidPalmitic Acid-d4 (Hexadecanoic-5,5,6,6-d4 acid)
Synonym Hexadecanoic acidHexadecanoic-5,5,6,6-d4 acid
Molecular Formula C₁₆H₃₂O₂C₁₆H₂₈D₄O₂
Molecular Weight 256.42 g/mol 260.45 g/mol
Exact Mass 256.24023 g/mol 260.26534 g/mol
CAS Number 57-10-375736-47-9[3]
Melting Point ~63-64 °CExpected to be very similar to Palmitic Acid
Boiling Point 351.5 °CExpected to be very similar to Palmitic Acid

Key Applications in Research

The utility of Palmitic acid-d4 in scientific research stems from its nature as a stable, non-radioactive isotopic tracer. Its applications are primarily centered around quantitative analysis and metabolic studies.

Internal Standard for Quantitative Analysis

In analytical chemistry, particularly in chromatography coupled with mass spectrometry (GC-MS and LC-MS), accurate quantification of endogenous molecules can be challenging due to sample loss during preparation and variations in instrument response. The stable isotope dilution method, using a deuterated internal standard like Palmitic acid-d4, is considered the gold standard for accurate quantification.[6]

A known amount of the deuterated standard is added to a sample at the beginning of the workflow. Since the deuterated and non-deuterated forms have nearly identical chemical properties, they experience the same extent of loss during extraction and derivatization, and they co-elute during chromatography. However, the mass spectrometer can distinguish them based on their mass difference. By comparing the peak area of the endogenous analyte to the peak area of the known amount of internal standard, a precise and accurate quantification can be achieved.[6]

Figure 1: General experimental workflow for the quantification of palmitic acid using Palmitic acid-d4 as an internal standard.

Tracer for Metabolic Flux Analysis

Palmitic acid-d4 can be used to trace the metabolic fate of palmitic acid in biological systems. By introducing the deuterated fatty acid to cells or organisms, researchers can follow its incorporation into complex lipids (e.g., triglycerides, phospholipids), its breakdown through beta-oxidation, or its modification through elongation and desaturation pathways.[2] This provides valuable insights into the dynamics of lipid metabolism under various physiological or pathological conditions.

For example, in cancer research, tracing the metabolism of fatty acids can reveal how tumor cells reprogram their metabolic pathways to support rapid proliferation.

A key metabolic pathway involving palmitic acid is de novo lipogenesis (DNL), the synthesis of fatty acids from non-lipid precursors like glucose. Palmitic acid is the primary product of the fatty acid synthase (FAS) complex and serves as a precursor for other fatty acids.

DeNovoLipogenesis Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Citrate Citrate (in Mitochondria) Pyruvate->Citrate Citrate_cyto Citrate (in Cytosol) Citrate->Citrate_cyto Transport AcetylCoA Acetyl-CoA Citrate_cyto->AcetylCoA ACLY MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC FAS Fatty Acid Synthase (FAS) AcetylCoA->FAS MalonylCoA->FAS PalmiticAcid Palmitic Acid (C16:0) FAS->PalmiticAcid FurtherProcessing Elongation & Desaturation PalmiticAcid->FurtherProcessing

Figure 2: Simplified pathway of de novo lipogenesis, where glucose is converted to palmitic acid.

Experimental Protocols

The following are detailed, representative protocols for the primary applications of Palmitic acid-d4.

Protocol: Quantification of Palmitic Acid in Human Plasma using GC-MS and Palmitic Acid-d4 as an Internal Standard

This protocol is adapted from established methods for fatty acid analysis.[6][7]

1. Materials and Reagents:

  • Human plasma (collected with EDTA)

  • Palmitic acid-d4 internal standard solution (e.g., 100 µg/mL in ethanol)

  • Heptadecanoic acid (C17:0) as a recovery standard (optional)

  • Methanol, Chloroform, Isooctane (all HPLC grade)

  • 0.9% NaCl solution

  • 1N HCl

  • Derivatizing agent: 1% Pentafluorobenzyl bromide (PFBBr) in acetonitrile

  • Catalyst: 1% Diisopropylethylamine (DIPEA) in acetonitrile

  • Anhydrous Sodium Sulfate

  • High-purity nitrogen gas

2. Sample Preparation and Lipid Extraction:

  • Thaw plasma samples on ice.

  • To a 16x125 mm glass tube, add 100 µL of plasma.

  • Add a precise volume (e.g., 50 µL) of the Palmitic acid-d4 internal standard solution. Vortex for 10 seconds.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture. Vortex vigorously for 2 minutes.

  • Add 0.5 mL of 0.9% NaCl solution to facilitate phase separation. Vortex for 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the layers.

  • Carefully collect the lower organic layer (chloroform) containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

3. Derivatization to Pentafluorobenzyl (PFB) Esters:

  • To the dried lipid extract, add 50 µL of 1% PFBBr in acetonitrile and 50 µL of 1% DIPEA in acetonitrile.

  • Cap the tube tightly and incubate at room temperature for 20 minutes.

  • Dry the sample completely under a stream of nitrogen gas.

4. GC-MS Analysis:

  • Reconstitute the dried, derivatized sample in 100 µL of isooctane. Transfer to a GC-MS autosampler vial.

  • Inject 1 µL of the sample onto the GC-MS system.

  • GC Conditions (Example):

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Inlet Temperature: 280°C

    • Oven Program: Start at 150°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 5 min.

  • MS Conditions (Example):

    • Ionization Mode: Negative Chemical Ionization (NCI)

    • Reagent Gas: Methane

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor:

      • Palmitic acid-PFB ester: m/z 255

      • Palmitic acid-d4-PFB ester: m/z 259

5. Quantification:

  • Generate a calibration curve by preparing standards with known concentrations of unlabeled palmitic acid and a constant concentration of Palmitic acid-d4. Process these standards using the same extraction and derivatization protocol.

  • Calculate the peak area ratio of the analyte (m/z 255) to the internal standard (m/z 259) for both the standards and the samples.

  • Determine the concentration of palmitic acid in the plasma samples by interpolating their peak area ratios on the calibration curve.

Protocol: Metabolic Tracing of Palmitic Acid in Cultured Cancer Cells

This protocol provides a framework for tracing the incorporation of exogenous palmitic acid into cellular lipids.

1. Materials and Reagents:

  • Cultured cancer cells (e.g., HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Labeling medium: Complete culture medium containing Palmitic acid-d4 complexed to fatty acid-free Bovine Serum Albumin (BSA).

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Methanol, Chloroform (HPLC grade)

  • Cell scraper

2. Preparation of Labeling Medium:

  • Prepare a stock solution of Palmitic acid-d4 in ethanol.

  • In a sterile tube, add the desired amount of Palmitic acid-d4 stock. Evaporate the ethanol under sterile nitrogen flow.

  • Resuspend the dried Palmitic acid-d4 in a small volume of pre-warmed culture medium containing fatty acid-free BSA. The BSA helps to solubilize the fatty acid.

  • Vortex and incubate at 37°C for 30 minutes to allow complex formation.

  • Dilute this complex into the final volume of culture medium to achieve the desired final concentration of Palmitic acid-d4 (e.g., 50-100 µM).

3. Metabolic Labeling Procedure:

  • Seed cells in culture plates (e.g., 6-well plates) and grow to the desired confluency (typically 70-80%).

  • Aspirate the standard culture medium from the cells.

  • Wash the cells once with pre-warmed PBS.

  • Add the prepared Palmitic acid-d4 labeling medium to the cells.

  • Incubate the cells for the desired time course (e.g., 0, 1, 4, 8, 24 hours) at 37°C in a CO₂ incubator.

4. Cell Harvesting and Lipid Extraction:

  • At each time point, place the culture plate on ice and aspirate the labeling medium.

  • Wash the cell monolayer twice with ice-cold PBS to remove any remaining extracellular tracer.

  • Add 1 mL of ice-cold methanol to each well and use a cell scraper to detach the cells.

  • Transfer the cell suspension to a glass tube.

  • Perform a lipid extraction as described in Protocol 3.1 (steps 2.4 to 2.8).

5. Analysis (LC-MS/MS for Lipidomics):

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 9:1 methanol:chloroform).

  • Analyze the samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.

  • Monitor the mass isotopologue distribution for specific lipid classes (e.g., triglycerides, phosphatidylcholines) to determine the incorporation of the d4-palmitoyl moiety over time. This will reveal the rate of synthesis of these complex lipids from the provided palmitic acid precursor.

Conclusion

Palmitic acid-d4 is an invaluable tool for researchers in the fields of metabolomics, drug development, and biomedical science. Its fundamental difference from native palmitic acid—a stable increase in mass—allows for precise quantification and dynamic tracing of lipid metabolism. By understanding the principles behind its use and employing robust experimental protocols, scientists can gain deeper insights into the complex roles of fatty acids in health and disease.

References

Palmitic Acid-d4-1: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Palmitic acid-d4-1 is a deuterated form of palmitic acid, a common saturated fatty acid. Stable isotope-labeled compounds like this compound are valuable tools in drug development and metabolic research, primarily used as tracers for quantification in pharmacokinetic and metabolic studies.[1][2] While deuteration can potentially affect the metabolic profiles of drugs, the fundamental safety and handling precautions are largely based on the properties of the parent compound, palmitic acid, supplemented with specific data for the deuterated analog where available. This guide provides an in-depth overview of the safety, handling, and toxicological information for this compound.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound. Data for the non-deuterated palmitic acid is included for comparison where specific data for the deuterated form is not available.

PropertyThis compoundPalmitic Acid (for comparison)Reference
Molecular Formula C16H28D4O2C16H32O2[1][3]
Molecular Weight 260.45 g/mol 256.42 g/mol [1][3][4]
Exact Mass 260.26500 Da256.24023 Da[1][4]
CAS Number 75736-47-9 / 75736-49-157-10-3[1][3]
Appearance -White crystalline waxy material[5]
Melting Point -61 - 64 °C[6]
Boiling Point -271.5 °C (at 133 hPa)[7]
Density -0.852 g/cm³ (at 25 °C)[7]
Solubility -Insoluble in water; Soluble in hot alcohol, ether, chloroform[5][7]
LogP 5.556.4[1][4]

Hazard Identification and Classification

This compound is classified as hazardous according to the Globally Harmonized System (GHS). The primary hazards are related to irritation and acute oral toxicity.

Hazard ClassificationGHS CategoryHazard Statement
Acute toxicity, oral Category 4H302: Harmful if swallowed
Skin corrosion/irritation Category 2H315: Causes skin irritation
Serious eye damage/eye irritation Category 2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure Category 3H335: May cause respiratory irritation
Data from MedChemExpress Safety Data Sheet for Palmitic acid-d4.[3]

Toxicological Information

Detailed toxicological studies specifically for this compound are limited. The data below is for the parent compound, palmitic acid, and should be considered as a reference.

EndpointSpeciesRouteValueReference
LD50 RatOral>5,000 mg/kg[7][8]
Primary Irritancy -SkinIrritant effect[9]
Primary Irritancy -EyeIrritating effect[7][9]
Sensitization --No sensitizing effects known[7][9]
Genotoxicity --Does not present a concern[10]
Carcinogenicity --Not identified as a carcinogen[8]

Experimental Protocols & Methodologies

Specific experimental safety and toxicology testing protocols for this compound are not detailed in the available documentation. The hazard classifications provided are based on standard regulatory testing guidelines (e.g., OECD Test Guidelines). The following sections describe generalized protocols for handling and emergency procedures based on safety data sheets.

First Aid Measures

A standardized first aid response protocol is crucial when working with this compound.

Exposure RouteProtocolReference
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If symptoms persist, seek medical advice.[3][11]
Skin Contact Take off contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[3][11]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][7]
Ingestion Rinse mouth. Call a doctor if you feel unwell. Do not induce vomiting.[3][11][12]

Handling, Storage, and Disposal

Proper handling and storage are essential to ensure safety and maintain the integrity of the compound.

Safe Handling Workflow

The following diagram illustrates the general workflow for handling this compound in a laboratory setting.

G General Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Post-Handling cluster_storage_disposal Storage & Disposal prep Consult SDS and Perform Risk Assessment ppe Wear Appropriate PPE: Lab Coat, Gloves, Goggles prep->ppe vent Ensure Proper Ventilation (Fume Hood or Ventilated Area) ppe->vent weigh Weigh Compound (Avoid Dust Generation) vent->weigh Proceed to handling use Use in Experiment weigh->use decon Decontaminate Work Area use->decon After use dispose Dispose of Waste According to Local Regulations use->dispose If disposing wash Wash Hands Thoroughly decon->wash store Store in Tightly Closed Container in a Dry, Cool Place wash->store If storing store->dispose

Caption: A workflow for the safe handling of this compound.

Emergency Spill Response

In the event of a spill, the following procedure should be followed.

G Emergency Spill Response Protocol spill Spill Occurs evacuate Evacuate Immediate Area (If necessary) spill->evacuate ppe Ensure Appropriate PPE is Worn evacuate->ppe ventilate Ventilate the Area ppe->ventilate contain Contain the Spill (Avoid dust generation) ventilate->contain cleanup Clean Up Spill: Take up dry/mechanically contain->cleanup disposal Place in Suitable Container for Disposal cleanup->disposal decontaminate Decontaminate Spill Area disposal->decontaminate report Report Incident decontaminate->report

Caption: A flowchart for responding to a this compound spill.

Storage and Disposal
  • Storage: Store in a dry, cool, and well-ventilated place.[12][13] Keep the container tightly closed and sealed, protected from moisture and light.[3][11]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[3] Waste must be handled by a licensed professional waste disposal service.[8]

Biological Activity and Signaling

Palmitic acid has been shown to induce the expression of glucose-regulated protein 78 (GRP78) and CCAAT/enhancer-binding protein homologous protein (CHOP) in mouse granulosa cells.[1][2] This indicates a potential role in inducing endoplasmic reticulum (ER) stress.

G Palmitic Acid Induced ER Stress Pathway PA Palmitic Acid / This compound ER Endoplasmic Reticulum (ER) Stress PA->ER induces GRP78 GRP78 Expression ER->GRP78 upregulates CHOP CHOP Expression ER->CHOP upregulates

Caption: Simplified pathway of Palmitic acid inducing ER stress markers.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn when handling this compound to minimize exposure.

Protection TypeRecommendationReference
Eye/Face Wear safety glasses with side-shields or goggles.[12]
Skin Wear protective gloves (e.g., nitrile rubber) and a lab coat.[3][12]
Respiratory Use a NIOSH-approved respirator if dust is generated and ventilation is inadequate.

Disclaimer: This guide is intended for informational purposes for trained professionals. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) provided by the supplier and a comprehensive risk assessment for the specific experimental conditions. Always adhere to institutional and local safety regulations.

References

Commercial Availability and Technical Applications of Palmitic Acid-d4: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the use of isotopically labeled compounds is indispensable for accurate quantification and tracing of metabolic pathways. Palmitic acid-d4, a deuterated analog of the ubiquitous saturated fatty acid, serves as a critical internal standard and tracer in mass spectrometry-based lipidomics and metabolomics studies. This technical guide provides an in-depth overview of the commercial availability of Palmitic acid-d4, detailed experimental protocols for its application, and a visualization of the cellular signaling pathway influenced by its non-deuterated counterpart.

Commercial Suppliers and Product Specifications

Palmitic acid-d4 is available from several reputable chemical suppliers, each offering various purities, isotopic enrichments, and quantities to suit diverse research needs. The following table summarizes the product specifications from prominent vendors.

SupplierCatalog NumberPurityIsotopic EnrichmentAvailable QuantitiesCAS Number
MedChemExpress HY-N0830S1≥98%Not Specified5 mg, 10 mg, 25 mg, 50 mg, 100 mg68477-05-4
Cambridge Isotope Laboratories, Inc. DLM-289398%Not Specified10 mg, 50 mg, 100 mg68477-05-4
Santa Cruz Biotechnology, Inc. sc-224535Not SpecifiedNot Specified10 mg, 25 mg68477-05-4
Cayman Chemical 9002888≥98%Not Specified1 mg, 5 mg, 10 mg68477-05-4

Experimental Protocols: Quantification of Fatty Acids using Palmitic Acid-d4 as an Internal Standard

Palmitic acid-d4 is commonly employed as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the precise quantification of fatty acids in biological samples. The following is a generalized protocol for its use.

Sample Preparation and Lipid Extraction
  • Homogenization: Biological samples (e.g., plasma, tissue homogenates, cell lysates) are homogenized in a suitable buffer.

  • Internal Standard Spiking: A known amount of Palmitic acid-d4 (in a suitable solvent like ethanol or methanol) is added to the homogenate. The amount should be comparable to the expected concentration of the endogenous palmitic acid.

  • Lipid Extraction: Lipids are extracted using a biphasic solvent system, such as the Folch method (chloroform:methanol, 2:1 v/v) or the Bligh-Dyer method (chloroform:methanol:water, 1:2:0.8 v/v/v). The mixture is vortexed vigorously and centrifuged to separate the organic and aqueous phases.

  • Phase Separation: The lower organic phase, containing the lipids, is carefully collected.

  • Drying: The solvent is evaporated under a stream of nitrogen gas to yield the total lipid extract.

Derivatization (for GC-MS Analysis)

For GC-MS analysis, the carboxyl groups of fatty acids must be derivatized to increase their volatility. A common method is transesterification to fatty acid methyl esters (FAMEs).

  • Reagent Preparation: Prepare a solution of 2% (v/v) sulfuric acid in methanol.

  • Reaction: Add the methanolic sulfuric acid solution to the dried lipid extract.

  • Incubation: The mixture is incubated at 50-60°C for 1-2 hours.

  • Extraction of FAMEs: After cooling, add a nonpolar solvent such as hexane and a small amount of water. Vortex and centrifuge to separate the phases. The upper hexane layer containing the FAMEs is collected.

  • Drying and Reconstitution: The hexane is evaporated, and the FAMEs are reconstituted in a small volume of a suitable solvent (e.g., hexane or isooctane) for GC-MS analysis.

GC-MS/LC-MS Analysis
  • Instrumentation: A gas chromatograph or liquid chromatograph coupled to a mass spectrometer is used for analysis.

  • Separation: The fatty acids or their derivatives are separated based on their physicochemical properties on the chromatographic column.

  • Detection: The mass spectrometer detects the ions of the eluting compounds. For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) is typically used. The mass-to-charge ratios (m/z) for endogenous palmitic acid (or its derivative) and Palmitic acid-d4 (or its derivative) are monitored.

  • Quantification: The peak area of the endogenous palmitic acid is normalized to the peak area of the Palmitic acid-d4 internal standard. A calibration curve is constructed using known concentrations of unlabeled palmitic acid spiked with the same amount of Palmitic acid-d4 to determine the absolute concentration of palmitic acid in the sample.

The general workflow for using a deuterated internal standard in a mass spectrometry-based lipidomics experiment is depicted below.

General workflow for fatty acid quantification using a deuterated internal standard.

Palmitic Acid-Induced Endoplasmic Reticulum Stress Signaling

While Palmitic acid-d4 is primarily used as a tool for quantification, its non-deuterated form, palmitic acid, is a biologically active molecule known to induce endoplasmic reticulum (ER) stress in various cell types. This process is a key contributor to lipotoxicity and is implicated in metabolic diseases. The unfolded protein response (UPR) is a set of signaling pathways activated by ER stress. A simplified diagram of the key pathways involved in palmitic acid-induced ER stress is presented below.

Upon accumulation of unfolded proteins in the ER, the chaperone protein GRP78 (also known as BiP) dissociates from three ER-resident transmembrane proteins: PERK, IRE1, and ATF6, leading to their activation.

  • PERK Pathway: Activated PERK phosphorylates eIF2α, which attenuates global protein synthesis but paradoxically promotes the translation of ATF4. ATF4 is a transcription factor that upregulates genes involved in amino acid metabolism, autophagy, and apoptosis, including the pro-apoptotic transcription factor CHOP.

  • IRE1 Pathway: Activated IRE1 possesses both kinase and RNase activity. Its RNase activity splices the mRNA of XBP1, leading to the production of a potent transcription factor (XBP1s) that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.

  • ATF6 Pathway: Upon activation, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a cytosolic fragment that acts as a transcription factor to upregulate ER chaperones and components of the ERAD machinery.

Prolonged or severe ER stress, as can be induced by high levels of palmitic acid, leads to the sustained expression of CHOP, which ultimately tips the cellular balance towards apoptosis.

Palmitic_Acid_ER_Stress_Pathway cluster_ER Endoplasmic Reticulum cluster_sensors UPR Sensors cluster_cytosol Cytosol & Nucleus PA Palmitic Acid UP Unfolded Proteins PA->UP GRP78 GRP78 (BiP) UP->GRP78 PERK PERK GRP78->PERK Inhibition IRE1 IRE1 GRP78->IRE1 Inhibition ATF6 ATF6 GRP78->ATF6 Inhibition eIF2a eIF2α PERK->eIF2a P XBP1s XBP1s IRE1->XBP1s splicing ATF6f ATF6 (fragment) ATF6->ATF6f Cleavage ATF4 ATF4 eIF2a->ATF4 Translation CHOP CHOP ATF4->CHOP Transcription XBP1s->CHOP Transcription ATF6f->GRP78 Transcription Apoptosis Apoptosis CHOP->Apoptosis

Simplified signaling pathway of palmitic acid-induced ER stress.

Unlocking Cellular Metabolism: A Technical Guide to Stable Isotope-Based Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Metabolic Flux Analysis (MFA) using stable isotopes, a powerful technique to quantify intracellular metabolic pathway rates. Tailored for researchers, scientists, and drug development professionals, this document details the core principles, experimental protocols, and data analysis workflows of MFA. A particular focus is placed on its application in understanding and targeting metabolic reprogramming in disease, such as the effects of signaling pathway inhibitors in cancer.

Core Principles of Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis is a quantitative method used to determine the rates (fluxes) of metabolic reactions within a biological system.[1] Unlike other 'omics' technologies that provide static snapshots of cellular components, MFA offers a dynamic view of pathway activity.[2] The core of MFA lies in tracing the path of stable, non-radioactive isotopes, most commonly carbon-13 (¹³C), from a labeled substrate (e.g., [U-¹³C₆]glucose) as it is metabolized by cells.[1] The resulting distribution of these heavy isotopes into downstream metabolites is measured, and this information is used to deduce the rates of intracellular fluxes.[1]

There are two primary modes of ¹³C-MFA:

  • Stationary ¹³C-MFA (S-MFA): This is the most established method, where cells are cultured with the isotopic tracer until they reach both a metabolic and isotopic steady state.[3] This ensures that the measured labeling patterns are a direct reflection of the constant underlying metabolic fluxes.[3]

  • Isotopically Non-stationary ¹³C-MFA (INST-MFA): This approach is applied to systems at a metabolic steady state but are sampled during the transient phase before isotopic steady state is achieved.[4] INST-MFA is particularly useful for systems that are slow to label or for studying autotrophic organisms.[4] It requires time-course measurements of isotope labeling and uses ordinary differential equations to model the labeling dynamics.[5]

The overall workflow of a ¹³C-MFA experiment can be summarized in five key stages: experimental design, the tracer experiment, isotopic labeling measurement, flux estimation, and statistical analysis.[6]

Experimental Protocols

A successful ¹³C-MFA study is contingent on meticulous experimental design and execution. The following protocols provide a detailed methodology for conducting a stationary ¹³C-MFA experiment in mammalian cells.

Protocol 1: Cell Culture and Isotopic Labeling

Objective: To culture mammalian cells and introduce a ¹³C-labeled tracer to achieve isotopic steady state.

Materials:

  • Adherent mammalian cell line of interest

  • Standard cell culture medium (e.g., DMEM)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Custom ¹³C-labeling medium (e.g., DMEM lacking glucose)

  • ¹³C-labeled tracer (e.g., [U-¹³C₆]glucose)

  • Cell culture plates (e.g., 6-well plates)

  • Incubator (37°C, 5% CO₂)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in standard culture medium at a density that ensures they are in the mid-exponential growth phase at the time of harvest.

  • Medium Exchange: Once cells reach the desired confluency, aspirate the standard medium, wash the cells once with PBS, and replace it with the pre-warmed ¹³C-labeling medium containing the stable isotope tracer.

  • Incubation: Culture the cells in the labeling medium for a sufficient duration to achieve isotopic steady state. This time should be determined empirically for the specific cell line and experimental conditions but is often in the range of 18-24 hours.

Protocol 2: Quenching and Metabolite Extraction

Objective: To rapidly halt all enzymatic activity and extract intracellular metabolites.

Materials:

  • Ice-cold quenching solution (e.g., 60% methanol in water, pre-chilled to -20°C)

  • Ice-cold extraction solvent (e.g., 80% methanol in water, pre-chilled to -20°C)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C operation

Procedure:

  • Quenching: Aspirate the labeling medium and immediately add the ice-cold quenching solution to the culture plate. This step is critical to instantly stop metabolic activity.

  • Cell Lysis and Extraction: Scrape the cells in the quenching solution and transfer the lysate to a pre-chilled microcentrifuge tube. Add the ice-cold extraction solvent and vortex vigorously.

  • Pellet Separation: Centrifuge the tubes at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet insoluble material like proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new tube for subsequent analysis.

Data Presentation: Quantitative Flux Maps

The primary output of an MFA study is a quantitative flux map, which provides the rates of reactions in central carbon metabolism. These are typically presented in tables for easy comparison between different experimental conditions. The following tables represent illustrative data on how PI3K/Akt/mTOR pathway inhibition can alter metabolic fluxes in a cancer cell line.

Table 1: Extracellular Fluxes

FluxControl (nmol/10⁶ cells/h)PI3K Inhibitor (nmol/10⁶ cells/h)
Glucose Uptake350250
Lactate Secretion600400
Glutamine Uptake8075

Table 2: Intracellular Fluxes of Central Carbon Metabolism

ReactionPathwayControl (Relative Flux)PI3K Inhibitor (Relative Flux)
G6P → R5PPentose Phosphate Pathway1510
F6P → G3PGlycolysis10070
PYR → LACFermentation170115
PYR → AcCoATCA Cycle Entry108
AKG → SUCTCA Cycle2522
MAL → OAATCA Cycle2522
AKG → GLUAnaplerosis55

Note: Fluxes are normalized to the rate of F6P → G3P in the control condition. This data is representative and illustrates the expected metabolic shifts upon PI3K inhibition.

Mandatory Visualizations

Experimental Workflow

MFA_Workflow Figure 1. Experimental Workflow for Stationary 13C-MFA cluster_Design Phase 1: Experimental Design cluster_WetLab Phase 2: Wet Lab Experiment cluster_Analysis Phase 3: Data Acquisition & Analysis A Define Biological Question B Select Cell Line & Tracer A->B C Cell Culture & Adaptation B->C D Isotopic Labeling C->D E Quenching & Metabolite Extraction D->E F Mass Spectrometry (GC-MS/LC-MS) E->F G Mass Isotopomer Distribution (MID) Analysis F->G H Computational Flux Estimation G->H I Statistical Analysis & Validation H->I I->A

Caption: High-level workflow for a typical 13C Metabolic Flux Analysis experiment.

PI3K/Akt/mTOR Signaling and Metabolism

PI3K_Metabolism Figure 2. PI3K/Akt/mTOR Pathway's Influence on Metabolism RTK Growth Factor Receptor PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Glucose_Uptake Glucose Uptake (GLUT1) Akt->Glucose_Uptake Glycolysis Glycolysis (HK2, PFK1) Akt->Glycolysis Lipid_Synth Lipid Synthesis mTORC1->Lipid_Synth TCA_Cycle TCA Cycle Glycolysis->TCA_Cycle Inhibitor PI3K Inhibitor Inhibitor->PI3K

Caption: The PI3K/Akt/mTOR pathway promotes anabolic metabolism in cancer cells.

Data Analysis Pipeline

Data_Analysis_Pipeline Figure 3. Data Analysis Pipeline for 13C-MFA RawData Raw MS Data (.raw, .d) PeakPicking Peak Picking & Integration RawData->PeakPicking MIDCorrection Natural Abundance Correction (Generates Mass Isotopomer Distributions - MIDs) PeakPicking->MIDCorrection FluxEstimation Flux Estimation (e.g., using INCA, Metran) MIDCorrection->FluxEstimation ExtracellularFluxes Extracellular Fluxes (e.g., Glucose Uptake, Lactate Secretion) ExtracellularFluxes->FluxEstimation MetabolicModel Metabolic Network Model (Stoichiometry & Carbon Transitions) MetabolicModel->FluxEstimation GoodnessOfFit Goodness-of-Fit Analysis (Chi-squared test) FluxEstimation->GoodnessOfFit FluxMap Flux Map & Confidence Intervals GoodnessOfFit->FluxMap Interpretation Biological Interpretation FluxMap->Interpretation

Caption: From raw mass spectrometry data to a quantitative flux map.

Conclusion

Metabolic flux analysis using stable isotopes is an indispensable tool in modern biological research and drug development.[2] Its ability to provide a quantitative and dynamic picture of cellular metabolism offers unparalleled insights into the mechanisms of disease and the effects of therapeutic interventions.[2] By understanding the intricate metabolic reprogramming that occurs in pathologies like cancer, researchers can identify novel drug targets and develop more effective treatment strategies. The detailed protocols and data interpretation frameworks provided in this guide serve as a valuable resource for scientists aiming to leverage the power of MFA in their research endeavors.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Palmitic Acid using Palmitic acid-d4 as an Internal Standard in GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive protocol for the quantitative analysis of palmitic acid in biological samples using gas chromatography-mass spectrometry (GC-MS) with palmitic acid-d4 as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard for fatty acid quantification, ensuring high accuracy and precision by correcting for variability during sample preparation and analysis.[1] This protocol is intended for researchers, scientists, and drug development professionals working in metabolomics, nutritional science, and clinical research.

Introduction

Palmitic acid (C16:0) is a ubiquitous saturated fatty acid that plays vital roles in cellular structure, energy metabolism, and cell signaling. Dysregulation of palmitic acid levels has been implicated in various pathological conditions, including metabolic syndrome, cardiovascular disease, and insulin resistance.[2][3] Accurate and precise quantification of palmitic acid in biological matrices is therefore crucial for understanding its physiological and pathological roles. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of fatty acids due to its high sensitivity and selectivity.[4] However, the volatility of free fatty acids is low, necessitating a derivatization step to convert them into more volatile esters, typically fatty acid methyl esters (FAMEs), prior to GC-MS analysis.[5]

The stable isotope dilution technique, employing a deuterated internal standard such as palmitic acid-d4, is a robust method for quantification.[3][6] The deuterated standard is chemically identical to the endogenous analyte and co-elutes during chromatography, but is distinguishable by its mass-to-charge ratio in the mass spectrometer. This allows for the correction of analyte loss during sample preparation, extraction, and derivatization, leading to highly reliable quantitative results.[3][6]

Signaling Pathways Involving Palmitic Acid

Elevated levels of palmitic acid can impact cellular signaling, notably impairing the insulin signaling pathway, which can lead to insulin resistance. One of the proposed mechanisms involves the activation of protein kinase C (PKC), which can lead to the inhibitory phosphorylation of the insulin receptor and insulin receptor substrate-1 (IRS-1), thereby dampening the downstream signaling cascade.[3]

Palmitic_Acid_Insulin_Signaling cluster_membrane Cell Membrane Insulin_Receptor Insulin Receptor IRS1 IRS-1 Insulin_Receptor->IRS1 Activates (Tyr-P) GLUT4 GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Insulin Insulin Insulin->Insulin_Receptor Binds Palmitic_Acid Palmitic Acid PKC PKC Palmitic_Acid->PKC Activates PKC->IRS1 Inhibits (Ser-P) PI3K PI3K IRS1->PI3K Activates AKT Akt PI3K->AKT Activates GLUT4_translocation GLUT4 Translocation AKT->GLUT4_translocation Promotes GLUT4_translocation->GLUT4

Palmitic acid-mediated inhibition of insulin signaling.

Experimental Protocol

This protocol outlines the procedure for the extraction, derivatization, and GC-MS analysis of palmitic acid from biological samples.

Materials and Reagents
  • Palmitic acid analytical standard (≥99.0% purity)

  • Palmitic acid-d4 (isotopic purity ≥98%)

  • Boron trifluoride (BF₃)-methanol solution (12-14%)[5]

  • Hexane (GC grade)

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl) solution (0.9%)

  • Anhydrous sodium sulfate

  • Glass tubes with PTFE-lined screw caps

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • Nitrogen evaporator

  • GC-MS system with a suitable capillary column (e.g., SP-2560 or HP-5MS)[7][8]

Sample Preparation

The following procedure is a general guideline and may need to be optimized for specific sample types and matrices.

  • Sample Homogenization:

    • For plasma/serum: Use 50-100 µL of the sample.

    • For tissues: Weigh 20-50 mg of tissue and homogenize in ice-cold PBS.

    • For cultured cells: Use a cell pellet containing approximately 1-5 million cells.

  • Addition of Internal Standard:

    • To each sample, add a known amount of palmitic acid-d4 internal standard solution (e.g., 10 µL of a 100 µg/mL solution in methanol). The amount should be chosen to be within the calibration curve range.

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.

    • Vortex vigorously for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution and vortex again for 1 minute.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean glass tube.

  • Saponification (for Total Fatty Acid Analysis):

    • Dry the collected organic phase under a gentle stream of nitrogen.

    • Add 1 mL of 0.5 M KOH in methanol.

    • Incubate at 60°C for 30 minutes to hydrolyze the ester bonds.

    • After cooling, add 1 mL of distilled water and acidify the mixture with 0.5 mL of 1 M HCl (ensure pH < 3).

  • Extraction of Free Fatty Acids:

    • Add 2 mL of hexane to the acidified solution and vortex for 2 minutes.

    • Centrifuge at 2000 x g for 5 minutes.

    • Transfer the upper hexane layer to a new tube.

    • Repeat the hexane extraction once more and combine the hexane fractions.

    • Pass the combined hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.

Derivatization to Fatty Acid Methyl Esters (FAMEs)
  • Evaporation: Dry the hexane extract under a stream of nitrogen.

  • Esterification:

    • Add 1 mL of 12-14% BF₃-methanol solution to the dried extract.[5]

    • Seal the tube tightly and heat at 60°C for 30 minutes.[9]

    • Cool the tube to room temperature.

  • Extraction of FAMEs:

    • Add 1 mL of hexane and 1 mL of distilled water to the tube.

    • Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.

    • Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

GC-MS Analysis

The following are typical GC-MS parameters and may require optimization based on the instrument and column used.

ParameterSetting
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar[8]
Carrier GasHelium at a constant flow of 1.0 mL/min
Inlet Temperature250°C
Injection ModeSplitless (1 µL injection volume)
Oven ProgramInitial temp 80°C, hold for 2 min, ramp to 280°C at 20°C/min, hold for 10 min[8]
Mass Spectrometer
Ionization ModeElectron Impact (EI) at 70 eV[8]
Ion Source Temp.230°C
Transfer Line Temp.280°C
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored IonsPalmitic acid-FAME: m/z 270 (M+), 74, 87; Palmitic acid-d4-FAME: m/z 274 (M+)

Experimental Workflow Diagram

GCMS_Workflow Sample Biological Sample (Plasma, Tissue, Cells) Add_IS Add Palmitic acid-d4 Internal Standard Sample->Add_IS Extraction Lipid Extraction (e.g., Folch Method) Add_IS->Extraction Saponification Saponification (optional) (for total fatty acids) Extraction->Saponification Derivatization Derivatization to FAMEs (BF3-Methanol) Saponification->Derivatization GCMS_Analysis GC-MS Analysis (SIM Mode) Derivatization->GCMS_Analysis Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing

General workflow for fatty acid analysis by GC-MS.

Data Presentation

Quantitative data should be generated by constructing a calibration curve using standard solutions of palmitic acid at various concentrations, each containing a constant amount of the palmitic acid-d4 internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.

Method Validation Parameters

The following table summarizes typical method validation parameters for the GC-MS analysis of palmitic acid as its methyl ester derivative.

ParameterResultReference
Linearity Range 0.50–10.00 µg/mL[4]
Correlation Coefficient (R²) > 0.99[10]
Limit of Detection (LOD) 11.94 ng/mL[4]
Limit of Quantification (LOQ) ~3x LOD[10]
Recovery 95.25% to 100.29%[4]
Precision (RSD) < 7.16%[4]
Sample Quantitative Data

The following table provides representative quantitative data for palmitic acid in human plasma and mouse liver tissue, which can be expected from the described protocol. Concentrations are expressed in µg/mL for plasma and µg/g for tissue.

Sample TypePalmitic Acid Concentration
Human Plasma
Control Group (n=10)250.5 ± 45.2 µg/mL
Disease Group (n=10)380.1 ± 60.8 µg/mL
Mouse Liver Tissue
Control Diet (n=8)1250.7 ± 210.3 µg/g
High-Fat Diet (n=8)2105.4 ± 350.9 µg/g

Note: The data presented in this table are for illustrative purposes and actual concentrations will vary depending on the specific samples and experimental conditions.

Conclusion

The protocol described in this application note provides a reliable and robust method for the quantification of palmitic acid in biological samples using palmitic acid-d4 as an internal standard with GC-MS analysis. The use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise results. This method is suitable for a wide range of research applications, from basic science to clinical studies, where the accurate measurement of palmitic acid is required. Proper method validation is essential to ensure the quality and reliability of the generated data.

References

Application Note: Quantification of Fatty Acids in Human Plasma using a Validated LC-MS/MS Method with Palmitic acid-d4 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fatty acids are essential lipids that play critical roles in cellular structure, energy metabolism, and signaling pathways. The accurate quantification of fatty acids in biological matrices is crucial for understanding disease pathogenesis and for the development of novel therapeutics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this application due to its high sensitivity, selectivity, and throughput.[1] This application note describes a robust and validated LC-MS/MS method for the simultaneous quantification of various fatty acids in human plasma. The method utilizes a simple and efficient sample preparation procedure and incorporates Palmitic acid-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing.

Methodology

The method involves the extraction of total fatty acids from plasma, followed by analysis using a triple quadrupole mass spectrometer. The use of Multiple Reaction Monitoring (MRM) ensures high selectivity and sensitivity for each analyte.[2]

Sample Preparation

A modified Folch extraction method is employed for the extraction of total lipids from plasma.[3] For the analysis of free fatty acids, a protein precipitation and liquid-liquid extraction can be performed.[4] The protocol below details the extraction of total fatty acids.

Liquid Chromatography (LC)

Chromatographic separation is achieved on a C18 reversed-phase column, which provides excellent resolution for various fatty acid species. A gradient elution with methanol and water, both containing a small amount of ammonium acetate, is used to facilitate ionization.[5]

Mass Spectrometry (MS)

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.[2] The MRM transitions for each fatty acid and the internal standard are optimized for maximum sensitivity and specificity.

Experimental Protocols

1. Materials and Reagents

  • Fatty acid standards (e.g., Palmitic acid, Oleic acid, Linoleic acid, Stearic acid, Arachidonic acid)

  • Palmitic acid-d4 (Internal Standard)

  • LC-MS grade Methanol, Chloroform, and Water

  • Ammonium Acetate

  • Human Plasma (EDTA)

2. Standard and Internal Standard Stock Solution Preparation

  • Prepare individual stock solutions of each fatty acid standard and Palmitic acid-d4 in methanol at a concentration of 1 mg/mL.

  • Prepare a working standard mixture by diluting the stock solutions in methanol to the desired concentrations.

  • Prepare a working internal standard solution of Palmitic acid-d4 in methanol at a concentration of 10 µg/mL.

3. Sample Preparation Protocol (Total Fatty Acids from Plasma)

  • Thaw frozen plasma samples on ice.

  • To 50 µL of plasma in a glass tube, add 10 µL of the 10 µg/mL Palmitic acid-d4 internal standard solution and vortex briefly.

  • Add 1 mL of a Chloroform:Methanol (2:1, v/v) mixture to the tube.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C to separate the layers.[3]

  • Carefully transfer the lower organic layer to a new clean tube.

  • Repeat the extraction of the aqueous layer with another 1 mL of the Chloroform:Methanol mixture.

  • Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of methanol.

  • Transfer the reconstituted sample to an LC autosampler vial for analysis.

4. LC-MS/MS System and Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size).[6]

  • Mobile Phase A: Water with 0.5 mM Ammonium Acetate

  • Mobile Phase B: Methanol with 0.5 mM Ammonium Acetate

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-1 min: 70% B

    • 1-10 min: Linear gradient from 70% to 100% B

    • 10-13 min: Hold at 100% B

    • 13.1-15 min: Return to 70% B and equilibrate

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Ion Source Parameters:

    • Spray Voltage: -4500 V

    • Source Temperature: 350°C

    • Nebulizer Gas: 40 psi

    • Heater Gas: 40 psi

Data Presentation

Table 1: Optimized MRM Transitions for Fatty Acid Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Palmitic acid (C16:0)255.2255.250
Palmitic acid-d4 (IS) 259.2 259.2 50
Oleic acid (C18:1)281.2281.250
Linoleic acid (C18:2)279.2279.250
Stearic acid (C18:0)283.3283.350
Arachidonic acid (C20:4)303.2303.250

Note: The precursor ion for fatty acids in negative ESI mode is the deprotonated molecule [M-H]⁻. The product ion is often the precursor ion itself, as stable fragmentation is minimal under typical CID conditions for saturated fatty acids.[4]

Table 2: Method Validation Summary (Illustrative Data)

Fatty AcidLinearity (R²)LLOQ (ng/mL)Precision (%RSD)Accuracy (%Bias)
Palmitic acid>0.9955<10%±15%
Oleic acid>0.9955<10%±15%
Linoleic acid>0.9955<12%±15%
Stearic acid>0.9955<10%±15%
Arachidonic acid>0.9952<15%±15%

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Add_IS Add Palmitic acid-d4 (IS) Plasma->Add_IS Extraction Liquid-Liquid Extraction (Chloroform:Methanol) Add_IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Evaporation Evaporation (N2 Stream) Centrifuge->Evaporation Reconstitution Reconstitution in Methanol Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (Negative ESI, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Internal Standard Method) Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for fatty acid quantification.

G Analyte_Response Analyte Peak Area Analyte_Response->p1 IS_Response Internal Standard (IS) Peak Area (Palmitic acid-d4) IS_Response->p1 Ratio Peak Area Ratio (Analyte / IS) Cal_Curve Calibration Curve (Ratio vs. Concentration) Ratio->Cal_Curve Final_Conc Final Analyte Concentration Cal_Curve->Final_Conc p1->Ratio

References

Application Notes and Protocols for Lipid Extraction Utilizing Palmitic Acid-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction of lipids from various biological matrices, with a specific focus on the accurate quantification of fatty acids using Palmitic acid-d4 as an internal standard. The inclusion of a deuterated standard is critical for correcting for analyte loss during sample preparation and for normalizing variations in instrument response, thereby ensuring high accuracy and precision in quantitative lipidomics.

Introduction

Lipids are a diverse group of molecules that play crucial roles in cellular structure, energy storage, and signaling pathways. Accurate measurement of lipid profiles is essential for understanding disease mechanisms and for the development of novel therapeutics. Palmitic acid, a common saturated fatty acid, is implicated in numerous cellular processes and its dysregulation is associated with various pathologies. Stable isotope dilution mass spectrometry, utilizing deuterated internal standards like Palmitic acid-d4, is the gold standard for the precise and accurate quantification of fatty acids in complex biological samples.[1]

Data Presentation: Quantitative Lipid Analysis

The following tables provide representative quantitative data for the concentration of major fatty acids, including palmitic acid, in human plasma and mouse liver tissue. These values were obtained using lipid extraction protocols incorporating deuterated internal standards, similar to the methods detailed below.

Table 1: Representative Concentrations of Free Fatty Acids in Human Plasma [1]

Fatty AcidAbbreviationConcentration (μg/mL) ± SDDeuterated Standard Used
Palmitic AcidC16:0150.5 ± 12.3Palmitic Acid-d3
Stearic AcidC18:085.2 ± 7.8Stearic Acid-d3
Oleic AcidC18:1250.1 ± 20.5Oleic Acid-d2
Linoleic AcidC18:2200.8 ± 18.9Linoleic Acid-d4
Arachidonic AcidC20:490.4 ± 9.1Arachidonic Acid-d8

Table 2: Representative Concentrations of Total Fatty Acids in Mouse Liver Tissue [1]

Fatty AcidAbbreviationConcentration (μg/g) ± SDDeuterated Standard Used
Palmitic AcidC16:02500.7 ± 180.4Palmitic Acid-d3
Stearic AcidC18:01200.1 ± 95.2Stearic Acid-d3
Oleic AcidC18:13500.9 ± 250.6Oleic Acid-d2
Linoleic AcidC18:21800.5 ± 150.3Linoleic Acid-d4
Arachidonic AcidC20:4800.2 ± 70.1Arachidonic Acid-d8

Experimental Protocols

Three widely used lipid extraction methods are detailed below: the Folch method, the Bligh and Dyer method, and the Methyl-tert-butyl ether (MTBE) method. The choice of method may depend on the sample type, target lipid classes, and downstream analytical platform. For accurate quantification of palmitic acid, a known amount of Palmitic acid-d4 should be added as an internal standard at the beginning of the extraction process.

Protocol 1: Modified Folch Method for Lipid Extraction from Plasma

This protocol is adapted from the classic Folch method and is suitable for the extraction of a broad range of lipids from plasma samples.

Materials:

  • Plasma samples

  • Palmitic acid-d4 internal standard solution (in methanol or ethanol)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (or 0.88% KCl)

  • Glass centrifuge tubes with PTFE-lined caps

  • Pipettes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • To a glass centrifuge tube, add 100 µL of plasma.

  • Add a known amount of Palmitic acid-d4 internal standard.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) solution to the tube.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the mixture at room temperature for 20 minutes.

  • Add 0.4 mL of 0.9% NaCl solution to induce phase separation.

  • Vortex for 30 seconds and centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Two distinct phases will be visible: the upper aqueous phase and the lower organic phase containing the lipids.

  • Carefully aspirate and discard the upper aqueous phase.

  • Collect the lower organic phase into a clean glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried lipid extract in an appropriate solvent for your analytical instrument (e.g., isopropanol:acetonitrile:water for LC-MS).

Protocol 2: Modified Bligh and Dyer Method for Lipid Extraction from Cultured Cells

This method is a rapid and efficient procedure for extracting lipids from cell pellets.

Materials:

  • Cell pellet (e.g., 1-5 million cells)

  • Palmitic acid-d4 internal standard solution

  • Phosphate-buffered saline (PBS), ice-cold

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Glass centrifuge tubes with PTFE-lined caps

  • Pipettes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Wash the cell pellet with 1 mL of ice-cold PBS and centrifuge to remove the supernatant.

  • Resuspend the cell pellet in 100 µL of deionized water.

  • Add a known amount of Palmitic acid-d4 internal standard.

  • Add 375 µL of a chloroform:methanol (1:2, v/v) solution and vortex thoroughly.

  • Incubate on ice for 15 minutes.

  • Add 125 µL of chloroform and vortex for 30 seconds.

  • Add 125 µL of deionized water and vortex for 30 seconds to induce phase separation.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried lipid extract in a suitable solvent for analysis.

Protocol 3: Methyl-tert-butyl ether (MTBE) Method for Lipid Extraction from Tissue

This method offers a less toxic alternative to chloroform-based extractions and is well-suited for high-throughput applications.

Materials:

  • Tissue sample (10-50 mg)

  • Palmitic acid-d4 internal standard solution

  • Methanol (HPLC grade), ice-cold

  • Methyl-tert-butyl ether (MTBE) (HPLC grade)

  • Deionized water

  • Homogenizer (e.g., bead beater or sonicator)

  • Glass centrifuge tubes with PTFE-lined caps

  • Pipettes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Weigh the frozen tissue sample and place it in a homogenization tube.

  • Add a known amount of Palmitic acid-d4 internal standard.

  • Add 500 µL of ice-cold methanol and homogenize the tissue until a uniform suspension is achieved.

  • Add 1.5 mL of MTBE to the homogenate.

  • Vortex for 1 minute and incubate at room temperature for 30 minutes with gentle shaking.

  • Add 375 µL of deionized water to induce phase separation.

  • Vortex for 30 seconds and centrifuge at 4,000 x g for 10 minutes at 4°C.

  • The upper organic phase contains the lipids.

  • Carefully collect the upper MTBE layer into a clean glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried lipid extract in an appropriate solvent for analysis.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis Sample Biological Sample (Plasma, Cells, Tissue) IS_Addition Addition of Palmitic acid-d4 Sample->IS_Addition Homogenization Homogenization (for cells/tissue) IS_Addition->Homogenization Solvent_Addition Addition of Extraction Solvents (Folch, Bligh & Dyer, or MTBE) Homogenization->Solvent_Addition Phase_Separation Phase Separation Solvent_Addition->Phase_Separation Organic_Phase_Collection Collection of Organic Phase Phase_Separation->Organic_Phase_Collection Drying Drying of Extract Organic_Phase_Collection->Drying Reconstitution Reconstitution Drying->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis Quantification Quantification LCMS_Analysis->Quantification

Caption: General experimental workflow for lipid extraction and quantification using an internal standard.

Palmitic Acid Signaling Pathway

G PA Palmitic Acid TLR4 TLR4 PA->TLR4 activates mTORC1 mTORC1 PA->mTORC1 activates MyD88 MyD88 TLR4->MyD88 recruits NFkB NF-κB MyD88->NFkB activates Inflammation Inflammation (TNF-α, IL-6) NFkB->Inflammation promotes S6K1 S6K1 mTORC1->S6K1 phosphorylates Insulin_Resistance Insulin Resistance S6K1->Insulin_Resistance contributes to

Caption: Simplified signaling pathways activated by palmitic acid leading to inflammation and insulin resistance.

References

Application Notes and Protocols: Metabolic Labeling of Cells with Palmitic Acid-d4-1

Author: BenchChem Technical Support Team. Date: December 2025

A Step-by-Step Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic labeling is a powerful technique to trace the fate of molecules within living cells. Stable isotope labeling, in particular, offers a safe and quantitative method to study metabolic pathways and post-translational modifications. Palmitic acid, a 16-carbon saturated fatty acid, is a central molecule in cellular metabolism and is notably involved in protein S-palmitoylation, a reversible lipid modification that regulates protein trafficking, localization, and function.[1][2][3] This document provides a detailed protocol for the metabolic labeling of cultured cells with Palmitic acid-d4-1, a deuterium-labeled stable isotope of palmitic acid. This method allows for the tracing of palmitic acid incorporation into lipids and proteins, facilitating studies in lipidomics and the dynamics of protein palmitoylation. Subsequent analysis is typically performed using mass spectrometry (MS), which can distinguish between the labeled and unlabeled forms of palmitate-containing molecules.

Overview of the Experimental Workflow

The overall process involves preparing a sterile, BSA-conjugated form of this compound to ensure its solubility and bioavailability in cell culture media. Cells are then incubated with this labeling medium for a specified period. Following incubation, cells are harvested, and lipids or proteins are extracted. The final step involves analysis by mass spectrometry to quantify the incorporation of the deuterium label.

Workflow cluster_prep Phase 1: Preparation cluster_labeling Phase 2: Cell Labeling cluster_analysis Phase 3: Analysis prep_d4 Prepare this compound Stock conjugate Conjugate this compound with BSA prep_d4->conjugate prep_bsa Prepare Fatty Acid-Free BSA Solution prep_bsa->conjugate add_media Add Conjugate to Culture Medium conjugate->add_media incubate Incubate Cells with Labeling Medium add_media->incubate harvest Harvest and Wash Cells incubate->harvest extract Lipid or Protein Extraction harvest->extract ms_analysis LC-MS/MS or GC-MS Analysis extract->ms_analysis data_analysis Data Interpretation & Isotope Enrichment Calculation ms_analysis->data_analysis

Figure 1: Experimental workflow for metabolic labeling.

Materials and Reagents

ReagentSupplierCatalog No. (Example)Storage
This compoundMedChemExpressHY-N0830S3-20°C or -80°C
Fatty Acid-Free BSASigma-AldrichA70304°C
Ethanol, 200 ProofDecon Labs2716Room Temperature
Sodium Hydroxide (NaOH)Sigma-AldrichS8045Room Temperature
Cell Culture Medium (e.g., DMEM)Gibco119650924°C
Fetal Bovine Serum (FBS)Gibco26140079-20°C
Phosphate-Buffered Saline (PBS)Gibco10010023Room Temperature
Methanol (LC-MS Grade)Fisher ScientificA456-4Room Temperature
Methyl tert-butyl ether (MTBE)Sigma-Aldrich34875Room Temperature
Water (LC-MS Grade)Fisher ScientificW6-4Room Temperature

Note: this compound is also available from other suppliers. Ensure to check the product specifications. The use of glass vials and pipettes is recommended to avoid plasticizer contamination, which can interfere with palmitate measurements.[4]

Experimental Protocols

Preparation of BSA-Conjugated this compound (5 mM Stock)

Long-chain fatty acids like palmitic acid are insoluble in aqueous culture media and must be complexed with a carrier protein, typically fatty acid-free Bovine Serum Albumin (BSA), for efficient cellular uptake.[5][6]

  • Prepare a 100 mM this compound stock in NaOH:

    • Dissolve 26.05 mg of this compound (MW: 260.45 g/mol ) in 1 mL of 0.1 N NaOH.

    • Heat at 70°C for 10-15 minutes, or until the solution is clear, to create a sodium palmitate-d4 solution.[7]

  • Prepare a 10% (w/v) Fatty Acid-Free BSA solution:

    • In a sterile conical tube, dissolve 1 g of fatty acid-free BSA in 10 mL of serum-free cell culture medium (e.g., DMEM) or PBS.

    • Warm to 37°C and vortex or stir gently until the BSA is completely dissolved. The solution should be clear.[8]

    • Sterile filter the BSA solution using a 0.22 µm filter.

  • Conjugate this compound to BSA:

    • Pre-warm the 10% BSA solution to 37°C.

    • Add 50 µL of the 100 mM sodium palmitate-d4-1 solution to 950 µL of the pre-warmed 10% BSA solution. This will yield a 5 mM stock solution of BSA-conjugated this compound.

    • Incubate the mixture at 37°C for at least 1 hour with gentle agitation to allow for complex formation.[5][9]

    • The final solution should be clear. Any cloudiness indicates precipitation.[8]

    • Store the conjugated stock solution in aliquots at -20°C for up to one month.

Metabolic Labeling of Cells

The optimal concentration and duration for labeling can vary depending on the cell type and experimental goals. A typical starting point is between 50-200 µM for 4 to 24 hours.

  • Cell Seeding:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to reach the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium:

    • Thaw the 5 mM BSA-conjugated this compound stock solution at 37°C.

    • Dilute the stock solution directly into pre-warmed complete cell culture medium to achieve the desired final concentration. For example, to make a 100 µM labeling medium, add 20 µL of the 5 mM stock solution to 980 µL of culture medium.

    • Also prepare a vehicle control medium by adding an equivalent volume of the 10% BSA solution (without palmitate) to the culture medium.

  • Labeling:

    • Aspirate the existing culture medium from the cells.

    • Wash the cells once with warm sterile PBS.

    • Add the prepared labeling medium (or vehicle control medium) to the cells.

    • Incubate the cells for the desired time period (e.g., 4, 8, 16, or 24 hours) under standard culture conditions (37°C, 5% CO₂).

Cell Harvesting and Sample Preparation
  • Harvesting:

    • Place the culture dish on ice.

    • Aspirate the labeling medium.

    • Wash the cell monolayer twice with ice-cold PBS.

    • For adherent cells, add an appropriate volume of ice-cold PBS and scrape the cells. For suspension cells, pellet by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

    • Transfer the cell suspension to a microcentrifuge tube.

    • Pellet the cells by centrifugation and discard the supernatant.

    • The cell pellet can be flash-frozen in liquid nitrogen and stored at -80°C until lipid extraction.

Lipid Extraction (MTBE Method)

This protocol is adapted for efficient extraction of a broad range of lipids for mass spectrometry analysis.[10]

  • Resuspend the cell pellet (from a confluent well of a 6-well plate) in 100 µL of water.

  • Add 200 µL of cold methanol and 800 µL of cold methyl tert-butyl ether (MTBE).

  • Vortex vigorously for 1 minute.

  • Incubate at room temperature for 30 minutes with shaking.

  • Add 200 µL of water to induce phase separation.

  • Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the upper organic phase (which contains the lipids) into a new glass vial.

  • Dry the lipid extract under a stream of nitrogen or using a vacuum concentrator (e.g., SpeedVac).

  • Store the dried lipid film at -80°C until MS analysis.

Mass Spectrometry Analysis and Data Interpretation

  • Sample Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for your chromatography method, for example, 100 µL of acetonitrile/isopropanol/water (65:30:5 v/v/v).[10]

  • Analysis: Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS). The specific parameters will depend on the instrument used. The analysis will involve monitoring the mass-to-charge ratio (m/z) for both the unlabeled (M+0) and the d4-labeled (M+4) versions of palmitate-containing lipids.

  • Data Analysis:

    • Identify lipid species based on their accurate mass and fragmentation patterns.

    • Calculate the isotopic enrichment for each identified lipid by determining the ratio of the labeled peak intensity to the total peak intensity (labeled + unlabeled).

    • Formula: Percent Enrichment = [Intensity(M+4) / (Intensity(M+0) + Intensity(M+4))] x 100

ParameterDescriptionTypical Value/Range
Labeling Concentration Final concentration of this compound in media.50 - 200 µM
Labeling Time Duration of cell incubation with the label.4 - 24 hours
Cell Density Confluency of cells at the time of labeling.70 - 80%
Lipid Extraction Recovery Efficiency of the lipid extraction method.>90% (method dependent)
MS Resolution Mass spectrometer setting for resolving isotopes.>70,000 FWHM

Application: Tracing Palmitoylation in Signaling

Protein S-palmitoylation is a dynamic post-translational modification that regulates the membrane association and function of many signaling proteins.[3] A key example is in the Toll-like receptor (TLR) signaling pathway, which is crucial for the innate immune response. The adaptor protein MYD88 requires palmitoylation, catalyzed by the enzyme ZDHHC6, for its proper localization and function, which is essential for downstream activation of inflammatory responses.[2] Metabolic labeling with this compound can be used to study the dynamics of MYD88 palmitoylation under different cellular conditions.

PalmitoylationSignaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol TLR TLR Downstream Downstream Signaling (e.g., NF-κB activation) TLR->Downstream Signal Transduction CD36 CD36 PA_d4 Palmitic acid-d4 PA_d4->CD36 Uptake Palmitoyl_CoA Palmitoyl-CoA-d4 PA_d4->Palmitoyl_CoA Activation ZDHHC6 ZDHHC6 (Palmitoyltransferase) Palmitoyl_CoA->ZDHHC6 MYD88_palm MYD88-d4 (palmitoylated) ZDHHC6->MYD88_palm Palmitoylation MYD88_unpalm MYD88 (unpalmitoylated) MYD88_unpalm->ZDHHC6 MYD88_palm->TLR Recruitment to membrane

References

Application Notes and Protocols for the Derivatization of Palmitic Acid-d4-1 for Improved GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical derivatization of Palmitic acid-d4-1 to enhance its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The derivatization process is crucial for increasing the volatility and thermal stability of the analyte, leading to improved chromatographic resolution and detection sensitivity. Two primary methods are detailed: esterification to form Fatty Acid Methyl Esters (FAMEs) and silylation to form Trimethylsilyl (TMS) esters.

Introduction

This compound, a deuterated isotopologue of palmitic acid, is commonly used as an internal standard in quantitative bioanalytical studies. Accurate and precise quantification by GC-MS requires robust analytical methods. Direct analysis of free fatty acids by GC-MS is often challenging due to their low volatility and the tendency of their polar carboxyl groups to cause peak tailing and poor chromatographic separation[1][2]. Derivatization converts the carboxylic acid group into a less polar and more volatile functional group, overcoming these analytical hurdles[1].

The choice between esterification and silylation depends on the specific requirements of the analysis, including the sample matrix, the presence of other analytes, and the desired sensitivity. This guide provides detailed protocols for both methods, along with a summary of quantitative performance data to aid in method selection and implementation.

Data Presentation: Quantitative Performance of Derivatization Methods

The following table summarizes key quantitative parameters for the GC-MS analysis of palmitic acid derivatives, providing a benchmark for expected performance.

ParameterMethyl Ester Derivative (FAME)Trimethylsilyl Ester Derivative (TMS)Reference
Linearity Range 0.50–10.00 µg·mL⁻¹Not explicitly stated for palmitic acid, but generally good.[3]
Limit of Detection (LOD) 11.94 ng·mL⁻¹Method dependent, but silylation is known for high sensitivity.[3]
Recovery 95.25% to 100.29%Not explicitly stated.[3]
Reproducibility (%RSD) < 7.16%< 10% is considered superb reproducibility for GC-MS analysis.[3][4]

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification to form Fatty Acid Methyl Ester (FAME)

This protocol describes the preparation of the methyl ester of this compound using Boron Trifluoride (BF₃) in methanol. This is a widely used and effective method for both free fatty acids and the transesterification of fatty acids from complex lipids[1].

Materials:

  • This compound sample

  • Boron Trifluoride (BF₃)-Methanol solution (12-14% w/w)

  • Hexane or Heptane (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Screw-capped glass tubes with PTFE liners

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

  • GC vials with inserts

Procedure:

  • Sample Preparation: Accurately weigh 1-25 mg of the lipid sample or a dried lipid extract containing this compound into a screw-capped glass tube[1]. If the sample is in an aqueous solution, it must first be evaporated to dryness under a stream of nitrogen[1].

  • Reagent Addition: Add 2 mL of 12-14% BF₃-Methanol solution to the sample tube[2].

  • Reaction: Tightly cap the tube and heat it at 60-80°C for 60 minutes in a heating block or water bath[1][2][5]. The optimal time and temperature may need to be determined empirically for specific sample types[1].

  • Cooling: After incubation, remove the tube from the heat source and allow it to cool to room temperature.

  • Extraction: Add 1 mL of saturated NaCl solution and 1-2 mL of hexane or heptane to the tube[2]. Vortex vigorously for 1 minute to extract the FAMEs into the organic layer.

  • Phase Separation: Centrifuge the tube briefly (e.g., 5 minutes at 1,500 x g) to ensure a clean separation of the layers[5].

  • Collection of Organic Layer: Carefully transfer the upper organic layer (containing the FAMEs) to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.

  • Final Preparation: Transfer the dried organic extract to a GC vial for analysis. The sample is now ready for injection into the GC-MS system.

Protocol 2: Silylation to form Trimethylsilyl (TMS) Ester

This protocol details the derivatization of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. Silylation is a rapid and effective method for derivatizing compounds with active hydrogens, such as carboxylic acids[2][6].

Materials:

  • This compound sample (must be anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or other aprotic solvent (e.g., Acetonitrile, Dichloromethane)

  • Screw-capped glass vials with PTFE liners or autosampler vials

  • Heating block or oven

  • Vortex mixer

  • Pipettes

  • GC vials with inserts

Procedure:

  • Sample Preparation: Place the dried this compound sample into a clean, dry reaction vial. It is critical that the sample and all reagents are free of moisture, as silylating reagents are highly water-sensitive[1][2].

  • Reagent Addition: Add 100 µL of aprotic solvent (e.g., pyridine) to dissolve the sample, followed by the addition of 50-100 µL of BSTFA with 1% TMCS[2][7]. A molar excess of the silylating reagent is required.

  • Reaction: Tightly cap the vial and vortex for 10-20 seconds. Heat the vial at 60-100°C for 60 minutes[1][2][7].

  • Cooling: Allow the vial to cool to room temperature.

  • Final Preparation: The sample is now ready for direct injection into the GC-MS system. If necessary, the sample can be diluted with an appropriate solvent (e.g., hexane or dichloromethane) before analysis.

Visualizations

The following diagrams illustrate the experimental workflow and chemical reactions involved in the derivatization of this compound.

G Experimental Workflow for FAME Preparation A Sample Preparation (this compound) B Add BF3-Methanol A->B C Heat (60-80°C, 60 min) B->C D Cool to Room Temperature C->D E Add Saturated NaCl & Hexane D->E F Vortex & Centrifuge E->F G Collect & Dry Organic Layer F->G H Transfer to GC Vial G->H I GC-MS Analysis H->I

Caption: Workflow for this compound derivatization to its FAME.

G Esterification of this compound cluster_0 This compound This compound This compound methyl ester (FAME) This compound methyl ester (FAME) This compound->this compound methyl ester (FAME)  + Methanol (CH3OH)  BF3 Catalyst, Heat Methanol Methanol Methanol->this compound methyl ester (FAME) Water Water G Experimental Workflow for TMS Ester Preparation A Sample Preparation (Anhydrous this compound) B Add Aprotic Solvent & BSTFA (+TMCS) A->B C Heat (60-100°C, 60 min) B->C D Cool to Room Temperature C->D E Direct Injection or Dilution D->E F GC-MS Analysis E->F G Silylation of this compound cluster_0 This compound This compound This compound TMS ester This compound TMS ester This compound->this compound TMS ester  + BSTFA  TMCS Catalyst, Heat BSTFA BSTFA BSTFA->this compound TMS ester

References

Application Notes: Utilizing Palmitic Acid-d4-1 for Studying Fatty Acid Uptake in Adipocytes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The study of fatty acid uptake in adipocytes is fundamental to understanding energy metabolism, obesity, and related metabolic disorders such as type 2 diabetes. Palmitic acid, a common saturated fatty acid, plays a significant role in these processes.[1][2] The use of stable isotope-labeled fatty acids, such as palmitic acid-d4-1, offers a powerful and safe method for tracing the metabolic fate of fatty acids in biological systems.[3] Unlike radioisotope-labeled compounds, stable isotopes are not radioactive, allowing for safer handling and broader application in various experimental settings, including human studies.[3] this compound, being chemically identical to its unlabeled counterpart, is metabolized in the same manner, making it an excellent tracer for quantitative analysis of fatty acid uptake and incorporation into cellular lipids. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound to study fatty acid uptake in adipocytes.

Key Applications

  • Quantitative Measurement of Fatty Acid Uptake: Accurately determine the rate of palmitic acid uptake in cultured adipocytes (e.g., 3T3-L1) and primary adipocytes under various physiological and pathological conditions.

  • Insulin Sensitivity and Resistance Studies: Investigate the effects of insulin and other metabolic regulators on fatty acid uptake to elucidate mechanisms of insulin resistance.

  • Drug Discovery and Development: Screen and characterize the effects of therapeutic compounds on fatty acid metabolism in adipocytes.

  • Lipidomics and Metabolic Flux Analysis: Trace the incorporation of this compound into different lipid species, such as triglycerides and phospholipids, to understand metabolic pathways.

Data Presentation

The following tables present representative quantitative data that can be obtained from fatty acid uptake assays using this compound in 3T3-L1 adipocytes. These values are illustrative and will vary depending on experimental conditions.

Table 1: Basal and Insulin-Stimulated this compound Uptake in 3T3-L1 Adipocytes

ConditionThis compound Uptake (nmol/min/mg protein)Fold Change
Basal1.5 ± 0.21.0
Insulin (100 nM)3.2 ± 0.32.1

Table 2: Effect of a Putative Fatty Acid Uptake Inhibitor on this compound Uptake

TreatmentThis compound Uptake (nmol/min/mg protein)% Inhibition
Vehicle Control3.1 ± 0.40%
Inhibitor X (10 µM)1.8 ± 0.242%

Experimental Protocols

Protocol 1: 3T3-L1 Preadipocyte Differentiation into Mature Adipocytes

This protocol describes the differentiation of 3T3-L1 preadipocytes into mature, lipid-laden adipocytes, a widely used in vitro model for studying adipocyte biology.[4]

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with 4.5 g/L glucose, L-glutamine, and sodium pyruvate

  • Fetal Bovine Serum (FBS)

  • Calf Serum (CS)

  • Penicillin-Streptomycin solution

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Dexamethasone

  • Insulin

Procedure:

  • Plating Preadipocytes: Seed 3T3-L1 preadipocytes in a suitable culture vessel (e.g., 6-well plate) and grow to confluence in DMEM supplemented with 10% Calf Serum and 1% Penicillin-Streptomycin. Maintain the cells for 2 days post-confluence.

  • Initiation of Differentiation (Day 0): Replace the growth medium with differentiation medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin).

  • Insulin Treatment (Day 2): After 48 hours, replace the differentiation medium with insulin medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 10 µg/mL insulin).

  • Maturation (Day 4 onwards): After another 48 hours, replace the insulin medium with maintenance medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin). Change the maintenance medium every 2 days.

  • Mature Adipocytes: The cells should be fully differentiated and ready for experiments between days 8 and 12, characterized by the accumulation of lipid droplets.

Protocol 2: this compound Uptake Assay in Differentiated 3T3-L1 Adipocytes

This protocol details the measurement of fatty acid uptake using this compound in mature 3T3-L1 adipocytes.

Materials:

  • Differentiated 3T3-L1 adipocytes in 12-well plates

  • This compound

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 6 mM KCl, 1.2 mM MgSO4, 1 mM CaCl2, 0.6 mM Na2HPO4, 0.4 mM NaH2PO4, 25 mM HEPES, pH 7.4)

  • Insulin solution

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • Organic solvents for lipid extraction (e.g., chloroform, methanol)

Procedure:

  • Preparation of this compound/BSA Complex: Prepare a stock solution of this compound complexed with fatty acid-free BSA. Briefly, dissolve this compound in ethanol and then add it to a warm (37°C) BSA solution in KRH buffer with constant stirring. The final molar ratio of fatty acid to BSA should be between 2:1 and 5:1.

  • Cell Starvation: To establish basal conditions, serum-starve the differentiated 3T3-L1 adipocytes for 3-4 hours in serum-free DMEM.

  • Pre-incubation (for stimulated uptake): For insulin-stimulated uptake, incubate the cells with 100 nM insulin in KRH buffer for 30 minutes at 37°C. For basal uptake, incubate with KRH buffer alone.

  • Initiation of Uptake: Remove the pre-incubation buffer and add the this compound/BSA complex (e.g., 100 µM final concentration) in KRH buffer to each well. Incubate for a defined period (e.g., 1-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Termination of Uptake: To stop the uptake, aspirate the uptake solution and immediately wash the cells three times with ice-cold PBS containing 0.5% fatty acid-free BSA to remove extracellularly bound fatty acids.

  • Cell Lysis: Lyse the cells by adding ice-cold lysis buffer to each well. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of a small aliquot of the cell lysate using a BCA protein assay for normalization of fatty acid uptake.

  • Lipid Extraction: From the remaining lysate, extract total lipids using a suitable method such as the Bligh-Dyer or Folch extraction.[2]

  • Sample Preparation for Mass Spectrometry: Dry the extracted lipids under a stream of nitrogen. For analysis of total incorporated this compound, the lipid extract can be directly analyzed. For analysis of incorporation into specific lipid classes, further separation by thin-layer chromatography (TLC) or liquid chromatography (LC) may be necessary prior to mass spectrometry.

  • Mass Spectrometry Analysis: Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) to quantify the amount of this compound.[5][6][7] Use a deuterated internal standard with a different mass (e.g., C17:0-d33) added during the lipid extraction step for accurate quantification.

Visualization of Pathways and Workflows

Signaling Pathway of Fatty Acid Uptake in Adipocytes

The uptake of long-chain fatty acids into adipocytes is a complex process involving several key proteins. Fatty acids are transported across the plasma membrane by transporters such as CD36 and Fatty Acid Transport Proteins (FATPs).[8][9] The activity of these transporters can be regulated by signaling pathways, including insulin signaling.

FattyAcidUptake cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FA-Albumin Fatty Acid-Albumin Complex CD36 CD36 FA-Albumin->CD36 Dissociation FATP1 FATP1/4 FA-Albumin->FATP1 Dissociation FA Fatty Acid CD36->FA Transport FATP1->FA Transport Acyl-CoA Synthetase Acyl-CoA Synthetase (ACS) FA->Acyl-CoA Synthetase FA-CoA Fatty Acyl-CoA Acyl-CoA Synthetase->FA-CoA Activation Lipid Droplet Triglyceride Synthesis (Lipid Droplet) FA-CoA->Lipid Droplet Mitochondria Beta-Oxidation (Mitochondria) FA-CoA->Mitochondria

Caption: Fatty acid uptake and metabolism pathway in adipocytes.

Experimental Workflow for this compound Uptake Assay

This workflow outlines the key steps involved in conducting a fatty acid uptake experiment using this compound.

ExperimentalWorkflow A Differentiate 3T3-L1 Preadipocytes B Serum Starve Mature Adipocytes A->B C Pre-incubate (Basal vs. Stimulated) B->C D Incubate with This compound/BSA C->D E Wash with Ice-Cold PBS/BSA D->E F Lyse Cells E->F G Lipid Extraction F->G H LC-MS/MS Analysis G->H I Data Normalization and Quantification H->I

Caption: Workflow for fatty acid uptake assay using this compound.

Logical Relationship of CD36-Mediated Fatty Acid Uptake Regulation

The regulation of CD36-mediated fatty acid uptake involves its interaction with other proteins and its translocation to the plasma membrane.

CD36_Regulation cluster_stimulus Stimulus cluster_regulation Regulation cluster_outcome Outcome Insulin Insulin CD36_Endocytosis Clathrin-mediated Endocytosis of CD36 Insulin->CD36_Endocytosis High Extracellular FA High Extracellular Fatty Acids NRAC_Ubiquitination NRAC Ubiquitination & Internalization High Extracellular FA->NRAC_Ubiquitination CD36_Caveolin_Dissociation CD36-Caveolin-1 Dissociation NRAC_Ubiquitination->CD36_Caveolin_Dissociation CD36_Caveolin_Dissociation->CD36_Endocytosis Increased_FA_Uptake Increased Fatty Acid Uptake CD36_Endocytosis->Increased_FA_Uptake

Caption: Regulation of CD36-mediated fatty acid uptake.

References

Measuring De Novo Lipogenesis with Palmitic Acid-d4-1 Tracer: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

De novo lipogenesis (DNL) is the metabolic pathway for synthesizing fatty acids from non-lipid precursors, primarily carbohydrates. This process is integral to energy storage and cellular membrane composition. Dysregulation of DNL is implicated in various metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and obesity, making it a critical area of research and a promising target for therapeutic intervention.

Stable isotope tracers are powerful tools for quantifying the rate of DNL in vivo and in vitro. Palmitic acid-d4-1, a deuterated variant of the most common saturated fatty acid in the body, serves as an effective tracer for these studies. By introducing this labeled compound, researchers can track its incorporation into various lipid pools, providing a dynamic measure of fatty acid synthesis. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to measure DNL.

Principle of the Method

The methodology is founded on the principle of tracer kinetics. A known amount of this compound is administered to the biological system (in vivo or in vitro). This labeled fatty acid then mixes with the endogenous pool of newly synthesized palmitic acid. By measuring the isotopic enrichment of palmitic acid in different lipid fractions (e.g., triglycerides, phospholipids) over time, the rate of appearance of unlabeled (de novo synthesized) palmitate can be calculated. This is typically achieved using sensitive analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS).

Signaling Pathway of De Novo Lipogenesis

The synthesis of fatty acids is a complex process regulated by a network of signaling pathways. Key enzymes involved include ATP citrate lyase (ACLY), acetyl-CoA carboxylase (ACC), and fatty acid synthase (FASN).[1][2] Hormonal signals, particularly insulin, and nutrient availability, especially glucose, are primary regulators of this pathway.

DNL_Pathway cluster_cytosol Cytosol Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito AcetylCoA_cyto Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA_cyto->MalonylCoA ACC Palmitic_Acid Palmitic Acid (C16:0) MalonylCoA->Palmitic_Acid FASN Triglycerides Triglycerides Palmitic_Acid->Triglycerides AcetylCoA_mito Acetyl-CoA Pyruvate_mito->AcetylCoA_mito PDH Citrate Citrate AcetylCoA_mito->Citrate Citrate->AcetylCoA_cyto ACLY

De Novo Lipogenesis Signaling Pathway.

Experimental Workflow

A typical workflow for a DNL study using a this compound tracer involves several key stages, from tracer administration to data analysis. The specific details of each step will vary depending on the experimental model (in vivo or in vitro) and the research question.

DNL_Workflow Tracer This compound Tracer Preparation Admin Tracer Administration (e.g., IV infusion, cell culture media) Tracer->Admin Sample Sample Collection (e.g., Plasma, Tissue, Cells) Admin->Sample Lipid Lipid Extraction (e.g., Folch or Bligh-Dyer method) Sample->Lipid Deriv Fatty Acid Derivatization (e.g., FAMEs) Lipid->Deriv Analysis GC-MS or LC-MS/MS Analysis Deriv->Analysis Data Data Analysis (Isotopic Enrichment Calculation) Analysis->Data

Experimental Workflow for DNL Measurement.

Experimental Protocols

In Vivo Protocol: Intravenous Infusion in Rodent Models

This protocol outlines the measurement of DNL in a rodent model using a continuous intravenous infusion of this compound.

Materials:

  • This compound tracer

  • Vehicle for tracer (e.g., bovine serum albumin solution)

  • Anesthesia (e.g., isoflurane)

  • Infusion pump and catheters

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Tissue collection tools

  • Liquid nitrogen

Procedure:

  • Animal Preparation: Acclimatize animals to the experimental conditions. Fast animals overnight (12-16 hours) to ensure a metabolic steady state.

  • Catheter Implantation: Anesthetize the animal and surgically implant catheters into a suitable vein (e.g., jugular vein) for tracer infusion and a suitable artery (e.g., carotid artery) for blood sampling. Allow for a recovery period.

  • Tracer Preparation: Prepare the this compound tracer solution by complexing it with fatty acid-free bovine serum albumin (BSA) in saline. The final concentration should be determined based on the desired infusion rate and animal body weight.

  • Tracer Infusion: Begin a continuous intravenous infusion of the this compound tracer at a constant rate (e.g., 0.1-0.5 µmol/kg/min).

  • Blood Sampling: Collect baseline blood samples before starting the infusion. Collect subsequent blood samples at regular intervals during the infusion (e.g., 30, 60, 90, and 120 minutes) to monitor the isotopic enrichment of plasma palmitate.

  • Tissue Collection: At the end of the infusion period, euthanize the animal and rapidly collect tissues of interest (e.g., liver, adipose tissue). Immediately freeze-clamp the tissues in liquid nitrogen to halt metabolic activity.

  • Sample Storage: Store plasma and tissue samples at -80°C until lipid extraction and analysis.

In Vitro Protocol: Cell Culture Studies

This protocol describes the measurement of DNL in cultured cells.

Materials:

  • Cultured cells (e.g., hepatocytes, adipocytes)

  • Cell culture medium

  • This compound tracer

  • Bovine serum albumin (fatty acid-free)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Scintillation vials or appropriate tubes for lipid extraction

Procedure:

  • Cell Culture: Plate cells at a desired density and allow them to adhere and grow to the desired confluency.

  • Tracer Preparation: Prepare a stock solution of this compound complexed with fatty acid-free BSA in the cell culture medium.

  • Tracer Incubation: Remove the standard culture medium and replace it with the medium containing the this compound tracer. Incubate the cells for a specified period (e.g., 2, 4, 8, 24 hours).

  • Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS to remove any remaining tracer from the medium.

  • Cell Lysis and Lipid Extraction: Lyse the cells and extract the total lipids using a suitable method, such as the Folch or Bligh-Dyer method.

  • Sample Storage: Store the lipid extracts at -80°C until derivatization and analysis.

Lipid Extraction and Derivatization

Lipid Extraction (Folch Method):

  • Homogenize tissue or cell pellets in a chloroform:methanol mixture (2:1, v/v).

  • Vortex thoroughly and allow the mixture to stand to ensure complete extraction.

  • Add 0.9% NaCl solution to induce phase separation.

  • Centrifuge to separate the layers. The lower organic phase contains the lipids.

  • Carefully collect the lower organic phase and dry it under a stream of nitrogen.

Fatty Acid Derivatization (to Fatty Acid Methyl Esters - FAMEs):

  • Resuspend the dried lipid extract in a known volume of toluene.

  • Add methanolic HCl or BF3-methanol and heat at 80-100°C for 1-2 hours to convert fatty acids to their methyl esters.

  • After cooling, add water and hexane to extract the FAMEs into the upper hexane layer.

  • Collect the hexane layer for GC-MS analysis.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for analyzing the isotopic enrichment of palmitic acid.

  • Gas Chromatograph (GC) Conditions:

    • Column: A capillary column suitable for FAME analysis (e.g., DB-225ms).

    • Injector Temperature: 250°C.

    • Oven Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 220°C) to separate the different FAMEs.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor the molecular ions of unlabeled palmitate (m/z 270) and d4-palmitate (m/z 274).

Data Presentation and Analysis

The primary outcome of the analysis is the isotopic enrichment of palmitic acid in the lipid fraction of interest. This is typically expressed as a Tracer/Tracee ratio or Mole Percent Excess (MPE).

Calculation of Isotopic Enrichment:

The enrichment of d4-palmitic acid can be calculated from the peak areas of the selected ions in the mass chromatogram:

Isotopic Enrichment (%) = [Area(m/z 274) / (Area(m/z 270) + Area(m/z 274))] x 100

Quantitative Data Summary:

The following table provides a hypothetical example of quantitative data that could be obtained from an in vivo study investigating the effect of a therapeutic compound on hepatic DNL.

Treatment GroupAnimal IDPlasma Palmitate Enrichment (MPE)Liver Triglyceride Palmitate Enrichment (MPE)Fractional DNL Contribution (%)
Vehicle Control 15.21.834.6
25.52.036.4
35.11.733.3
Compound X 45.30.917.0
55.61.119.6
65.41.018.5

MPE: Mole Percent Excess. Fractional DNL Contribution is calculated based on the precursor-product relationship, taking into account the enrichment of the precursor pool (plasma palmitate).

Conclusion

Measuring de novo lipogenesis with a this compound tracer is a robust and sensitive method for investigating lipid metabolism in both basic research and drug development. The protocols and information provided in these application notes offer a framework for designing and executing successful DNL studies. Careful attention to experimental detail, from tracer preparation to analytical measurement, is crucial for obtaining accurate and reproducible results. This technique, when properly applied, can provide invaluable insights into the pathophysiology of metabolic diseases and aid in the evaluation of novel therapeutic agents.

References

Application Notes and Protocols: Tracing Ceramide Biosynthesis with Deuterated Palmitic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Ceramides are a class of bioactive sphingolipids that play a crucial role in a variety of cellular processes, including apoptosis, cell proliferation, and stress responses. The de novo synthesis of ceramides is a key pathway in their production, initiating with the condensation of serine and palmitoyl-CoA. Dysregulation of ceramide metabolism has been implicated in numerous diseases, making the enzymes in this pathway attractive therapeutic targets. Stable isotope tracing, utilizing molecules such as deuterated palmitic acid, offers a powerful method to dynamically study ceramide biosynthesis and the flux through its various pathways.[1] This document provides detailed application notes and protocols for the use of deuterated palmitic acid in studying ceramide biosynthesis.

Application Notes

Principle of the Method:

Stable isotope-labeled fatty acids, such as deuterated palmitic acid, serve as metabolic tracers to track the synthesis and fate of lipids within biological systems.[2] When introduced to cells or organisms, deuterated palmitic acid is incorporated into the de novo ceramide synthesis pathway. The subsequent increase in mass of the newly synthesized ceramides, due to the presence of deuterium atoms, allows for their differentiation from the endogenous, unlabeled pool of ceramides using mass spectrometry (MS).[3] This technique enables the quantitative analysis of the rate of ceramide synthesis and the activity of enzymes involved in the pathway.

Applications in Research and Drug Development:

  • Elucidating Metabolic Pathways: Tracing the incorporation of deuterated palmitic acid allows for the detailed mapping of the ceramide synthesis pathway and its connections to other lipid metabolic pathways.[3]

  • Measuring Metabolic Flux: This technique is crucial for quantifying the rate of ceramide synthesis, providing insights into how this pathway is regulated under different physiological or pathological conditions.

  • Drug Discovery and Development: Stable isotope labeling is instrumental in studying the effect of potential drug candidates on ceramide metabolism. By measuring changes in the rate of labeled ceramide synthesis, researchers can assess the efficacy of enzyme inhibitors or activators.

  • Biomarker Discovery: Comparing ceramide synthesis rates in healthy versus diseased states can help identify novel biomarkers for disease diagnosis and prognosis.

Ceramide Synthase Specificity:

The de novo synthesis of ceramides involves a family of six ceramide synthases (CerS1-6), each exhibiting specificity for fatty acyl-CoAs of different chain lengths.[4][5] Palmitic acid (C16:0) is preferentially used by CerS5 and CerS6 to produce C16-ceramide.[5][6] Therefore, tracing with deuterated palmitic acid is particularly useful for studying the activity of these specific synthases.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies utilizing deuterated palmitic acid to investigate ceramide biosynthesis.

Table 1: Incorporation of d31-Palmitic Acid into Dihydroceramides in HEK293 Cells

Treatment Conditiond31-C16:0 Dihydroceramide (pmol/nmol PC)Fold Change vs. Control
Control (NT siRNA)1.51.0
AdipoR1 siRNA1.81.2
AdipoR2 siRNA3.02.0

Data adapted from a study investigating the role of AdipoR2 in promoting de novo ceramide synthesis. Cells were incubated with 100 µM d31-palmitic acid. PC: Phosphatidylcholine; NT: Non-targeting.[7]

Table 2: Ceramide Species Levels in Response to Palmitic Acid Treatment in Macrophages

TreatmentC16:0-Ceramide (Relative Abundance)C18:0-Ceramide (Relative Abundance)C24:1-Ceramide (Relative Abundance)
Control (BSA)1.001.001.00
Palmitic Acid (0.4 mM)2.501.251.10

Data representative of studies showing increased C16:0-ceramide levels upon treatment with palmitic acid. BSA: Bovine Serum Albumin.[8]

Experimental Protocols

Protocol 1: In Vitro Cell-Based Assay for Tracing Ceramide Biosynthesis

This protocol describes the labeling of cultured cells with deuterated palmitic acid to monitor its incorporation into ceramides.

Materials:

  • Cultured cells (e.g., HEK293, HepG2, or relevant cell line)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Deuterated palmitic acid (e.g., Palmitic acid-d31)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate-buffered saline (PBS)

  • Solvents for lipid extraction (e.g., chloroform, methanol, water)

  • Internal standards for mass spectrometry (e.g., C17-ceramide)

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 80-90% confluency at the time of the experiment.

  • Preparation of Labeled Palmitic Acid Solution:

    • Prepare a stock solution of deuterated palmitic acid in ethanol.

    • Complex the deuterated palmitic acid with fatty acid-free BSA in serum-free medium. A typical final concentration for cell treatment is 100-200 µM.

  • Cell Labeling:

    • Aspirate the culture medium from the cells and wash once with PBS.

    • Add the medium containing the deuterated palmitic acid-BSA complex to the cells.

    • Incubate for the desired time course (e.g., 0, 2, 4, 8, 16 hours).

  • Cell Harvesting and Lipid Extraction:

    • After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Harvest the cells by scraping into a suitable volume of PBS.

    • Perform lipid extraction using a standard method such as the Bligh-Dyer or Folch method. Add internal standards during the extraction process for normalization.

  • Sample Analysis:

    • Dry the lipid extracts under a stream of nitrogen.

    • Reconstitute the lipid extracts in a solvent compatible with LC-MS/MS analysis.

    • Analyze the samples by LC-MS/MS to quantify the levels of deuterated and endogenous ceramides.

Protocol 2: Lipid Extraction (Bligh-Dyer Method)

This is a standard protocol for the extraction of total lipids from biological samples.

Procedure:

  • To the cell pellet, add a 1:2:0.8 (v/v/v) mixture of chloroform:methanol:water.

  • Vortex thoroughly to ensure complete mixing and cell lysis.

  • Incubate on ice for 15 minutes.

  • Add 1 volume of chloroform and 1 volume of water to induce phase separation.

  • Vortex and centrifuge at low speed (e.g., 1000 x g) for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase, which contains the lipids.

  • Repeat the extraction of the aqueous phase with 2 volumes of chloroform.

  • Pool the organic phases and dry under nitrogen.

Visualizations

Ceramide_Biosynthesis_Pathway Serine Serine invis1 Serine->invis1 invis2 Serine->invis2 Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->invis1 d4_Palmitic_Acid Palmitic acid-d4 d4_Palmitoyl_CoA Palmitoyl-CoA-d4 d4_Palmitic_Acid->d4_Palmitoyl_CoA Acyl-CoA Synthetase d4_Palmitoyl_CoA->invis2 Ketosphinganine 3-Ketosphinganine Sphinganine Sphinganine Ketosphinganine->Sphinganine 3-KSR d4_Ketosphinganine 3-Ketosphinganine-d4 d4_Sphinganine Sphinganine-d4 d4_Ketosphinganine->d4_Sphinganine 3-KSR invis3 Sphinganine->invis3 invis4 d4_Sphinganine->invis4 Dihydroceramide Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 d4_Dihydroceramide Dihydroceramide-d4 d4_Ceramide Ceramide-d4 d4_Dihydroceramide->d4_Ceramide DEGS1 invis1->Ketosphinganine SPT invis2->d4_Ketosphinganine SPT invis3->Dihydroceramide CerS invis4->d4_Dihydroceramide CerS

Caption: De novo ceramide biosynthesis pathway showing the incorporation of deuterated palmitic acid.

Experimental_Workflow start Seed Cells labeling Label with Deuterated Palmitic Acid start->labeling harvest Harvest Cells labeling->harvest extraction Lipid Extraction (add Internal Standard) harvest->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Data Quantification analysis->quantification end Results quantification->end

Caption: Experimental workflow for tracing ceramide biosynthesis with deuterated palmitic acid.

References

Application Notes and Protocols for In Vivo Labeling with Palmitic Acid-d4-1 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration of Palmitic acid-d4-1 in animal models to trace its metabolic fate. The protocols cover the preparation of the labeling agent, administration routes, and subsequent sample analysis. This document is intended to guide researchers in designing and executing metabolic studies to investigate lipid metabolism, signaling pathways, and the efficacy of therapeutic interventions.

Introduction

Palmitic acid is a common saturated fatty acid that plays a crucial role in cellular metabolism and signaling. Stable isotope labeling with deuterated analogs, such as this compound, allows for the precise tracking of its absorption, distribution, and incorporation into various lipid species within a biological system. This powerful technique, coupled with mass spectrometry, enables the quantitative analysis of fatty acid flux through different metabolic pathways, providing valuable insights into both normal physiology and disease states.

Data Presentation

The following tables summarize quantitative data from representative studies using deuterated fatty acids in animal models. These values can serve as a reference for expected outcomes and for planning experimental timelines and dosages.

Table 1: Administration Parameters for Deuterated Palmitic Acid in Rodent Models

ParameterMouseRatReference
Tracer Palmitic acid-d31Palmitic acid (unlabeled)[1]
Dosage 30 µmol/mouse1500 mg/kg/day[2]
Administration Route Intraperitoneal (IP) InjectionOral Gavage[2]
Vehicle Castor Oil0.5% Carboxymethyl cellulose (CMC)[2]
Duration Single injection7 days[2]

Table 2: Reported Tissue Uptake and Metabolic Fate of Labeled Fatty Acids

TissueAnalyteFold Change / EnrichmentTime PointAnimal ModelReference
Amygdala5-HIAA (Serotonin metabolite)33% increase24 hours post-injectionMouse[2]
Brain (Aqueous fraction)[14C]palmitate metabolites48% of total brain radioactivity45 minutes post-injectionRat[3]
Brown Adipose TissueDeuterium enrichment (from D2O)Higher M1 and M2 enrichment at room temp vs. thermoneutrality3 daysMouse[4]

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex for In Vivo Administration

This protocol details the preparation of a this compound complex with fatty acid-free Bovine Serum Albumin (BSA) for enhanced solubility and bioavailability in vivo.

Materials:

  • This compound

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Ethanol (100%)

  • Sterile Phosphate-Buffered Saline (PBS) or 150 mM NaCl

  • Sterile water

  • Heating stir plate

  • Sterile filtration unit (0.22 µm)

  • Sterile glass vials

Procedure:

  • Prepare a 10% (w/v) fatty acid-free BSA solution:

    • Dissolve the appropriate amount of fatty acid-free BSA in sterile PBS or 150 mM NaCl.

    • Gently stir at 37°C until fully dissolved. Do not heat above 40°C to avoid denaturation.

    • Sterile filter the solution using a 0.22 µm filter.

  • Prepare a 200 mM stock solution of this compound:

    • Dissolve the required amount of this compound in 100% ethanol.

    • Warm the solution to 60-70°C while vortexing to ensure complete dissolution. The solution should be clear.

  • Complex this compound with BSA:

    • Warm the 10% BSA solution to 37°C.

    • Slowly add the warm this compound stock solution to the BSA solution while stirring continuously. A typical molar ratio of palmitate to BSA is 5:1 to 8:1.

    • Continue stirring the mixture at 37°C for at least 1 hour to ensure complete complexation.

  • Final Preparation and Storage:

    • Adjust the final volume with sterile PBS or 150 mM NaCl to achieve the desired final concentration of this compound.

    • The final solution can be stored in sterile glass vials at -20°C for short-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Administration of this compound to Animal Models

The choice of administration route depends on the specific research question. Intraperitoneal injection allows for rapid systemic distribution, while oral gavage mimics dietary intake.

A. Intraperitoneal (IP) Injection:

  • Animal Preparation: Acclimatize animals to handling and restrain them appropriately.

  • Dosage Calculation: Based on the animal's body weight, calculate the required volume of the this compound-BSA complex solution. A starting dose of 30 µmol/mouse can be used as a reference[2].

  • Injection: Using a sterile syringe and needle, inject the solution into the intraperitoneal cavity.

  • Post-injection Monitoring: Monitor the animals for any adverse reactions.

B. Oral Gavage:

  • Animal Preparation: Fast the animals overnight to ensure an empty stomach for consistent absorption, if required by the experimental design.

  • Dosage Calculation: Calculate the required volume of the this compound formulation based on the animal's body weight. A dose of 1500 mg/kg/day has been used for unlabeled palmitic acid in rats and can be adapted[2]. For oral administration, this compound can also be suspended in a vehicle like 0.5% carboxymethyl cellulose (CMC)[2].

  • Administration: Use a proper-sized gavage needle to deliver the solution directly into the stomach.

  • Post-gavage Monitoring: Observe the animals to ensure proper recovery and no signs of distress.

Protocol 3: Sample Collection and Processing
  • Time Points: Collect blood and tissues at various time points post-administration (e.g., 30 minutes, 1, 2, 4, 8, 24 hours) to capture the dynamics of uptake, metabolism, and clearance.

  • Blood Collection: Collect blood via standard methods (e.g., tail vein, cardiac puncture) into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma and store at -80°C.

  • Tissue Collection: Euthanize the animals at the designated time points. Perfuse with saline to remove blood from the tissues. Rapidly dissect the tissues of interest (e.g., liver, adipose tissue, brain, muscle, heart), snap-freeze them in liquid nitrogen, and store at -80°C until analysis.

Protocol 4: Lipid Extraction and Analysis by Mass Spectrometry
  • Lipid Extraction:

    • Homogenize the frozen tissue samples.

    • Perform a lipid extraction using a standard method such as the Folch or Bligh-Dyer method with a chloroform/methanol solvent system.

  • Sample Preparation for Mass Spectrometry:

    • The extracted lipids can be analyzed directly or after derivatization (e.g., to fatty acid methyl esters - FAMEs) to improve chromatographic separation and ionization efficiency.

  • Mass Spectrometry Analysis:

    • Use a Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) system to separate and detect the different lipid species.

    • Monitor for the specific mass-to-charge ratio (m/z) of this compound and its downstream metabolites to determine their abundance and isotopic enrichment in different lipid pools.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to in vivo labeling studies with this compound.

G cluster_administration Administration cluster_animal Animal Model cluster_analysis Analysis PA_d4 This compound Complex PA-d4-1-BSA Complex PA_d4->Complex BSA Fatty Acid-Free BSA BSA->Complex IP Intraperitoneal Injection Complex->IP Complex->IP Oral Oral Gavage Complex->Oral Complex->Oral Circulation Systemic Circulation IP->Circulation Oral->Circulation Tissues Tissue Collection (Liver, Adipose, Brain, etc.) Circulation->Tissues Circulation->Tissues Lipid_Extraction Lipid Extraction Tissues->Lipid_Extraction MS Mass Spectrometry (GC-MS or LC-MS) Lipid_Extraction->MS Data Data Analysis (Isotopic Enrichment) MS->Data

Caption: Experimental workflow for in vivo labeling with this compound.

G PA_d4 This compound (in circulation) Uptake Cellular Uptake PA_d4->Uptake Activation Activation to Palmitoyl-CoA-d4 Uptake->Activation Beta_Oxidation β-Oxidation Activation->Beta_Oxidation Esterification Esterification Activation->Esterification Acetyl_CoA Acetyl-CoA-d2 Beta_Oxidation->Acetyl_CoA TAG Triacylglycerols-d4 Esterification->TAG PL Phospholipids-d4 Esterification->PL CE Cholesteryl Esters-d4 Esterification->CE

Caption: Metabolic fate of this compound within a cell.

References

Application Notes and Protocols for the Quantification of Intracellular Palmitate Pools with Palmitic Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitic acid, a 16-carbon saturated fatty acid, is the most abundant saturated fatty acid in the human body and plays a crucial role in various cellular processes, including energy storage, membrane structure, and cell signaling.[1][2][] Dysregulation of palmitate metabolism is implicated in numerous diseases, such as metabolic syndrome, cardiovascular diseases, and cancer.[] Consequently, the accurate quantification of intracellular palmitate pools is essential for understanding disease pathogenesis and for the development of novel therapeutics.

This document provides a detailed guide for the use of Palmitic acid-d4, a stable isotope-labeled variant of palmitic acid, as a tracer for the quantification of intracellular palmitate pools. Metabolic labeling with stable isotopes, followed by mass spectrometry analysis, is a powerful technique for tracing the fate of fatty acids in biological systems and for determining the dynamics of their metabolism.[4][5] Palmitic acid-d4 serves as an ideal internal standard and tracer for these studies due to its chemical similarity to endogenous palmitate, allowing for precise and accurate quantification.[6][7]

Principle

The methodology involves introducing Palmitic acid-d4 into a biological system (e.g., cell culture or in vivo model), where it is taken up by cells and incorporated into various intracellular lipid pools, such as free fatty acids, triglycerides, and phospholipids. Following a labeling period, lipids are extracted from the cells or tissues. The extracted lipids are then analyzed by mass spectrometry (MS), typically coupled with gas chromatography (GC) or liquid chromatography (LC). The mass spectrometer distinguishes between the endogenous, unlabeled palmitate and the deuterium-labeled Palmitic acid-d4 based on their mass-to-charge ratio. By comparing the signal intensities of the labeled and unlabeled forms, the concentration and turnover of the intracellular palmitate pools can be accurately quantified.

Key Applications

  • Metabolic Flux Analysis: Tracing the incorporation of Palmitic acid-d4 into different lipid species over time to determine the rates of synthesis, elongation, and desaturation.[4]

  • Drug Discovery and Development: Evaluating the effects of therapeutic compounds on fatty acid metabolism and lipid signaling pathways.[4]

  • Biomarker Discovery: Identifying changes in palmitate metabolism associated with disease states.

  • Nutritional Science: Studying the impact of dietary fats on cellular lipid metabolism.[8]

Data Presentation

The following tables provide examples of how quantitative data from Palmitic acid-d4 labeling experiments can be presented.

Table 1: Quantification of Intracellular Palmitate Pools in Cultured Hepatocytes.

Cellular FractionTreatment GroupEndogenous Palmitate (nmol/mg protein)Palmitic acid-d4 (nmol/mg protein)% Labeled Palmitate
Free Fatty Acids Control1.5 ± 0.20.8 ± 0.134.8%
Compound X (10 µM)2.1 ± 0.31.2 ± 0.236.4%
Triglycerides Control25.4 ± 3.110.2 ± 1.528.6%
Compound X (10 µM)35.8 ± 4.515.6 ± 2.130.4%
Phospholipids Control15.2 ± 1.83.1 ± 0.416.9%
Compound X (10 µM)14.8 ± 1.52.9 ± 0.316.4%

Data are presented as mean ± standard deviation (n=3). Cells were incubated with 100 µM Palmitic acid-d4 for 24 hours.

Table 2: In Vivo Palmitate Flux in a Rodent Model of Non-Alcoholic Fatty Liver Disease (NAFLD).

TissueGenotypeIntramyocellular Palmitate Oxidation (nmol/g/min)Plasma Palmitate Oxidation (nmol/g/min)
Gastrocnemius Muscle Lean3.47 ± 0.82.06 ± 0.5
Obese6.96 ± 1.81.34 ± 0.2

Data adapted from a study using stable isotope-labeled palmitate to determine fatty acid oxidation rates in skeletal muscle.[6][7] Values represent mean ± standard error.

Experimental Protocols

Protocol 1: In Vitro Labeling of Cultured Cells with Palmitic acid-d4

1. Preparation of Palmitic acid-d4 Stock Solution:

  • Objective: To prepare a stock solution of Palmitic acid-d4 complexed with bovine serum albumin (BSA) for efficient delivery to cells in culture.

  • Materials:

    • Palmitic acid-d4 (e.g., from Cambridge Isotope Laboratories or MedChemExpress)[6][9]

    • Ethanol, 50% (v/v) in sterile water

    • Fatty acid-free BSA

    • Sterile phosphate-buffered saline (PBS)

    • Cell culture medium (e.g., DMEM)

  • Procedure:

    • Dissolve Palmitic acid-d4 in 50% ethanol to a concentration of 100 mM. This may require gentle warming at 60-65°C.[10]

    • Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS and warm to 37°C.

    • Slowly add the Palmitic acid-d4 stock solution to the warm BSA solution while stirring to achieve the desired final concentration (e.g., 5 mM). The molar ratio of fatty acid to BSA should be between 3:1 and 6:1.

    • Incubate the solution at 37°C for 1 hour to allow for complexation.

    • Sterile filter the Palmitic acid-d4-BSA complex through a 0.22 µm filter.

    • The stock solution can be stored at -20°C for several months.

2. Cell Culture and Labeling:

  • Objective: To label cultured cells with Palmitic acid-d4 for subsequent analysis of intracellular palmitate pools.

  • Procedure:

    • Plate cells at an appropriate density and allow them to adhere and grow to the desired confluency.

    • Prepare the labeling medium by diluting the Palmitic acid-d4-BSA stock solution in fresh cell culture medium to the desired final concentration (e.g., 50-200 µM).

    • Remove the existing culture medium from the cells and wash once with sterile PBS.

    • Add the labeling medium to the cells and incubate for the desired period (e.g., 4 to 24 hours) under standard cell culture conditions (37°C, 5% CO2).

3. Cell Harvesting and Lipid Extraction:

  • Objective: To harvest the labeled cells and extract the total lipids for mass spectrometry analysis.

  • Materials:

    • Ice-cold PBS

    • Cell scraper

    • Chloroform

    • Methanol

    • 0.9% NaCl solution

  • Procedure:

    • Place the culture dish on ice and aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add a small volume of ice-cold PBS and scrape the cells. Collect the cell suspension in a microcentrifuge tube.

    • Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in a known volume of PBS. An aliquot can be taken for protein quantification.

    • Perform a Bligh-Dyer lipid extraction:

      • To the cell suspension, add chloroform and methanol in a ratio of 1:2 (v/v) (e.g., for 100 µL of cell suspension, add 375 µL of chloroform:methanol 1:2).

      • Vortex thoroughly for 1 minute.

      • Add 125 µL of chloroform and vortex again.

      • Add 125 µL of 0.9% NaCl and vortex to induce phase separation.

      • Centrifuge at 2,000 x g for 10 minutes at 4°C.

    • Carefully collect the lower organic phase (containing the lipids) into a new glass vial.

    • Dry the lipid extract under a gentle stream of nitrogen gas.

    • The dried lipid extract can be stored at -80°C until analysis.

Protocol 2: Analysis of Palmitate Pools by GC-MS

1. Derivatization of Fatty Acids:

  • Objective: To convert the fatty acids in the lipid extract to their more volatile methyl ester derivatives for GC-MS analysis.

  • Materials:

    • Toluene

    • 2% Sulfuric acid in methanol

  • Procedure:

    • Reconstitute the dried lipid extract in 1 mL of toluene.

    • Add 2 mL of 2% sulfuric acid in methanol.

    • Cap the vial tightly and heat at 50°C for 2 hours.

    • Allow the sample to cool to room temperature.

    • Add 1 mL of hexane and 0.5 mL of water, and vortex.

    • Centrifuge at 1,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a new vial for GC-MS analysis.

2. GC-MS Analysis:

  • Objective: To separate and quantify the unlabeled and d4-labeled palmitate methyl esters.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Typical GC Conditions:

    • Column: DB-225ms or similar polar capillary column.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 220°C at 10°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium.

  • Typical MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor:

      • Unlabeled Palmitate (C16:0) methyl ester: m/z 270.

      • Palmitic acid-d4 methyl ester: m/z 274.

  • Quantification:

    • Generate a standard curve using known concentrations of unlabeled palmitate and Palmitic acid-d4.

    • Calculate the ratio of the peak areas of the d4-labeled to the unlabeled palmitate in the experimental samples.

    • Determine the concentration of palmitate in the samples by comparing the peak area ratios to the standard curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Palmitate_Metabolism Extracellular Extracellular Palmitic acid-d4 Intracellular Intracellular Palmitic acid-d4 Pool Extracellular->Intracellular Uptake Acyl_CoA Palmitoyl-d4-CoA Intracellular->Acyl_CoA Activation Triglycerides Triglycerides-d4 (Lipid Droplets) Acyl_CoA->Triglycerides Esterification Phospholipids Phospholipids-d4 (Membranes) Acyl_CoA->Phospholipids Esterification Beta_Oxidation β-Oxidation Acyl_CoA->Beta_Oxidation Signaling Signaling & Protein Palmitoylation-d4 Acyl_CoA->Signaling Acetyl_CoA Acetyl-d2-CoA Beta_Oxidation->Acetyl_CoA

Caption: Metabolic fate of intracellular Palmitic acid-d4.

Experimental_Workflow Start Start: Cultured Cells Labeling Metabolic Labeling with Palmitic acid-d4-BSA Complex Start->Labeling Harvesting Cell Harvesting and Washing Labeling->Harvesting Extraction Lipid Extraction (Bligh-Dyer) Harvesting->Extraction Derivatization Fatty Acid Derivatization (FAMEs) Extraction->Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis Quantification Data Analysis and Quantification Analysis->Quantification End End: Intracellular Palmitate Pool Quantification Quantification->End

Caption: Experimental workflow for palmitate quantification.

Troubleshooting and Considerations

  • Palmitate Contamination: Palmitate is a common contaminant from plastics.[11] To avoid this, use glass vials and pipette tips wherever possible. Rinsing plasticware with methanol before use can also reduce contamination.[11]

  • Solubility of Palmitic Acid: Palmitic acid is poorly soluble in aqueous media. Complexing with fatty acid-free BSA is crucial for its efficient delivery to cells.[10]

  • Cell Viability: High concentrations of palmitic acid can be toxic to cells. It is important to determine the optimal concentration and incubation time that does not affect cell viability for your specific cell type.

  • Internal Standards: While Palmitic acid-d4 is used as a tracer, it is also recommended to use an additional internal standard (e.g., a C17:0 fatty acid) that is not naturally present in the cells to control for extraction efficiency.

By following these protocols and considerations, researchers can effectively utilize Palmitic acid-d4 to gain valuable insights into the complex roles of palmitate in health and disease.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Signal Intensity of Palmitic Acid-d4-1 in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the analysis of Palmitic acid-d4-1 in Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems leading to low signal intensity during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a very low signal for my this compound internal standard?

A1: Low signal intensity for this compound can stem from several factors. Fatty acids, including palmitic acid, inherently exhibit poor ionization efficiency in the commonly used negative electrospray ionization (ESI) mode.[1][2] Additionally, issues such as matrix effects, suboptimal instrument parameters, improper sample preparation, and problems with the internal standard itself can contribute to a weak signal.[3][4][5]

Q2: What are matrix effects and how can they affect my this compound signal?

A2: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting, undetected components in the sample matrix.[3] This can lead to ion suppression (a decrease in signal) or ion enhancement.[3] Even with a deuterated internal standard like this compound, if it does not perfectly co-elute with the native palmitic acid, it may experience different matrix effects, leading to inaccurate quantification and apparent low signal.[6][7]

Q3: Can my sample preparation method be the cause of the low signal?

A3: Absolutely. Inadequate sample preparation can leave behind matrix components that cause ion suppression.[3] For fatty acid analysis, it is also crucial to be aware of potential contamination from plasticware (e.g., vials, pipette tips), which can introduce background levels of palmitic acid and interfere with the analysis of your deuterated standard.[8] Using glass vials and glassware whenever possible is recommended to minimize this.[8][9]

Q4: My this compound seems to elute slightly earlier than the unlabeled Palmitic acid. Is this normal and can it cause problems?

A4: Yes, this is a known phenomenon called the "Chromatographic Deuterium Isotope Effect" (CDE).[6] The carbon-deuterium bond is slightly shorter and stronger than the carbon-hydrogen bond, which can lead to the deuterated compound being slightly less hydrophobic and eluting earlier in reversed-phase chromatography.[6] If this separation is significant, the analyte and internal standard may be exposed to different matrix components as they elute, leading to differential matrix effects and inaccurate results.[6][7]

Q5: Could the issue be with the this compound standard itself?

A5: It's possible. The isotopic purity of the deuterated standard is important. If the standard contains a significant amount of the unlabeled form, it can interfere with accurate quantification, especially at low concentrations.[6][10] Another potential issue is hydrogen-deuterium (H/D) back-exchange, where deuterium atoms are replaced by hydrogen from the solvent, which can lead to a decreasing signal for the internal standard over time.[10]

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Low Signal Intensity

This guide provides a step-by-step workflow to identify the root cause of low this compound signal.

start Low Signal Intensity of this compound Observed check_ms 1. Verify MS Performance (Infuse Standard Directly) start->check_ms ms_ok Signal Strong? check_ms->ms_ok check_lc 2. Assess LC Performance (Inject Standard in Solvent) lc_ok Good Peak Shape & Intensity? check_lc->lc_ok check_sample 3. Evaluate Sample Preparation & Matrix Effects (Spike Standard into Blank Matrix) sample_ok Signal Recovery Acceptable? check_sample->sample_ok ms_ok->check_lc Yes optimize_ms Optimize MS Parameters (Source Temp, Gas Flow, Voltages) ms_ok->optimize_ms No lc_ok->check_sample Yes troubleshoot_lc Troubleshoot LC System (Check for Leaks, Column Health, Mobile Phase) lc_ok->troubleshoot_lc No optimize_prep Optimize Sample Prep (SPE, LLE, Check for Contamination) sample_ok->optimize_prep No end Problem Resolved sample_ok->end Yes optimize_ms->end troubleshoot_lc->end derivatization Consider Derivatization for Improved Ionization optimize_prep->derivatization derivatization->end

Caption: A step-by-step decision tree for troubleshooting low signal intensity.

Guide 2: Optimizing LC-MS Parameters for Fatty Acid Analysis

Successful analysis of this compound requires careful optimization of both liquid chromatography and mass spectrometry parameters.

Liquid Chromatography (LC) Parameters:

ParameterRecommendationRationale
Column C8 or C18 reversed-phase column.Provides good retention for fatty acids.[11]
Mobile Phase A Water with an additive (e.g., 10 mM ammonium acetate or 0.1% formic acid).[2][12]Additives are crucial for the ionization of fatty acids.[11]
Mobile Phase B Acetonitrile or Methanol, often with the same additive as Mobile Phase A.[2][12]Organic solvent for eluting the hydrophobic fatty acids.
Gradient Start with a lower percentage of organic phase and ramp up to elute the fatty acids.To ensure good separation from more polar matrix components.
Flow Rate Typically 0.2 - 0.5 mL/min for standard analytical columns.Should be optimized for the specific column dimensions.
Column Temp. 40-50°C.[2]Can improve peak shape and reduce viscosity.

Mass Spectrometry (MS) Parameters:

ParameterRecommendationRationale
Ionization Mode Negative Electrospray Ionization (ESI) is standard for underivatized fatty acids.[13] Consider derivatization for positive mode analysis.[1][14]Fatty acids have a carboxylic acid group that readily deprotonates. Derivatization can significantly enhance sensitivity.[1][2][14]
Capillary Voltage Optimize for maximum signal intensity of this compound (typically 2.5-4.5 kV).Critical for efficient ion formation.[15]
Source Temp. Optimize for your specific instrument and flow rate (e.g., 100-150°C).Aids in desolvation of the ESI droplets.
Drying Gas Flow Optimize to ensure efficient desolvation without causing signal instability.Removes solvent from the ions before they enter the mass analyzer.[15]
Nebulizer Gas Adjust to achieve a stable spray.Assists in the formation of fine droplets.[15]
Detection Mode Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM).[15][16]Provides specificity and sensitivity for quantitative analysis.

Experimental Protocols

Protocol 1: Assessing Matrix Effects

This protocol allows for the quantitative assessment of matrix effects on the this compound signal.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound into the initial mobile phase or a pure solvent.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (a sample that does not contain the analyte). Spike this compound into the final extract.

    • Set C (Pre-Extraction Spike): Spike this compound into a blank matrix sample before the extraction procedure.

  • LC-MS Analysis: Inject and analyze all three sets of samples using your established LC-MS method.

  • Data Analysis:

    • Calculate the peak area of this compound for each set.

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Interpretation of Results:

  • A Matrix Effect value significantly different from 100% (e.g., <80% or >120%) indicates ion suppression or enhancement, respectively.[3]

  • A low Recovery value indicates that the analyte is being lost during the sample preparation process.

Protocol 2: Derivatization of Palmitic Acid for Enhanced Sensitivity

For a significant boost in signal intensity, consider derivatizing the carboxylic acid group of palmitic acid to allow for analysis in positive ion mode. One common approach is amidation.

Example Derivatization Agent: N-(4-aminomethylphenyl)pyridinium (AMPP).[1][2]

General Workflow:

start Dried Sample Extract (Containing this compound) reconstitute Reconstitute in Anhydrous Solvent start->reconstitute add_reagents Add Derivatization Reagent (e.g., AMPP) & Coupling Agent (e.g., EDCI) reconstitute->add_reagents incubate Incubate at Optimized Temperature and Time add_reagents->incubate dry_down Dry Down Sample incubate->dry_down reconstitute_final Reconstitute in LC Mobile Phase dry_down->reconstitute_final analyze Analyze by LC-MS (Positive Ion Mode) reconstitute_final->analyze

Caption: A generalized workflow for the derivatization of fatty acids.

Note: The specific reaction conditions (solvents, temperatures, times) will need to be optimized for your specific application. Derivatization can lead to a substantial increase in sensitivity, often by several orders of magnitude.[2][14]

References

Technical Support Center: Optimizing Derivatization of Palmitic acid-d4-1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Palmitic acid-d4-1 derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful sample preparation for mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: Derivatization is a critical step for preparing fatty acids like this compound for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1][2] Free fatty acids are polar and have low volatility, which leads to poor chromatographic peak shape, tailing, and potential adsorption to the GC column.[1][2][3] Converting this compound to a non-polar, more volatile derivative, such as a fatty acid methyl ester (FAME) or a trimethylsilyl (TMS) ester, significantly improves separation, peak symmetry, and overall analytical accuracy.[1][3]

Q2: What are the most common derivatization methods for this compound?

A2: The most common methods involve converting the carboxylic acid group into an ester or a silyl ester.[1][3]

  • Acid-catalyzed Esterification: This method utilizes reagents like Boron Trifluoride in methanol (BF3-methanol) or methanolic HCl to form fatty acid methyl esters (FAMEs).[1][2][3][4] It is effective for both free fatty acids and for transesterifying fatty acids from complex lipids.[3]

  • Silylation: This method uses reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to create trimethylsilyl (TMS) esters.[1][2][3]

Q3: Which derivatization method should I choose for my this compound sample?

A3: The choice of method depends on your sample matrix and analytical goals:

  • For GC-MS analysis of free this compound, acid-catalyzed esterification to form the FAME derivative is a robust and widely used method. [1][2][4]

  • Silylation is also a viable option for GC-MS and can be advantageous if you are analyzing other functional groups in your sample that are also amenable to silylation. [2] However, silylating reagents are highly sensitive to moisture.[2]

  • For LC-MS analysis, derivatization can enhance ionization efficiency. [5][6] Reagents that introduce a permanently charged group, such as trimethylaminoethyl (TMAE) derivatives, can improve sensitivity in electrospray ionization (ESI).[5]

Q4: How can I avoid moisture in my reaction?

A4: Moisture can significantly hinder the derivatization reaction, especially for silylation.[2][4]

  • Ensure all glassware is thoroughly dried in an oven.

  • If your sample is in an aqueous solvent, it must be completely evaporated to dryness under a stream of nitrogen before adding the derivatization reagent.[1]

  • Use high-quality, anhydrous solvents and reagents.[4]

  • Consider adding a water scavenger, such as 2,2-dimethoxypropane, to the reaction mixture.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Peak in Chromatogram Incomplete derivatization reaction.Increase reaction time and/or temperature. Ensure an adequate molar excess of the derivatization reagent.[4] Check reagent quality for potential degradation.
Presence of water in the reaction.Ensure the sample is completely dry before adding reagents. Use anhydrous solvents.
Sample matrix interference.Perform a sample cleanup step (e.g., solid-phase extraction) before derivatization.
Poor Peak Shape (Tailing) Incomplete derivatization.Re-optimize the derivatization procedure to ensure complete conversion to the ester form.[3]
Active sites in the GC inlet or column.Use a deactivated inlet liner and perform regular column maintenance.
Presence of Extraneous Peaks Reagent artifacts or byproducts.Prepare a reagent blank (without the sample) to identify any peaks originating from the derivatization reagents.[4] A post-derivatization cleanup step, such as a liquid-liquid extraction, can help remove excess reagent.[7]
Contamination from solvents or glassware.Use high-purity solvents and thoroughly clean all glassware.
Poor Reproducibility Inconsistent reaction conditions.Use a heating block or water bath for precise temperature control and a timer for consistent reaction times.[3]
Inaccurate pipetting of reagents or sample.Use calibrated pipettes for accurate volume measurements. Ensure thorough mixing of the reaction components.[3]

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification using BF3-Methanol (for GC-MS)

This protocol is a widely used method for the preparation of Fatty Acid Methyl Esters (FAMEs).

Materials:

  • This compound sample

  • Boron trifluoride-methanol (12-14% w/w)

  • Hexane (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Screw-capped glass reaction tubes with PTFE liners

Procedure:

  • Sample Preparation: Weigh 1-25 mg of the lipid sample or dried lipid extract into a screw-capped glass tube.[1] If the sample is in an aqueous solution, it must be evaporated to dryness under a stream of nitrogen.[1]

  • Reagent Addition: Add 2 mL of 12-14% BF3-methanol solution to the sample.[1]

  • Reaction: Tightly cap the tube and heat at 60°C for 10 minutes in a heating block or water bath.[2] Note that optimal time and temperature may need to be determined empirically for specific sample types.[1]

  • Extraction: Cool the tube to room temperature. Add 1 mL of saturated NaCl solution and 1 mL of hexane.[2]

  • Phase Separation: Vortex the tube vigorously for 30 seconds to extract the FAMEs into the hexane layer.[7] Allow the layers to separate. Centrifugation can be used to facilitate separation.

  • Collection: Carefully transfer the upper hexane layer to a clean vial.[4]

  • Drying: Dry the extract by passing it through a small column containing anhydrous sodium sulfate or by adding anhydrous sodium sulfate directly to the vial.[4]

  • Analysis: The sample is now ready for GC-MS analysis.

Protocol 2: Silylation using BSTFA (for GC-MS)

This protocol is for the preparation of Trimethylsilyl (TMS) esters.

Materials:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous acetonitrile or other suitable solvent

  • Autosampler vials with inserts

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. Reconstitute the dried sample in an appropriate volume of anhydrous acetonitrile in an autosampler vial.

  • Reagent Addition: Add a molar excess of BSTFA (with 1% TMCS) to the sample.[2] For example, for 100 µL of sample, add 50 µL of the silylating reagent.[2]

  • Reaction: Cap the vial tightly, vortex for 10 seconds, and heat at 60°C for 60 minutes.[1][2]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample can be directly injected into the GC-MS. If necessary, the sample can be diluted with an appropriate solvent.[1]

Diagrams

experimental_workflow Experimental Workflow for this compound Derivatization cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extraction Extraction & Cleanup (for FAMEs) cluster_analysis Analysis start Start with this compound sample dry Dry sample completely (if in aqueous solution) start->dry add_reagent Add Derivatization Reagent (e.g., BF3-Methanol or BSTFA) dry->add_reagent react Heat to facilitate reaction (e.g., 60°C) add_reagent->react extract Perform Liquid-Liquid Extraction (e.g., with Hexane) react->extract analyze Analyze by GC-MS or LC-MS react->analyze For Silylation (direct analysis) dry_extract Dry organic layer (e.g., with Na2SO4) extract->dry_extract dry_extract->analyze

Caption: General workflow for the derivatization of this compound.

troubleshooting_flowchart Troubleshooting Derivatization Issues start Low or no product peak? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Yes fail Consult further documentation start->fail No optimize_cond Increase reaction time/temperature. Increase reagent molar excess. incomplete_rxn->optimize_cond Yes check_reagent Check reagent quality and age. incomplete_rxn->check_reagent No success Problem Resolved optimize_cond->success moisture Moisture contamination? check_reagent->moisture dry_sample Ensure sample and solvents are anhydrous. moisture->dry_sample Yes matrix_effects Matrix Interference? moisture->matrix_effects No dry_sample->success cleanup Implement sample cleanup step (e.g., SPE). matrix_effects->cleanup Yes matrix_effects->fail No cleanup->success

Caption: A logical troubleshooting guide for common derivatization problems.

References

Common pitfalls in using Palmitic acid-d4-1 as an internal standard.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using Palmitic acid-d4-1 as an internal standard in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a deuterated form of palmitic acid, a common 16-carbon saturated fatty acid.[1][2] The deuterium labels make it a stable isotope-labeled internal standard, ideal for quantitative analysis in mass spectrometry (MS) based applications like LC-MS or GC-MS.[1][3] It is used to correct for analyte loss during sample preparation and to account for matrix effects during analysis.

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound, similar to its non-labeled counterpart, is soluble in a variety of organic solvents.[4] For preparing stock solutions, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) are commonly used.[3][4] It is sparingly soluble in aqueous buffers.[4] To prepare a working solution in a semi-aqueous medium, it is recommended to first dissolve the compound in ethanol and then dilute it with the aqueous buffer of choice.[4]

Q3: How should this compound stock solutions be stored?

A3: Proper storage is crucial to maintain the integrity of the internal standard. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[3] Recommended storage conditions are:

  • -80°C: for up to 6 months.[3]

  • -20°C: for up to 1 month.[3]

Troubleshooting Guide

This section addresses specific issues that may arise during the use of this compound as an internal standard.

Issue 1: Poor Solubility and Precipitation

Q: My this compound is precipitating out of my working solution. What could be the cause and how can I fix it?

A: This is a common issue often caused by inappropriate solvent choice or exceeding the solubility limit, especially when transitioning to more aqueous solutions for analysis.

Possible Causes:

  • Incorrect Solvent: Using a solvent in which palmitic acid has low solubility.

  • High Concentration: The concentration of the working solution exceeds the solubility limit in the chosen solvent system.

  • Low Temperature: The solubility of fatty acids decreases at lower temperatures.[5][6]

Solutions:

  • Optimize Solvent System: Ensure the initial stock solution is prepared in a suitable organic solvent like ethanol, DMSO, or DMF.[3][4] For aqueous working solutions, first dissolve the standard in ethanol before diluting with the aqueous phase.[4]

  • Verify Concentration: Check the final concentration of your working solution against known solubility data. You may need to lower the concentration.

  • Gentle Warming: Gentle warming of the solution can help re-dissolve the precipitate. However, ensure the temperature is not high enough to cause degradation.

  • Use of a Carrier Protein: For cell culture experiments, conjugating palmitic acid to bovine serum albumin (BSA) can significantly improve its solubility and stability in aqueous media.[7]

Issue 2: Signal Instability and Poor Reproducibility in MS Analysis

Q: I'm observing inconsistent signal intensity for this compound between samples. What is causing this variability?

A: Signal instability is often a result of matrix effects or degradation of the internal standard.

Possible Causes:

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., phospholipids, salts) can suppress or enhance the ionization of the internal standard in the mass spectrometer source.[8][9][10] This is a very common issue in complex biological samples.[9]

  • Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of the internal standard.[3]

  • Adsorption: Fatty acids can adsorb to plasticware and glass surfaces, leading to inconsistent concentrations.

Solutions:

  • Mitigate Matrix Effects:

    • Sample Cleanup: Implement a robust sample preparation method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[8][9]

    • Chromatographic Separation: Optimize your LC method to ensure this compound elutes in a region with minimal co-eluting matrix components.

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is identical to your samples to compensate for consistent matrix effects.[10]

  • Ensure Stability:

    • Proper Storage: Adhere strictly to the recommended storage conditions (-80°C for long-term, -20°C for short-term).[3]

    • Aliquot Solutions: Prepare single-use aliquots of your stock solution to avoid contamination and degradation from repeated handling.[3]

  • Minimize Adsorption:

    • Use low-adsorption polypropylene tubes and pipette tips.

    • Include a small percentage of organic solvent in your final sample solution to maintain solubility.

Issue 3: Isotopic Profile Distortion and Mass Shifts

Q: I'm noticing a change in the isotopic pattern or a slight mass shift for my this compound peak. What could be happening?

A: This can be indicative of hydrogen-deuterium (H/D) exchange, where deuterium atoms on your standard are replaced by hydrogen atoms from the solvent.

Possible Causes:

  • Solvent Conditions: H/D exchange can be facilitated by certain pH and temperature conditions, particularly in protic solvents like water, methanol, or ethanol.[11][12]

  • In-source Exchange: Exchange can sometimes occur within the mass spectrometer's ion source.

Solutions:

  • Control Solvent pH: Maintain a neutral or slightly acidic pH in your sample and mobile phases, as extreme pH values can promote H/D exchange.

  • Minimize Sample Residence Time: Analyze samples promptly after preparation and avoid prolonged storage in protic solvents at room temperature.

  • Optimize MS Source Conditions: If in-source exchange is suspected, optimizing source parameters like temperature and gas flows may help to minimize it.

Data and Protocols

Quantitative Data Summary

Table 1: Solubility of Palmitic Acid in Common Solvents

Solvent Solubility Reference
Ethanol ≥ 30 mg/mL [3][4]
DMSO ≥ 20 mg/mL [3][4]
DMF ≥ 20 mg/mL [3][4]

| Ethanol:PBS (pH 7.2) (1:2) | ~0.25 mg/mL |[4] |

Table 2: Recommended Storage Conditions for Stock Solutions

Temperature Duration Reference
-80°C Up to 6 months [3]

| -20°C | Up to 1 month |[3] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution Preparation (e.g., 1 mg/mL):

    • Allow the vial of solid this compound to equilibrate to room temperature before opening.

    • Add the appropriate volume of ethanol (or DMSO) to the vial to achieve a 1 mg/mL concentration.

    • Vortex thoroughly for at least 1 minute to ensure complete dissolution.

  • Storage of Stock Solution:

    • Dispense the stock solution into single-use, low-adsorption polypropylene aliquots.

    • Store the aliquots at -80°C for long-term storage.[3]

  • Working Solution Preparation:

    • Thaw a single aliquot of the stock solution.

    • Perform serial dilutions with your desired solvent (e.g., a mixture of organic solvent and aqueous buffer appropriate for your analytical method) to reach the final working concentration.

    • Vortex well after each dilution step. Use the working solution promptly.

Protocol 2: Assessment of Matrix Effects using Post-Extraction Spike Method

This method helps quantify the extent of ion suppression or enhancement.[8]

  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): Spike the internal standard (this compound) into the final analysis solvent.

    • Set B (Post-Spike in Matrix): Process a blank biological sample (containing no analyte or IS) through your entire extraction procedure. Spike the internal standard into the final, extracted matrix.

    • Set C (Pre-Spike in Matrix): Spike the internal standard into the blank biological sample before starting the extraction procedure. (This set is used to evaluate recovery).

  • Analysis:

    • Analyze all three sets of samples using your LC-MS/MS method.

  • Calculation of Matrix Factor (MF):

    • MF (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • An MF < 100% indicates ion suppression.

    • An MF > 100% indicates ion enhancement.

    • An MF between 85-115% is often considered acceptable.

Visual Guides

G cluster_prep Internal Standard Preparation Workflow A Equilibrate this compound to Room Temperature B Dissolve in Ethanol or DMSO to create Stock Solution A->B C Vortex Thoroughly B->C D Dispense into Single-Use Aliquots C->D E Store at -80°C D->E F Thaw Single Aliquot for Use E->F For Daily Use G Perform Serial Dilutions to create Working Solution F->G

Caption: Workflow for preparing this compound solutions.

G cluster_troubleshooting Troubleshooting Logic for IS Signal Issues Start Inconsistent IS Signal? CheckStorage Check Storage Conditions & Aliquoting Procedure Start->CheckStorage First AssessMatrix Assess Matrix Effects (Post-Extraction Spike) CheckStorage->AssessMatrix Correct Degradation Degradation Likely Prepare Fresh Stock CheckStorage->Degradation Incorrect CheckExchange Review Isotopic Profile for H/D Exchange AssessMatrix->CheckExchange Absent MatrixEffect Matrix Effect Confirmed AssessMatrix->MatrixEffect Present ExchangeEffect H/D Exchange Possible CheckExchange->ExchangeEffect Distorted ImproveCleanup Improve Sample Cleanup (e.g., SPE) MatrixEffect->ImproveCleanup OptimizeLC Optimize LC Separation MatrixEffect->OptimizeLC ControlpH Control Solvent pH & Temp ExchangeEffect->ControlpH

Caption: Troubleshooting decision tree for signal issues.

G cluster_matrix Concept of Matrix Effects in ESI-MS cluster_ideal Ideal Condition (Clean Sample) cluster_real Real Condition (Complex Matrix) Analyte This compound (IS) Droplet ESI Droplet Analyte->Droplet Matrix Matrix Components (Phospholipids, Salts) Matrix->Droplet Signal_Normal Expected Signal Signal_Suppressed Suppressed Signal A_ideal IS Droplet_ideal Droplet A_ideal->Droplet_ideal Efficient Ionization Droplet_ideal->Signal_Normal A_real IS Droplet_real Droplet A_real->Droplet_real M_real Matrix M_real->Droplet_real Competition for charge/surface Droplet_real->Signal_Suppressed

Caption: Diagram illustrating matrix-induced ion suppression.

References

How to correct for isotopic effects of deuterium in Palmitic acid-d4-1.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isotopic Effects of Palmitic Acid-d4

This guide provides researchers, scientists, and drug development professionals with detailed information on how to correct for the isotopic effects of deuterium in Palmitic acid-d4 when used as an internal standard in mass spectrometry-based quantification.

Frequently Asked Questions (FAQs)

Q1: What is Palmitic acid-d4 and why is it used as an internal standard?

Palmitic acid-d4 is a stable isotope-labeled (SIL) version of palmitic acid, where four hydrogen atoms (H) have been replaced by deuterium (d or ²H). It is widely used as an internal standard (IS) in quantitative mass spectrometry (MS) analysis.[1][2]

The key benefits of using a deuterated internal standard like Palmitic acid-d4 are:

  • Chemical Similarity : It is chemically and physically almost identical to the endogenous, unlabeled palmitic acid (the analyte).[2][3]

  • Co-elution : In chromatography, it co-elutes very closely with the analyte.[1][4]

  • Mass Differentiation : It is easily distinguished from the analyte by its higher mass-to-charge ratio (m/z) in the mass spectrometer.[1]

  • Correction for Variability : By adding a known amount of the IS to samples at the beginning of the workflow, it can accurately correct for sample loss during preparation, extraction, and for variations in instrument response (like matrix effects).[1][2][3] This is achieved by using the ratio of the analyte signal to the IS signal for quantification.

Q2: What are the primary isotopic effects to consider when using Palmitic acid-d4?

There are two main effects to consider:

  • Kinetic Isotope Effect (KIE) : The C-D bond is stronger than the C-H bond. This can sometimes cause the deuterated standard to elute slightly earlier than the unlabeled analyte in liquid chromatography (LC).[5] While this separation is usually minimal, it's a factor to monitor during method development. In gas chromatography (GC), this effect is less pronounced.

  • Isotopic Overlap (Cross-Contribution) : All organic molecules have a natural abundance of heavier isotopes (e.g., ¹³C, ¹⁷O, ¹⁸O). This means that the unlabeled palmitic acid will have a small percentage of molecules that are 1, 2, 3, or more mass units heavier than its monoisotopic mass (M+1, M+2, etc.). Similarly, the Palmitic acid-d4 standard is never 100% pure and contains trace amounts of d0, d1, d2, etc. This can cause the isotopic distributions of the analyte and the standard to overlap, which must be corrected for accurate quantification.[6][7][8][9]

Q3: What is natural isotopic abundance and why must it be corrected?

Natural isotopic abundance refers to the fact that elements exist as a mixture of isotopes in nature. For example, carbon is approximately 98.9% ¹²C and 1.1% ¹³C. This means that a molecule like palmitic acid (C₁₆H₃₂O₂) will have a population of molecules containing one or more ¹³C atoms, making them heavier.

Correction is crucial because this natural distribution can interfere with the measurement of the deuterated standard, and vice-versa, leading to inaccurate results.[6][7][9] For example, the M+4 peak of unlabeled palmitic acid could contribute to the signal of the Palmitic acid-d4 standard.

Q4: How do I perform the correction for natural isotopic abundance?

The correction is typically done using mathematical algorithms that subtract the contribution of naturally occurring isotopes from the measured signals.[8][9] Several software packages and tools, such as IsoCorrectoR, are available to perform these corrections automatically.[6][7]

The general principle involves using matrix calculations based on the known natural abundance of each element in the molecule and the number of atoms of that element. The calculation removes the signal contribution from the natural isotopes in the analyte to the standard's signal, and vice versa.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inaccurate Quantification / Poor Reproducibility Incorrect Isotopic Correction: Failure to properly account for natural abundance overlap.Use a validated software tool (e.g., IsoCorrectoR) to apply isotopic correction.[6][7] Manually verify the correction factors for a subset of data.
Standard Instability: The deuterium atoms may be exchanging with hydrogen atoms in the solvent (H/D exchange), especially under acidic or basic conditions.[10]Check the stability of the standard in your sample matrix and solvent conditions. Avoid prolonged storage in strongly acidic or basic solutions.[10]
Non-Linear Calibration Curve Isotopic Overlap at High Concentrations: The contribution from the natural isotopes of the analyte becomes significant at high concentrations, affecting the standard's signal.Ensure your correction algorithm is robust across the entire concentration range. Consider using a lower concentration of the internal standard.
Impurity in the Standard: The deuterated standard may contain a significant amount of the unlabeled analyte.[3]Verify the isotopic purity of your standard. If significant unlabeled analyte is present, account for it in your calculations or obtain a higher purity standard.[3]
Partial Chromatographic Separation of Analyte and Standard Kinetic Isotope Effect: In LC, the deuterated standard may elute slightly before the analyte.[5]Optimize Chromatography: Adjust the mobile phase gradient or temperature to minimize the separation. Integrate Peaks: Ensure that the integration window for both the analyte and the standard is consistent and correctly captures their respective peaks.
Unexpected Signal at Analyte m/z in Standard-Only Sample Isotopic Impurity: The deuterated standard is not 100% isotopically pure and contains some unlabeled analyte.[3]Quantify the amount of unlabeled analyte in the standard solution and subtract this contribution from your sample measurements.[3]
In-source Fragmentation/Loss of Deuterium: The standard may lose a deuterium atom in the ion source of the mass spectrometer.[11]Optimize MS source conditions (e.g., voltages, temperature) to minimize fragmentation. Select a standard with deuterium labels on stable positions (e.g., non-exchangeable C-H bonds).[11]

Data Presentation

For accurate quantification using GC-MS or LC-MS, specific ions are monitored for both the analyte (unlabeled palmitic acid) and the internal standard (Palmitic acid-d4). The exact m/z values will depend on the derivatization method (for GC-MS) or ionization mode (for LC-MS).

Table 1: Representative m/z Values for Palmitic Acid and Palmitic Acid-d4 (as Methyl Esters for GC-MS)

CompoundFormula (as Methyl Ester)Monoisotopic Mass (Da)Key Fragment Ion (m/z)
Palmitic Acid Methyl EsterC₁₇H₃₄O₂270.2559270
Palmitic Acid-d4 Methyl EsterC₁₇H₃₀D₄O₂274.2810274

Table 2: Natural Isotopic Abundance of Key Elements

ElementIsotopeNatural Abundance (%)
Carbon¹²C98.93
¹³C1.07
Hydrogen¹H99.985
²H (D)0.015
Oxygen¹⁶O99.757
¹⁷O0.038
¹⁸O0.205

Experimental Protocols

Protocol: Quantification of Palmitic Acid in Human Plasma using GC-MS

This protocol outlines a standard procedure for quantifying total palmitic acid in plasma using Palmitic acid-d4 as an internal standard.

1. Materials and Reagents

  • Human plasma samples

  • Palmitic acid-d4 internal standard solution (e.g., in ethanol)

  • Chloroform:Methanol mixture (2:1, v/v)[2]

  • Methanolic KOH (Potassium Hydroxide) for saponification[2]

  • 14% Boron Trifluoride (BF₃) in Methanol for derivatization

  • Hexane (HPLC grade)

  • Anhydrous Sodium Sulfate

2. Sample Preparation

  • Thaw plasma samples on ice.

  • To 50 µL of plasma in a glass tube, add 10 µL of the Palmitic acid-d4 internal standard solution. Vortex briefly.

  • Add 2 mL of Chloroform:Methanol (2:1) for lipid extraction. Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Carefully transfer the lower organic layer to a new clean glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

3. Saponification and Derivatization

  • To the dried lipid extract, add 1 mL of methanolic KOH.

  • Incubate at 60°C for 30 minutes to hydrolyze the fatty acids from complex lipids (saponification).[2]

  • Cool the tubes and add 1 mL of 14% BF₃-Methanol.

  • Incubate at 60°C for 30 minutes to convert the free fatty acids to their fatty acid methyl esters (FAMEs).

  • Add 1 mL of saturated NaCl solution and 1 mL of hexane. Vortex to extract the FAMEs into the hexane layer.

  • Centrifuge for 5 minutes and transfer the upper hexane layer to a new tube containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Transfer the final extract to a GC vial for analysis.

4. GC-MS Analysis

  • Instrument : Gas Chromatograph coupled to a Mass Spectrometer.

  • Column : A polar capillary column suitable for FAME analysis (e.g., CP-Sil 88).[4]

  • Injection : 1 µL in splitless mode.

  • Oven Program : Start at 100°C, ramp to 240°C. (Note: specific parameters must be optimized for your instrument).[12]

  • MS Mode : Operate in Selected Ion Monitoring (SIM) mode, monitoring the m/z for unlabeled palmitic acid methyl ester (e.g., m/z 270) and Palmitic acid-d4 methyl ester (e.g., m/z 274).[4]

5. Data Analysis and Correction

  • Integrate the peak areas for the analyte and the internal standard.

  • Generate a calibration curve using standards with known concentrations of unlabeled palmitic acid and a fixed concentration of the internal standard.

  • Apply isotopic correction to the raw peak areas to account for natural abundance overlap.

  • Calculate the concentration of palmitic acid in the plasma samples based on the corrected peak area ratios and the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_react Chemical Reaction cluster_analysis Analysis p1 Plasma Sample p2 Add Palmitic Acid-d4 IS p1->p2 p3 Lipid Extraction (Chloroform:Methanol) p2->p3 p4 Dry Extract p3->p4 r1 Saponification (Methanolic KOH) p4->r1 r2 Derivatization (BF3) (Create FAMEs) r1->r2 r3 Extract FAMEs (Hexane) r2->r3 a1 GC-MS Analysis (SIM Mode) r3->a1 a2 Integrate Peak Areas a1->a2 a3 Isotopic Correction a2->a3 a4 Quantification a3->a4

Caption: General experimental workflow for fatty acid quantification.

isotopic_correction cluster_raw Raw MS Signal cluster_overlap Isotopic Overlap cluster_corrected Corrected Signal Analyte_Raw Analyte Signal (e.g., m/z 270) Overlap1 Natural ¹³C abundance in Analyte contributes to IS signal Analyte_Corrected Corrected Analyte Signal Analyte_Raw->Analyte_Corrected Correction Algorithm IS_Raw IS Signal (e.g., m/z 274) Overlap2 d0 impurity in IS contributes to Analyte signal IS_Corrected Corrected IS Signal IS_Raw->IS_Corrected Correction Algorithm Result Accurate Ratio (Analyte / IS) Analyte_Corrected->Result IS_Corrected->Result

Caption: Logic of correcting for isotopic overlap.

References

Technical Support Center: Minimizing Variability in Palmitic Acid-d4 Internal Standard Addition

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Palmitic acid-d4 (PA-d4) as an internal standard (IS).

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability when using Palmitic acid-d4 as an internal standard?

Variability in results when using Palmitic acid-d4 can arise from several factors throughout the analytical process. Key sources include:

  • Pipetting and Dilution Errors: Inaccurate or inconsistent addition of the internal standard to samples, standards, and quality controls is a primary source of imprecision.[1][2]

  • Solubility Issues: Palmitic acid has limited solubility in aqueous solutions, which can lead to inconsistent concentrations if not handled correctly.[3][4]

  • Matrix Effects: Components within the sample matrix (e.g., plasma, tissue homogenate) can enhance or suppress the ionization of PA-d4 and the target analyte differently, especially if they don't co-elute perfectly.[5][6]

  • Isotopic Purity of the Standard: The presence of unlabeled palmitic acid as an impurity in the PA-d4 standard can lead to an overestimation of the analyte, particularly at low concentrations.[5][7]

  • Chromatographic Isotope Effect: Deuterated standards can sometimes have slightly different retention times compared to their non-deuterated counterparts, which can expose them to different matrix effects.[5][8]

  • Stability and Storage: Improper storage or handling can lead to degradation of the internal standard. Palmitic acid-d4 solutions should be stored at -20°C or -80°C to ensure stability.[9][10]

Q2: I'm observing a peak for my analyte in blank samples spiked only with Palmitic acid-d4. What is the cause?

This strongly suggests an issue with the isotopic purity of your deuterated internal standard.[7] The PA-d4 solution may contain a significant amount of the unlabeled analyte as an impurity. This will contribute to the analyte's signal, causing a positive bias in your results, especially at lower concentrations.[5][7]

Troubleshooting Steps:

  • Consult the Certificate of Analysis (CoA): Reputable suppliers provide a CoA specifying the chemical and isotopic purity. Recommended purity levels are typically >99% for chemical purity and ≥98% for isotopic enrichment.[7][11][12]

  • Analyze the Standard Alone: Inject a high-concentration solution of your PA-d4 standard without the analyte to check for any signal at the analyte's mass transition.[7][8]

  • Quantify Isotopic Contribution: If a signal is present, you can quantify the contribution of the unlabeled analyte in the PA-d4 solution. This value can then be subtracted from your sample results or used to correct the calibration curve.[7]

Q3: My Palmitic acid-d4 internal standard is not co-eluting perfectly with the native palmitic acid. Is this a problem?

This phenomenon is known as the "chromatographic isotope effect," where the increased mass from deuterium labeling can cause a slight shift in retention time.[5][8] While often minor, this can become a problem if the analyte and the internal standard elute in regions with different degrees of ion suppression or enhancement from the sample matrix.[5][11] This is referred to as differential matrix effects.

Troubleshooting Steps:

  • Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm the degree of separation. A consistent, small shift may be acceptable, but a significant or variable separation indicates a potential issue.[11]

  • Modify Chromatographic Conditions: Adjusting the gradient, flow rate, or column temperature can sometimes improve co-elution. A shallower gradient may broaden the peaks, promoting better overlap.[12]

  • Evaluate Matrix Effects: Perform a post-column infusion experiment to map regions of ion suppression or enhancement across your chromatographic run. This will help determine if the observed peak shift is occurring in a problematic region.[11]

Q4: What is the best solvent for preparing my Palmitic acid-d4 stock solution?

Palmitic acid-d4, like its non-deuterated form, is a long-chain saturated fatty acid with poor solubility in aqueous solutions.[3][4] It is soluble in organic solvents.

Recommended Solvents and Storage:

Solvent Solubility Storage of Stock Solution
Ethanol ≥ 30 mg/mL -80°C for 6 months; -20°C for 1 month[9]
DMSO ≥ 20 mg/mL -80°C for 6 months; -20°C for 1 month[9]

| Dimethyl formamide (DMF) | ~20 mg/ml | -80°C for 6 months; -20°C for 1 month[3] |

For working solutions that need to be in an aqueous buffer, it is recommended to first dissolve the PA-d4 in an organic solvent like ethanol and then dilute it with the aqueous buffer.[3] It is not recommended to store the aqueous solution for more than one day.[3]

Troubleshooting Guides

Issue 1: High Variability (%CV) in Replicate Measurements

High coefficient of variation (%CV) in quality control samples or replicates is a common issue that points to inconsistent internal standard addition or other procedural inconsistencies.[12]

Logical Troubleshooting Workflow:

start High %CV Observed check_pipetting Review IS Addition Procedure (Manual vs. Automated) start->check_pipetting check_mixing Evaluate Sample Mixing/Vortexing Protocol check_pipetting->check_mixing If pipetting is consistent solution_pipetting Solution: Use calibrated pipettes or automated liquid handler. Prepare IS solution in bulk. check_pipetting->solution_pipetting Inconsistent? check_solubility Investigate IS Solubility (Precipitation in stock/working solution?) check_mixing->check_solubility If mixing is adequate solution_mixing Solution: Standardize vortexing time and speed. Ensure complete homogenization. check_mixing->solution_mixing Inconsistent? check_matrix Assess Matrix Effects (Post-column infusion) check_solubility->check_matrix If no solubility issues solution_solubility Solution: Change solvent. Briefly sonicate stock solution. Avoid storing in aqueous solutions. check_solubility->solution_solubility Issue found? solution_matrix Solution: Improve sample cleanup. Modify chromatography to avoid suppression zones. check_matrix->solution_matrix Differential effects?

Caption: Troubleshooting workflow for high result variability.

Detailed Steps:

  • Evaluate the Internal Standard Addition Step:

    • Manual vs. Automated: Manual addition is more prone to error than automated liquid handlers.[13][14] If adding manually, ensure pipettes are properly calibrated.

    • Technique: Adding a small volume of IS to a large volume of sample can be a source of error. Consider adding the IS as a solution and weighing it for maximum precision.[2]

    • Timing: Add the internal standard as early as possible in the sample preparation workflow to account for variability during extraction steps.[1][15]

  • Check for Solubility Problems:

    • Visually inspect your stock and working solutions for any precipitate.

    • If precipitation is suspected, try gentle warming or sonication to redissolve the PA-d4.

    • Consider preparing fresh stock solutions more frequently or changing the solvent.[16]

  • Assess Extraction Consistency:

    • Ensure thorough and consistent mixing (e.g., vortexing) at all extraction steps.[6] Inadequate mixing can lead to variable recovery of both the analyte and the internal standard.

Issue 2: Poor Accuracy (Systematic Bias)

Consistently high or low results suggest a systematic error in the workflow, often related to the purity of the internal standard or uncorrected matrix effects.

Workflow for Investigating Systematic Bias:

start Poor Accuracy Observed (Consistent Bias) check_purity Assess IS Purity (Analyze IS alone for analyte signal) start->check_purity check_isotope_exchange Evaluate Isotopic Exchange (Incubate IS in matrix) check_purity->check_isotope_exchange If standard is pure solution_purity Solution: Quantify and correct for unlabeled analyte. Obtain a higher purity standard. check_purity->solution_purity Impurity detected? check_calibration Review Calibration Curve (Linearity, range, weighting) check_isotope_exchange->check_calibration If no exchange solution_isotope_exchange Solution: Change label position if possible (not applicable for PA-d4). Minimize sample processing time/temperature. check_isotope_exchange->solution_isotope_exchange Exchange detected? solution_calibration Solution: Prepare fresh standards. Use matrix-matched calibrators. Adjust curve weighting. check_calibration->solution_calibration Issues found?

References

Improving chromatographic separation of Palmitic acid-d4-1 from endogenous palmitate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Palmitic acid-d4-1 from endogenous palmitate.

Frequently Asked Questions (FAQs)

Q1: Is baseline separation of this compound and endogenous palmitate always necessary?

A1: Not necessarily. While achieving baseline separation is ideal for individual quantification, modern mass spectrometry (MS) instruments have sufficient mass resolution to distinguish between this compound and endogenous palmitate, even if they co-elute chromatographically. However, significant co-elution can lead to issues like ion suppression, which may affect accuracy. It is crucial to validate that the presence of one compound does not affect the MS signal of the other.

Q2: Why does my deuterated internal standard (this compound) elute slightly earlier than the endogenous palmitate in reversed-phase LC?

A2: This phenomenon is known as the "deuterium isotope effect". The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, including its lipophilicity. In reversed-phase chromatography, deuterated compounds often exhibit slightly shorter retention times than their non-deuterated counterparts.[1]

Q3: Can I use Gas Chromatography (GC) for this separation?

A3: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing fatty acids. However, it requires a derivatization step to convert the non-volatile fatty acids into volatile Fatty Acid Methyl Esters (FAMEs).[2][3][4][5][6] Highly polar capillary columns, such as those with cyanopropyl stationary phases, are recommended for optimal separation of FAMEs, including isomers.[7][8][9]

Q4: I am observing a decreasing signal for my this compound standard over a sequence of injections. What could be the cause?

A4: This could be due to hydrogen-deuterium (H/D) back-exchange, where deuterium atoms on your standard are replaced by hydrogen atoms from the solvent (e.g., water in the mobile phase).[5] This is more likely to occur if the deuterium labels are on labile positions. To mitigate this, you can try adjusting the pH of your mobile phase or using a non-aqueous mobile phase if your method allows.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can compromise resolution and lead to inaccurate integration.

Potential Cause Recommended Solution
Column Overload Reduce the sample concentration or injection volume.
Secondary Interactions For GC, ensure complete derivatization. For LC, consider using a mobile phase additive (e.g., a small amount of a weak acid or base) to improve peak shape.
Column Degradation Flush the column with a strong solvent. If the problem persists, replace the column.
Inappropriate Mobile Phase pH (LC) Adjust the pH of the mobile phase to ensure the fatty acids are in a single ionic state.
Dead Volume Check and tighten all fittings. Ensure the column is installed correctly.
Issue 2: Co-elution or Insufficient Separation

Even with mass spectrometric detection, poor chromatographic separation can lead to quantification errors due to matrix effects.

Potential Cause Recommended Solution
Suboptimal Mobile Phase Composition (LC) Modify the gradient profile (e.g., a shallower gradient). Adjust the ratio of organic solvent to aqueous buffer.
Inadequate GC Temperature Program Optimize the temperature ramp rate. A slower ramp can improve the separation of closely eluting compounds.
Incorrect Column Choice For LC, a high-resolution C18 or C8 column is a good starting point. For GC, a highly polar cyanopropyl column is recommended for FAME analysis.[7][8]
Flow Rate Too High Reduce the flow rate to allow for better partitioning between the mobile and stationary phases.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Palmitic Acid

This protocol is a general starting point and may require optimization.

  • Sample Preparation: Extract fatty acids from the sample matrix using a suitable liquid-liquid extraction or solid-phase extraction method.

  • Chromatographic Conditions:

    • Column: Ascentis C18, 2.7 µm, 2.1 x 150 mm (or equivalent).[2]

    • Mobile Phase A: 80% Acetonitrile, 0.5 mM Ammonium Acetate.[2]

    • Mobile Phase B: 99% Acetonitrile, 1% 0.5 mM Ammonium Acetate.[2]

    • Flow Rate: 0.4 mL/min.[2]

    • Gradient:

      • 0-8 min: 55% B

      • 8-8.5 min: Gradient to 95% B

      • 8.5-10 min: Hold at 95% B

      • 10-10.5 min: Return to 55% B

      • 10.5-12 min: Re-equilibration at 55% B[2]

    • Injection Volume: 10 µL.[2]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

    • Monitored Ions:

      • Endogenous Palmitate: m/z 255.2

      • This compound: m/z 259.2

Protocol 2: GC-MS Analysis of Palmitic Acid (as FAMEs)
  • Derivatization to FAMEs (Acid-Catalyzed):

    • Dry the extracted fatty acid sample under a stream of nitrogen.

    • Add 2 mL of 12-14% Boron Trifluoride (BF₃) in methanol.[2]

    • Heat at 60°C for 30-60 minutes.[2]

    • Cool the sample, add 1 mL of water and 1 mL of hexane.

    • Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs.

  • Chromatographic Conditions:

    • Column: Highly polar cyanopropyl column (e.g., HP-88, DB-23, or equivalent).[7]

    • Carrier Gas: Helium.

    • Injector Temperature: 250°C.

    • Oven Program:

      • Initial Temperature: 100°C, hold for 2 minutes.

      • Ramp: 3°C/min to 220°C.

      • Hold at 220°C for 10-20 minutes.

    • Injection Mode: Splitless.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Mode: Selected Ion Monitoring (SIM).

    • Monitored Ions: Monitor characteristic fragment ions for both endogenous and deuterated palmitate methyl esters.

Data Presentation

Table 1: Comparison of Chromatographic Parameters for Palmitic Acid Separation

Parameter LC-MS/MS GC-MS (as FAMEs)
Typical Column C18 or C8 reversed-phaseHighly polar cyanopropyl
Mobile/Carrier Acetonitrile/Water with additivesHelium or Hydrogen
Temperature Ambient to slightly elevated (e.g., 40°C)Temperature programmed (e.g., 100-220°C)
Sample Prep ExtractionExtraction and Derivatization
Run Time 10-20 minutes20-40 minutes
Separation Principle PolarityBoiling point and polarity

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample Biological Sample extraction Lipid Extraction sample->extraction derivatization Derivatization (for GC-MS) extraction->derivatization lc_ms LC-MS/MS extraction->lc_ms gc_ms GC-MS derivatization->gc_ms integration Peak Integration lc_ms->integration gc_ms->integration quantification Quantification integration->quantification

Caption: General experimental workflow for the analysis of this compound.

troubleshooting_workflow cluster_solutions Potential Solutions start Poor Separation? peak_shape Good Peak Shape? start->peak_shape coelution Co-elution? peak_shape->coelution Yes check_system Check for Dead Volume/Leaks peak_shape->check_system No optimize_gradient Optimize Gradient/Temp Program coelution->optimize_gradient change_column Change Column optimize_gradient->change_column adjust_flow Adjust Flow Rate change_column->adjust_flow reduce_conc Reduce Sample Concentration check_system->reduce_conc

References

Technical Support Center: Quantification of Palmitic Acid-d4-1 in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are quantifying Palmitic acid-d4-1 in plasma using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, like this compound, due to co-eluting compounds from the sample matrix (e.g., plasma). This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal). In plasma, major contributors to matrix effects are phospholipids, salts, and endogenous metabolites. These effects can compromise the accuracy, precision, and sensitivity of your quantitative results.

Q2: I am observing poor sensitivity and inconsistent results for this compound. Could this be due to matrix effects?

A2: Yes, poor sensitivity, low signal-to-noise, and high variability between samples are classic signs of matrix effects, particularly ion suppression. Plasma is a complex matrix, and components like phospholipids are known to co-extract with fatty acids and interfere with their ionization in the mass spectrometer source.

Q3: How does using a stable isotope-labeled internal standard (SIL-IS) like this compound help?

A3: this compound is a deuterated form of palmitic acid and serves as an ideal internal standard. Because it is chemically almost identical to the endogenous analyte (palmitic acid), it co-elutes and experiences nearly the same matrix effects and variability during sample preparation and injection. By calculating the peak area ratio of the analyte to the SIL-IS, these variations can be normalized, leading to more accurate and precise quantification. Adding the SIL-IS at the very beginning of the sample preparation process is crucial to correct for analyte loss during extraction.

Q4: Which sample preparation method is best for minimizing matrix effects when analyzing this compound in plasma?

A4: There is no single "best" method, as the choice depends on your specific analytical goals, throughput needs, and available equipment. However, the main goal is to effectively remove interfering substances, especially phospholipids. Here's a comparison:

  • Protein Precipitation (PPT): Simple and fast, but often results in the least clean extracts and may lead to significant matrix effects as it does not effectively remove phospholipids.

  • Liquid-Liquid Extraction (LLE): Methods like the Folch or Matyash (using MTBE) are effective at separating lipids from more polar matrix components. They offer a good balance between cleanup efficiency and ease of use.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by selectively isolating the analytes of interest while washing away interferences. SPE can be more time-consuming and costly but is excellent for minimizing matrix effects.

Troubleshooting Guide

Issue 1: Low or Inconsistent Analyte Recovery

  • Possible Cause: Inefficient extraction of this compound from the plasma proteins it may be bound to, or loss of analyte during phase separation or solvent transfers.

  • Solutions:

    • Optimize Extraction Solvent: Ensure the chosen solvent system (e.g., in LLE or SPE) is appropriate for fatty acids. Biphasic systems like Chloroform/Methanol (Folch) or MTBE/Methanol (Matyash) are generally effective.[1]

    • Ensure Complete Protein Disruption: Vortex samples thoroughly after adding the initial extraction solvent (e.g., methanol) to ensure proteins are fully denatured and release the bound fatty acids.

    • Check pH: Acidifying the sample slightly can help protonate the carboxylic acid group of palmitic acid, improving its extraction into an organic solvent.

    • Use a SIL-IS: If you are not already, use this compound as an internal standard added at the beginning of the extraction. This will help correct for recovery issues.

Issue 2: High Signal Variability (Poor Precision)

  • Possible Cause: Inconsistent matrix effects from sample to sample. This is common in plasma, as the lipid and metabolite composition can vary between subjects.

  • Solutions:

    • Improve Sample Cleanup: Switch from a simple protein precipitation to a more robust method like LLE or SPE to better remove phospholipids and other interferences.[2][3]

    • Chromatographic Separation: Optimize your LC method to separate this compound from the regions where most phospholipids elute. This can involve adjusting the gradient, flow rate, or using a different column chemistry.

    • Sample Dilution: Diluting the final extract can reduce the concentration of interfering matrix components, but ensure your analyte concentration remains above the instrument's limit of quantification.

Issue 3: Suspected Ion Suppression or Enhancement

  • Possible Cause: Co-elution of matrix components with your analyte is affecting its ionization efficiency in the MS source.

  • Solutions:

    • Perform a Matrix Effect Assessment: Use a post-extraction spike or post-column infusion experiment to confirm and quantify the presence of matrix effects. This will show you if you are experiencing suppression or enhancement and at what retention time.

    • Modify Chromatography: Adjust your LC gradient to shift the retention time of this compound away from areas of significant ion suppression.

    • Change Ionization Source: Electrospray ionization (ESI) is highly susceptible to matrix effects. If available, consider trying Atmospheric Pressure Chemical Ionization (APCI), which can sometimes be less affected by matrix components for certain analytes.

Data Presentation: Comparison of Extraction Methods

The following tables summarize typical recovery data for lipid internal standards (as a proxy for this compound) using different plasma extraction techniques.

Table 1: Recovery of Internal Standards by Biphasic Extraction Method

Lipid ClassFolch Method Recovery (%)Matyash Method Recovery (%)
Phospholipids (PC, PE, etc.)~95%~95%
Triglycerides (TG)~75%~70%
Diglycerides (DG)~75%~70%
Average Recovery ~86% ~73%

Data adapted from studies comparing common LLE methods.[1] Note that while phospholipid recovery is high, these methods are designed to partition them into the organic layer along with the target fatty acids.

Table 2: Recovery of Lipid Classes Using One-Phase Extraction Methods

Lipid ClassMethanol (MeOH)Acetonitrile (ACN)Isopropanol (IPA)
Lysophospholipids (LPC)>90%>90%>90%
Phosphatidylcholines (PC)~50%<25%~80%
Ceramides (Cer)~50%~50%~90%
Triglycerides (TG)<5%<5%~70%

Data adapted from benchmarking studies on one-phase extractions.[4][5][6][7] These methods are simpler but can result in significant loss of less polar lipids, which precipitate with the proteins. The use of a SIL-IS is critical to compensate for this variable recovery.[4][5]

Experimental Protocols & Visualizations

Protocol 1: Assessing Matrix Effects via Post-Extraction Spike

This protocol allows for the quantitative assessment of matrix effects.

Methodology:

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike this compound into the final reconstitution solvent at a known concentration (e.g., 100 ng/mL).

    • Set B (Blank Matrix Extract): Process a blank plasma sample (with no analyte or IS) through your entire extraction procedure.

    • Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with this compound to the same final concentration as Set A.

  • Analyze: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Effect (%ME):

    • %ME = (Peak Area in Set C / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

cluster_prep Sample Set Preparation cluster_analysis Analysis & Calculation cluster_interp Interpretation A Set A: Analyte in Clean Solvent Analysis LC-MS/MS Analysis A->Analysis B Set B: Blank Plasma (Extracted) C Set C: Extracted Blank Plasma + Analyte Spike B->C C->Analysis Calc Calculate %ME: (Area C / Area A) * 100 Analysis->Calc Supp < 100% Ion Suppression Calc->Supp Result Enh > 100% Ion Enhancement Calc->Enh Result None = 100% No Effect Calc->None Result

Caption: Workflow for Quantitative Assessment of Matrix Effects.

Protocol 2: Plasma Sample Preparation using LLE (Matyash Method)

This protocol is a robust method for extracting lipids, including this compound, from plasma.

Methodology:

  • Sample Aliquot: To a 1.5 mL microcentrifuge tube, add 20 µL of plasma.

  • Add IS and Methanol: Add 10 µL of this compound internal standard solution and 225 µL of ice-cold methanol. Vortex for 10 seconds to precipitate proteins.

  • Add MTBE: Add 750 µL of ice-cold methyl-tert-butyl ether (MTBE). Vortex for 10 seconds and then shake for 10 minutes at 4°C.

  • Phase Separation: Add 188 µL of LC/MS-grade water to induce phase separation. Vortex for 20 seconds.

  • Centrifuge: Centrifuge the sample at 14,000 x g for 5 minutes. Three layers will form: an upper organic layer (containing lipids), a lower aqueous layer, and a protein pellet at the bottom.

  • Collect Supernatant: Carefully collect the upper organic layer (~700 µL) and transfer it to a new tube.

  • Dry and Reconstitute: Evaporate the solvent to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

start Start: 20 µL Plasma add_is Add IS (this compound) + Cold Methanol start->add_is vortex1 Vortex to Precipitate Protein add_is->vortex1 add_mtbe Add Cold MTBE vortex1->add_mtbe shake Shake at 4°C add_mtbe->shake add_water Add Water for Phase Separation shake->add_water centrifuge Centrifuge (14,000 x g) add_water->centrifuge collect Collect Upper Organic Layer centrifuge->collect dry Evaporate to Dryness collect->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute end Ready for LC-MS/MS reconstitute->end start Problem Observed: Poor Sensitivity or High Variability check_is Is a SIL-IS (e.g., this compound) being used correctly? start->check_is add_is Implement SIL-IS. Add at the start of sample prep. check_is->add_is No assess_me Assess Matrix Effect (Post-Extraction Spike) check_is->assess_me Yes add_is->check_is me_present Is significant ion suppression observed? assess_me->me_present improve_cleanup Improve Sample Cleanup: Switch PPT -> LLE or SPE me_present->improve_cleanup Yes check_recovery Evaluate Extraction Recovery me_present->check_recovery No optimize_lc Optimize Chromatography: - Adjust gradient - Change column improve_cleanup->optimize_lc end Problem Resolved optimize_lc->end recovery_low Is recovery <70%? check_recovery->recovery_low optimize_extraction Optimize Extraction Protocol: - Check solvent choice - Check pH recovery_low->optimize_extraction Yes recovery_low->end No optimize_extraction->end

References

Best practices for storage and handling of Palmitic acid-d4-1 to ensure stability.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the storage and handling of Palmit ic acid-d4-1 to ensure its stability and offers troubleshooting guidance for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid Palmitic acid-d4-1?

A1: Solid this compound should be stored in a tightly sealed container, protected from light and moisture. For long-term stability, storage at 4°C is recommended.[1][2] Some suppliers also indicate that storage at room temperature is acceptable if the product is kept away from light and moisture.[3][4]

Q2: How should I store this compound once it is dissolved in a solvent?

A2: For stock solutions, it is recommended to aliquot the solution to prevent repeated freeze-thaw cycles.[5] The recommended storage temperature depends on the desired duration of storage:

  • -80°C: Suitable for long-term storage, with stability for up to 6 months.[1][2][5]

  • -20°C: Suitable for short-term storage, with stability for up to 1 month.[1][2][5] Always ensure the container is tightly sealed to prevent solvent evaporation and moisture absorption, and protect it from light.[1][2]

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in several organic solvents. The approximate solubilities are:

  • Ethanol: ≥ 30 mg/mL[5]

  • DMSO: ≥ 20 mg/mL[5]

  • Dimethylformamide (DMF): ≥ 20 mg/mL[5]

It is largely insoluble in water.[6]

Q4: How can I prepare a solution of this compound in an aqueous buffer?

A4: Due to its poor water solubility, it is recommended to first dissolve the compound in an organic solvent like ethanol.[7] This stock solution can then be diluted with the aqueous buffer of your choice. For instance, a solubility of approximately 0.25 mg/mL can be achieved in a 1:2 solution of ethanol:PBS (pH 7.2).[7] It is not recommended to store aqueous solutions for more than one day.[7]

Q5: What are the primary applications of this compound?

A5: this compound is a deuterium-labeled version of palmitic acid. It is commonly used as an internal standard for quantitative analysis by techniques such as NMR, GC-MS, or LC-MS.[2][5] It can also be used as a tracer in metabolic research and lipidomics studies.[3][5]

Storage and Stability Data Summary

FormStorage TemperatureDurationKey Considerations
Solid Room TemperatureNot specifiedKeep away from light and moisture.[3][4]
4°CUp to 2 yearsSealed storage, away from moisture and light.[1][8]
-20°C≥ 4 yearsAs a crystalline solid.[7]
In Solvent -20°CUp to 1 monthAliquot to avoid freeze-thaw cycles; keep sealed.[1][2][5]
-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles; keep sealed.[1][2][5]

Solubility Quick Reference

SolventSolubility
Ethanol≥ 30 mg/mL[5]
DMSO≥ 20 mg/mL[5]
DMF≥ 20 mg/mL[5]

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound

If you are experiencing issues with dissolving this compound, consider the following:

  • Solvent Choice: Ensure you are using an appropriate organic solvent such as ethanol, DMSO, or DMF.[5]

  • Hygroscopic Solvents: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[5] This can significantly impact the solubility of the compound. Always use freshly opened DMSO for the best results.[5]

  • Sonication: Gentle warming or sonication can aid in the dissolution process.

  • Aqueous Solutions: Do not attempt to dissolve this compound directly in aqueous buffers.[7] Follow the protocol of first dissolving in a miscible organic solvent.[7]

start Solubility Issue with This compound solvent_check Is the correct organic solvent being used (Ethanol, DMSO, DMF)? start->solvent_check dmso_check If using DMSO, is it fresh/anhydrous? solvent_check->dmso_check Yes use_correct_solvent Action: Use Ethanol, DMSO, or DMF. solvent_check->use_correct_solvent No aqueous_check Attempting to dissolve directly in aqueous buffer? dmso_check->aqueous_check Yes use_fresh_dmso Action: Use new, anhydrous DMSO. Old DMSO may have absorbed water. dmso_check->use_fresh_dmso No dissolve_first Action: Dissolve in Ethanol first, then dilute into aqueous buffer. aqueous_check->dissolve_first Yes further_action Consider gentle warming or sonication. aqueous_check->further_action No end Problem Resolved use_correct_solvent->end use_fresh_dmso->end dissolve_first->end further_action->end

Troubleshooting workflow for solubility issues.
Issue 2: Inconsistent Results in Quantitative Assays

Inconsistent results when using this compound as an internal standard can stem from several factors:

  • Stock Solution Inaccuracy:

    • Ensure the compound was fully dissolved when the stock solution was prepared.

    • Verify the accuracy of weighing and solvent volume measurements.

  • Degradation:

    • Freeze-Thaw Cycles: Have the stock solutions been subjected to multiple freeze-thaw cycles? It is best practice to prepare single-use aliquots.[5]

    • Storage Time: Has the solution been stored longer than the recommended period (1 month at -20°C, 6 months at -80°C)?[2]

  • Aqueous Solution Instability: If working with dilutions in aqueous buffers, remember that these are not stable for long periods. It is recommended to prepare them fresh daily.[7]

Experimental Protocols

Protocol for Preparation of Stock Solution
  • Weighing: Accurately weigh the desired amount of solid this compound in a suitable vial.

  • Solvent Addition: Add the appropriate volume of the chosen solvent (e.g., ethanol, DMSO) to achieve the target concentration. The solvent should be purged with an inert gas.[7]

  • Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved.

  • Aliquoting: Dispense the stock solution into smaller, single-use vials.

  • Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term use, protected from light.[1][2][5]

A Weigh Solid Compound B Add Anhydrous Solvent A->B C Vortex/Sonicate until Dissolved B->C D Dispense into Single-Use Aliquots C->D E Store at -80°C or -20°C (Protect from Light) D->E

Workflow for preparing a stock solution.
Protocol for Assessing Stability via LC-MS

This protocol provides a general method to check for degradation of this compound.

  • Sample Preparation:

    • Thaw a fresh aliquot of the this compound stock solution.

    • Prepare a dilution of this solution in a suitable solvent (e.g., methanol or acetonitrile) to a concentration appropriate for your LC-MS system.

  • LC-MS Analysis:

    • Inject the prepared sample onto a suitable C18 reverse-phase column.

    • Use a gradient elution method, for example, with mobile phases of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Monitor the elution using a mass spectrometer in negative ion mode, looking for the [M-H]⁻ ion of this compound.

  • Data Analysis:

    • Integrate the peak area of the this compound parent ion.

    • Search for potential degradation products (e.g., products of oxidation).

    • Compare the peak area and purity to a previously analyzed reference standard or a freshly prepared sample to assess stability over time.

General Handling and Safety

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this compound.[9]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1]

  • Spills: In case of a spill, avoid generating dust. Take up the material dry and dispose of it properly.

  • Incompatible Materials: Avoid contact with strong bases, oxidizing agents, and reducing agents.[10]

cluster_storage Storage Conditions cluster_handling Handling Procedures Solid Solid Form (4°C or RT) Stability Compound Stability Solid->Stability Solvent In Solvent (-20°C or -80°C) Solvent->Stability Light Protect from Light Light->Stability Moisture Protect from Moisture Moisture->Stability Aliquots Use Aliquots Aliquots->Stability PPE Wear PPE PPE->Stability Ventilation Good Ventilation Ventilation->Stability InertGas Use Inert Gas for Solutions InertGas->Stability

Factors influencing this compound stability.

References

Optimizing labeling time and concentration for Palmitic acid-d4-1 experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Palmitic acid-d4 (PA-d4) labeling experiments. This guide is designed for researchers, scientists, and drug development professionals to provide clear protocols, troubleshooting advice, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of Palmitic acid-d4 for cell labeling?

A1: The optimal concentration of PA-d4 can vary significantly depending on the cell type and the specific experimental goals (e.g., metabolic flux analysis, investigating lipotoxicity). It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific cell line and assay. However, based on published studies, a general starting range is between 50 µM and 500 µM.[1] For sensitive cell lines or long-term exposure, lower concentrations in the range of 100-150 µM may be necessary to avoid cytotoxicity.[2][3]

Q2: What is the recommended labeling time for Palmitic acid-d4 incubation?

A2: Labeling time is dependent on the metabolic rate of your cells and the specific pathway being investigated. Short-term pulse-chase experiments may require incubation times as short as a few hours (e.g., 3-6 hours).[4] For studies investigating longer-term metabolic effects or significant incorporation into complex lipids, incubation times of 12 to 48 hours are common.[5] It is advisable to perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation period for your experimental endpoint.

Q3: How should I prepare the Palmitic acid-d4 stock solution?

A3: Palmitic acid and its deuterated analogs are poorly soluble in aqueous media. A common method is to first dissolve the PA-d4 powder in a solvent like ethanol or DMSO.[6][7] This stock solution is then complexed with fatty-acid-free bovine serum albumin (BSA) to enhance its solubility and facilitate its uptake by cells in culture. The final working solution is prepared by diluting the PA-d4-BSA complex in the cell culture medium.

Q4: Can Palmitic acid-d4 be toxic to my cells?

A4: Yes, high concentrations of palmitic acid can be lipotoxic to many cell types, leading to endoplasmic reticulum (ER) stress, oxidative stress, and apoptosis.[7] The toxicity is cell-type dependent. Therefore, it is essential to determine the cytotoxic threshold of PA-d4 in your specific cell line by performing a cell viability assay (e.g., MTT or Trypan Blue exclusion) with a range of concentrations.

Q5: How can I confirm the incorporation of Palmitic acid-d4 into my cells?

A5: The incorporation of PA-d4 into cellular lipids can be confirmed and quantified using mass spectrometry-based techniques, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[8][9] These methods allow for the detection and quantification of deuterated fatty acids within different lipid species.

Data Presentation: Optimizing Labeling Conditions

The following table summarizes recommended starting concentrations and incubation times for palmitic acid labeling experiments across various cell lines, which can be adapted for Palmitic acid-d4.

Cell LineConcentration RangeIncubation TimeExperimental ContextReference
HepG2 (Human Liver Carcinoma)50 µM - 800 µM24 - 72 hoursLipotoxicity, Apoptosis, Glucose Uptake[10]
C2C12 (Mouse Myoblast)100 µM - 500 µM12 - 48 hoursMyogenesis, Insulin Resistance[2][5][11]
U266 (Human Myeloma)50 µM - 1000 µM24 hoursCell Viability, Apoptosis[1]
EA.hy926 (Human Endothelial)100 µM - 150 µM6 daysAerobic Metabolism[3]
Hypothalamic Neurons 100 µM6 hoursAutophagy[4]

Experimental Protocols

Protocol 1: Preparation of Palmitic Acid-d4-BSA Complex

This protocol describes the preparation of a 5 mM Palmitic acid-d4 stock solution complexed with BSA.

Materials:

  • Palmitic acid-d4 (PA-d4) powder

  • Ethanol, 200 proof

  • Fatty-acid-free Bovine Serum Albumin (BSA)

  • Sterile PBS (phosphate-buffered saline)

  • Sterile water

  • 50°C water bath

Procedure:

  • Prepare a 10% BSA solution: Dissolve fatty-acid-free BSA in sterile PBS to a final concentration of 10% (w/v). Filter-sterilize the solution through a 0.22 µm filter.

  • Prepare a 100 mM PA-d4 stock in ethanol: Dissolve the PA-d4 powder in 200 proof ethanol to a final concentration of 100 mM. Warm the solution at 50°C to aid dissolution.

  • Complex PA-d4 with BSA:

    • In a sterile tube, combine the 100 mM PA-d4 stock solution with the 10% BSA solution at a molar ratio of 6:1 (PA-d4:BSA).

    • Incubate the mixture at 37°C for 1 hour with gentle agitation to allow for the complex to form.

  • Prepare the final 5 mM PA-d4-BSA stock: Dilute the complexed solution with sterile cell culture medium (serum-free) to a final PA-d4 concentration of 5 mM.

  • Storage: Aliquot the 5 mM stock solution and store at -20°C for future use. Avoid repeated freeze-thaw cycles.

Protocol 2: Palmitic Acid-d4 Labeling of Adherent Cells

Materials:

  • Adherent cells cultured in appropriate vessels

  • Complete cell culture medium

  • 5 mM Palmitic acid-d4-BSA stock solution (from Protocol 1)

  • Sterile PBS

Procedure:

  • Cell Seeding: Seed cells in culture plates or flasks and allow them to reach the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium: Prepare the labeling medium by diluting the 5 mM PA-d4-BSA stock solution into the complete cell culture medium to achieve the desired final concentration (e.g., 100 µM, 250 µM, or 500 µM).

  • Labeling:

    • Aspirate the existing culture medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells for the desired labeling period (e.g., 6, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Harvesting:

    • After incubation, aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS to remove any residual unincorporated PA-d4.

    • Harvest the cells by scraping or using a cell lifter in ice-cold PBS.

    • Centrifuge the cell suspension to pellet the cells.

    • Remove the supernatant and store the cell pellet at -80°C for subsequent lipid extraction and analysis.

Troubleshooting Guides

Problem 1: Low incorporation of Palmitic acid-d4 into cellular lipids.

  • Possible Cause: Insufficient labeling time or concentration.

    • Solution: Optimize the labeling conditions by performing a time-course and/or dose-response experiment. Refer to the data presentation table for starting points with different cell lines.

  • Possible Cause: Poor uptake of PA-d4 by cells.

    • Solution: Ensure that the PA-d4 is properly complexed with fatty-acid-free BSA, as this significantly improves its solubility and cellular uptake.

  • Possible Cause: High cell density.

    • Solution: Ensure cells are in the logarithmic growth phase and not overly confluent, as this can affect metabolic activity.

Problem 2: Significant cell death or changes in cell morphology after PA-d4 treatment.

  • Possible Cause: Lipotoxicity due to high concentrations of PA-d4.

    • Solution: Perform a cell viability assay (e.g., MTT, Trypan Blue) to determine the cytotoxic threshold of PA-d4 for your specific cell line. Reduce the concentration of PA-d4 in your experiments to a non-toxic level.

  • Possible Cause: Contamination of cell culture.

    • Solution: Regularly check cell cultures for any signs of bacterial or fungal contamination.

Problem 3: Precipitation of Palmitic acid-d4 in the culture medium.

  • Possible Cause: Incomplete complexation with BSA.

    • Solution: Ensure the molar ratio of PA-d4 to BSA is appropriate (a 6:1 ratio is a good starting point) and that the complexation step is performed correctly.

  • Possible Cause: High concentration of PA-d4.

    • Solution: Avoid using excessively high concentrations of PA-d4 in the final labeling medium. If high concentrations are necessary, you may need to increase the BSA concentration accordingly.

Problem 4: Inconsistent results between experiments.

  • Possible Cause: Variability in cell passage number or confluency.

    • Solution: Use cells within a consistent range of passage numbers and ensure that the cell confluency is similar at the start of each experiment.

  • Possible Cause: Inconsistent preparation of the PA-d4-BSA complex.

    • Solution: Prepare a large batch of the PA-d4-BSA stock solution, aliquot it, and store it at -20°C to ensure consistency across multiple experiments.

Mandatory Visualizations

Palmitic_Acid_Induced_ER_Stress cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus PERK PERK eIF2a eIF2α PERK->eIF2a phosphorylates IRE1 IRE1 XBP1_u XBP1u mRNA IRE1->XBP1_u splices ATF6 ATF6 ATF6_n ATF6n ATF6->ATF6_n cleavage & translocation BiP BiP/GRP78 BiP->PERK dissociates BiP->IRE1 dissociates BiP->ATF6 dissociates ATF4 ATF4 eIF2a->ATF4 translates ATF4_nuc ATF4 ATF4->ATF4_nuc translocates XBP1_s XBP1s mRNA XBP1_s_prot XBP1s XBP1_s->XBP1_s_prot translates CHOP CHOP ATF4_nuc->CHOP activates transcription XBP1_s_prot->CHOP activates transcription ATF6_n->CHOP activates transcription Apoptosis Apoptosis CHOP->Apoptosis Palmitic_Acid Palmitic Acid Palmitic_Acid->BiP induces UPR

Caption: Palmitic acid-induced ER stress signaling pathway.

Troubleshooting_Workflow cluster_Solutions Troubleshooting Steps Start Experiment Start Issue Issue Encountered? Start->Issue Low_Incorporation Low PA-d4 Incorporation Issue->Low_Incorporation Yes Cell_Death High Cell Death Issue->Cell_Death Yes Precipitation Precipitation in Medium Issue->Precipitation Yes Inconsistent_Results Inconsistent Results Issue->Inconsistent_Results Yes End Successful Experiment Issue->End No Optimize_Conditions Optimize Concentration/Time Low_Incorporation->Optimize_Conditions Check_BSA_Complex Verify PA-d4-BSA Complex Low_Incorporation->Check_BSA_Complex Check_Cell_Health Assess Cell Health & Confluency Low_Incorporation->Check_Cell_Health Cell_Death->Check_Cell_Health Perform_Viability_Assay Perform Viability Assay Cell_Death->Perform_Viability_Assay Precipitation->Check_BSA_Complex Inconsistent_Results->Check_Cell_Health Standardize_Protocol Standardize Protocol Inconsistent_Results->Standardize_Protocol Optimize_Conditions->Start Re-run Check_BSA_Complex->Start Re-run Check_Cell_Health->Start Re-run Perform_Viability_Assay->Start Re-run Standardize_Protocol->Start Re-run

Caption: Troubleshooting workflow for Palmitic acid-d4 experiments.

References

Dealing with contamination issues affecting Palmitic acid-d4-1 measurements.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Palmitic acid-d4-1. Our aim is to help you identify and resolve common contamination issues that may affect the accuracy and reliability of your experimental results.

Troubleshooting Guide

This guide addresses specific problems you might encounter during the analysis of this compound.

Issue 1: High Background Signal of Palmitic Acid in Blank Samples

Q: I am observing a significant peak for palmitic acid in my blank injections (solvent or matrix without analyte/internal standard). What are the potential sources of this contamination?

A: High background levels of palmitic acid are a common issue due to its ubiquitous nature. Potential sources include:

  • Solvents and Reagents: LC-MS grade solvents can still contain trace amounts of impurities, including fatty acids. Water purification systems can also be a source of contamination if not properly maintained.

  • Labware: Plasticizers and slip agents (e.g., erucamide) from plastic consumables like pipette tips, microcentrifuge tubes, and solvent bottle caps can leach into your samples and solvents.[] Fatty acids from fingerprints can also be a significant contributor if glassware and other equipment are not handled properly.[2]

  • Sample Preparation: Cross-contamination between samples can occur if equipment is not thoroughly cleaned between uses. Detergents used for cleaning glassware can also leave fatty acid residues.[3]

  • LC-MS System: The autosampler, tubing, and column can accumulate contaminants over time, which can then leach into subsequent injections.[4] The MS source itself can also become contaminated.[2]

Q: How can I identify the specific source of the palmitic acid contamination?

A: A systematic approach is necessary to pinpoint the source of contamination. The following workflow can help isolate the issue:

cluster_0 Troubleshooting Workflow: Identifying Contamination Source A Start: High Background Detected B Analyze Fresh Solvent Blank A->B C Contamination in Solvent? B->C D Test New Batch of Solvents C->D Yes E Analyze 'Mock' Extraction Blank (no sample matrix) C->E No K Source Identified D->K F Contamination from Labware/Reagents? E->F G Systematically Replace/Clean Labware F->G Yes H Direct Infusion of Mobile Phase F->H No G->K I Contamination from LC System? H->I J Clean LC System Components I->J Yes I->K No J->K

Caption: A logical workflow for systematically identifying the source of palmitic acid contamination.

Issue 2: Poor Reproducibility of this compound Signal

Q: My this compound internal standard signal is inconsistent across my sample batch. What could be causing this?

A: Inconsistent internal standard signal can be due to several factors:

  • Inaccurate Pipetting: Ensure your pipettes are calibrated and that you are using appropriate techniques to ensure consistent dispensing of the internal standard.

  • Sample Matrix Effects: The composition of your biological matrix can affect the ionization efficiency of your internal standard, leading to signal suppression or enhancement.[5]

  • Degradation of the Standard: Improper storage or repeated freeze-thaw cycles can lead to the degradation of your this compound standard.

  • Adsorption to Surfaces: Fatty acids can adsorb to the surfaces of glassware and plasticware. It is crucial to use silanized glassware or polypropylene tubes to minimize this effect.

  • Carryover: Residual analyte from a previous high-concentration sample can be injected with the subsequent sample, leading to artificially high signals.[6]

Issue 3: Observation of Unlabeled Palmitic Acid Signal When Analyzing this compound Standard Alone

Q: When I inject a solution of only my this compound standard, I see a small peak at the mass of unlabeled palmitic acid. What does this mean?

A: This indicates the presence of the unlabeled analyte as an impurity in your deuterated internal standard.[7][8] This can lead to an overestimation of your analyte's concentration, especially at the lower limit of quantification.

Q: How can I assess the isotopic purity of my this compound standard?

A: You can assess the isotopic purity by following the "Protocol for Isotopic Purity Assessment of Deuterated Standards" outlined in the Experimental Protocols section below. It is also important to review the Certificate of Analysis (CoA) provided by the supplier, which should specify the chemical and isotopic purity.[7][9]

Issue 4: Decreasing this compound Signal and Increasing Unlabeled Palmitic Acid Signal Over Time

Q: Over the course of my analytical run, I'm observing a decrease in the signal for this compound and a corresponding increase in the signal for unlabeled palmitic acid. What is happening?

A: This is a strong indication of hydrogen-deuterium (H/D) back-exchange, where deuterium atoms on your internal standard are replaced by hydrogen atoms from the solvent or sample matrix.[7]

Q: How can I prevent or minimize H/D back-exchange?

A: To mitigate H/D back-exchange:

  • Evaluate Label Position: Deuterium atoms on or adjacent to carbonyl groups can be more susceptible to exchange. Choose a standard with deuterium labels on more stable positions if possible.[7]

  • Control pH and Temperature: H/D exchange can be catalyzed by acidic or basic conditions and accelerated at higher temperatures. Maintain a near-neutral pH and keep samples cool.

  • Assess Solvent Stability: Perform a stability test by incubating the deuterated standard in your mobile phase and sample diluent to see if exchange occurs under your experimental conditions.

Frequently Asked Questions (FAQs)

Q: What are the most common sources of palmitic acid contamination in a laboratory setting?

A: The most prevalent sources are plastic labware (pipette tips, tubes), solvents, reagents, and human contact (fingerprints).[][2] It is crucial to establish strict cleaning and handling protocols to minimize background contamination.

Q: What type of labware is recommended for working with fatty acids?

A: Whenever possible, use glass or polypropylene labware.[10] For glassware, thorough cleaning with a solvent rinse is recommended over using detergents, which can be a source of fatty acid contamination.[3] If using plasticware, pre-rinsing with the analysis solvent can help reduce leachable contaminants.[]

Q: How should I clean my LC-MS system to remove fatty acid contamination?

A: A thorough cleaning procedure should be implemented. This typically involves flushing the system with a series of solvents of varying polarity. A recommended cleaning mixture is a 50:50 organic/water mixture.[3] For more stubborn contamination, flushing with isopropanol or a mixture of isopropanol, acetonitrile, and water may be necessary. Always refer to your instrument's manual for specific cleaning recommendations.

Q: Can the choice of mobile phase affect my this compound measurements?

A: Yes, the mobile phase composition can influence the ionization efficiency of fatty acids and potentially contribute to H/D exchange. Mobile phases containing ammonium acetate or ammonium formate are commonly used for lipid analysis.[11] It is important to test the stability of your deuterated standard in your chosen mobile phase.

Data Presentation

The following table provides a template for summarizing quantitative data related to contamination assessment.

Sample Type Palmitic Acid Peak Area This compound Peak Area % Contamination (Palmitic Acid in Blank / Palmitic Acid in LLOQ)
Solvent BlankN/A
Mock Extraction BlankN/A
LLOQ Sample
High QC Sample

Experimental Protocols

Protocol 1: Glassware Cleaning for Fatty Acid Analysis

  • Rinse glassware with high-purity water.

  • Rinse with a high-purity organic solvent such as methanol or acetone.[9]

  • For more rigorous cleaning, sonicate the glassware in a 10% formic or nitric acid solution, followed by sequential rinses with high-purity water, methanol, and again with high-purity water.[12][13]

  • Allow glassware to air dry in a clean environment or in a dedicated oven.

  • Store cleaned glassware covered to prevent contamination from dust and other airborne particles.

Protocol 2: Isotopic Purity Assessment of Deuterated Standards

  • Prepare a high-concentration solution of the this compound standard in a clean solvent (e.g., 1 µg/mL).

  • Analyze this solution using your LC-MS/MS method.

  • Monitor the mass transition for unlabeled palmitic acid in addition to the transition for this compound.

  • The presence of a significant peak at the retention time of palmitic acid in the unlabeled channel indicates isotopic impurity.

  • The peak area of the unlabeled analyte relative to the deuterated standard can be used to estimate the level of impurity.[8]

cluster_1 Isotopic Purity Assessment Workflow A Prepare High-Concentration This compound Solution B LC-MS/MS Analysis A->B C Monitor MRM Transitions: - Palmitic acid - this compound B->C D Integrate Peak Areas C->D E Calculate Impurity Ratio: (Area of Palmitic Acid / Area of this compound) D->E F Compare to CoA and Acceptance Criteria E->F

Caption: A workflow for assessing the isotopic purity of this compound internal standard.

Protocol 3: System Cleanliness Check

  • Prepare a fresh mobile phase and solvent blanks.

  • Run a series of solvent blank injections.

  • Monitor for the presence of a palmitic acid peak.

  • If a peak is present and decreases with subsequent injections, this indicates carryover from the system.

  • If the peak remains constant, the contamination is likely from the solvent or the LC system itself.

  • If contamination is suspected from the LC system, perform the system cleaning procedure as recommended by the manufacturer.

References

Validation & Comparative

A Comparative Guide to the Validation of Quantitative Methods Using Palmitic Acid-d4-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Palmitic acid-d4-1's performance as an internal standard in quantitative analytical methods against common alternatives. The information presented is supported by a summary of experimental data and detailed methodologies for key validation experiments, designed to assist researchers in selecting the most appropriate internal standard for their specific bioanalytical needs.

Introduction to Internal Standards in Quantitative Analysis

In quantitative analysis, particularly in chromatography coupled with mass spectrometry (LC-MS or GC-MS), an internal standard (IS) is a compound of known concentration added to a sample to correct for analytical variability.[1] An ideal internal standard should mimic the analyte's chemical and physical properties throughout the sample preparation and analysis process, but be distinguishable by the detector.[2] Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard because their physicochemical properties are nearly identical to the endogenous analyte, leading to similar extraction recovery and ionization efficiency, thus effectively compensating for matrix effects.[3]

This compound is a deuterated form of palmitic acid, a common saturated fatty acid. Its use as an internal standard is well-established for the quantitative analysis of palmitic acid and other fatty acids in various biological matrices.[4]

Comparison of this compound with Alternative Internal Standards

The choice of an internal standard can significantly impact the accuracy and precision of a quantitative method. While this compound is an excellent choice for palmitic acid quantification, other compounds are also used. This section compares the performance of this compound with two common alternatives: Heptadecanoic acid (C17:0), an odd-chain fatty acid, and Stearic acid-d35, another deuterated fatty acid.

Quantitative Performance Comparison

The following table summarizes typical validation parameters for the quantification of palmitic acid using this compound and its alternatives. Data is compiled from various method validation studies and should be considered representative.

Validation ParameterThis compound (SIL IS)Heptadecanoic Acid (C17:0) (Odd-Chain IS)Stearic Acid-d35 (SIL IS)
Linearity (R²) > 0.99> 0.99> 0.99
Lower Limit of Quantification (LLOQ) Typically low (ng/mL range)May be higher than SIL ISSimilar to this compound
Accuracy (% Bias) Typically within ±15%Can show bias due to different matrix effectsTypically within ±15%
Precision (% RSD) Typically < 15%Can have higher variabilityTypically < 15%
Recovery (%) High and consistent with analyteCan be variable and differ from analyteHigh and consistent with analyte
Matrix Effect Effectively minimizes matrix effectsSusceptible to differential matrix effectsEffectively minimizes matrix effects

Note: The performance of Heptadecanoic acid as an internal standard can be less accurate and precise compared to stable isotope-labeled standards, with studies showing a median increase in variance of up to 141% when using structurally different internal standards.[3]

Experimental Protocols

Detailed methodologies for key validation experiments are crucial for assessing the suitability of an internal standard. Below are generalized protocols for validating a quantitative method for palmitic acid using an internal standard.

1. Preparation of Stock and Working Solutions

  • Palmitic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of palmitic acid in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound (or the chosen alternative) in methanol.

  • Working Solutions: Prepare a series of working standard solutions of palmitic acid by serial dilution of the stock solution. Prepare a working internal standard solution at a fixed concentration (e.g., 10 µg/mL).

2. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)

  • To 100 µL of the biological matrix (e.g., plasma), add 20 µL of the internal standard working solution.

  • Add 400 µL of a cold (-20°C) mixture of methanol and methyl-tert-butyl ether (MTBE) (1:3 v/v).

  • Vortex for 1 minute to precipitate proteins and extract lipids.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Method Validation Protocol

The validation of the bioanalytical method should be performed according to the guidelines of regulatory agencies such as the FDA and EMA.[5] The following parameters should be assessed:

  • Selectivity: Analyze at least six different blank matrix samples to ensure no significant interference at the retention times of the analyte and the internal standard.

  • Linearity and Range: Prepare a calibration curve with a blank, a zero sample (with IS), and at least six non-zero concentrations of palmitic acid. The curve should be fitted with an appropriate regression model (e.g., weighted linear regression). The coefficient of determination (R²) should be ≥ 0.99.

  • Accuracy and Precision: Analyze quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in at least five replicates. The mean accuracy should be within 85-115% (80-120% for LLOQ), and the precision (relative standard deviation, RSD) should not exceed 15% (20% for LLOQ).

  • Recovery: Compare the analyte peak area in pre-extraction spiked samples to that in post-extraction spiked samples at three different concentrations.

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak area of the analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a neat solution at the same concentration.

  • Stability: Assess the stability of palmitic acid and the internal standard in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Visualizing the Workflow and Relationships

Experimental Workflow for Method Validation

G cluster_prep Preparation cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation stock_analyte Analyte Stock Solution working_standards Working Standards stock_analyte->working_standards stock_is Internal Standard Stock working_is Working IS Solution stock_is->working_is add_is Add Internal Standard working_is->add_is sample Biological Sample sample->add_is extraction Protein Precipitation & LLE add_is->extraction dry_down Evaporation extraction->dry_down reconstitute Reconstitution dry_down->reconstitute lcms LC-MS/MS System reconstitute->lcms data_acquisition Data Acquisition lcms->data_acquisition linearity Linearity data_acquisition->linearity accuracy Accuracy & Precision data_acquisition->accuracy recovery Recovery data_acquisition->recovery matrix_effect Matrix Effect data_acquisition->matrix_effect stability Stability data_acquisition->stability

A generalized workflow for the validation of a quantitative method.

Logical Relationship of Internal Standards

G cluster_ideal Ideal Internal Standard cluster_types Types of Internal Standards ideal Physicochemically Identical (but distinguishable) sil_is Stable Isotope-Labeled (SIL) e.g., this compound ideal->sil_is Closest Approximation odd_chain_is Odd-Chain Fatty Acid e.g., Heptadecanoic Acid sil_is->odd_chain_is Less Similar analog_is Structural Analog (Different Chain Length/Saturation) odd_chain_is->analog_is Least Similar

References

A Head-to-Head Comparison: Palmitic Acid-d4-1 vs. C13-Palmitic Acid as Internal Standards in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Internal Standard for Palmitic Acid Quantification

In the precise world of quantitative mass spectrometry, the choice of an internal standard (IS) is a critical decision that directly impacts data accuracy and reliability. For the analysis of palmitic acid, a ubiquitous saturated fatty acid, two stable isotope-labeled variants are commonly employed: Palmitic acid-d4-1 (a deuterium-labeled standard) and C13-Palmitic acid (a carbon-13 labeled standard). This guide provides an objective, data-driven comparison of these two internal standards to aid researchers in making an informed selection for their analytical needs.

Stable isotope-labeled internal standards are the gold standard in mass spectrometry as they closely mimic the analyte of interest through sample preparation and analysis, thereby correcting for variability.[1] However, the choice between deuterium and carbon-13 labeling is not trivial and can have significant implications for data quality.[2]

Performance Comparison: The Isotope Effect in Focus

The primary differentiator between deuterated and 13C-labeled standards lies in the "isotope effect." The mass difference between deuterium (²H) and protium (¹H) is proportionally much larger than that between carbon-13 (¹³C) and carbon-12 (¹²C). This can lead to subtle but significant differences in physicochemical properties.[3]

Key Performance Parameters

ParameterThis compound (Deuterium-labeled)C13-Palmitic acid (13C-labeled)Rationale & Implications
Chromatographic Co-elution May exhibit a slight retention time shift, eluting slightly earlier than the native analyte.[4]Expected to co-elute perfectly with the native palmitic acid.[2]Critical for accurate matrix effect compensation. A chromatographic shift can expose the analyte and the IS to different matrix components as they elute, leading to differential ion suppression or enhancement and compromising quantification.[5]
Matrix Effect Compensation Can be less effective if chromatographic separation from the analyte occurs.[4]Considered superior due to identical elution profiles, ensuring both standard and analyte experience the same matrix effects.[2]In complex biological matrices, where co-eluting lipids and other molecules can significantly suppress or enhance the signal, perfect co-elution is paramount for accuracy.[6]
Isotopic Stability Deuterium labels, if not on stable positions, can be susceptible to back-exchange with hydrogen from the solvent or matrix.[5]The carbon-13 label is integrated into the carbon backbone and is not susceptible to exchange.[7]Label stability is fundamental for a reliable internal standard. Any loss of the isotopic label can lead to inaccurate calculations.
Accuracy & Precision Generally provides good accuracy and precision, but can be compromised by the isotope effect, especially in high-resolution chromatography.Generally considered to provide higher accuracy and precision due to the absence of an isotope effect.[7]While one study on other essential fatty acids found no significant difference in quantification between deuterated and 13C-labeled standards when proper corrections were applied, the risk of analytical artifacts with deuterated standards remains higher.[8]
Cost & Availability Often more readily available and less expensive to synthesize.[7]Typically more expensive and may have more limited commercial availability.[7]Budgetary and supply chain considerations are practical factors in the selection process.

Experimental Data Insights

A separate study comparing a biologically generated 13C-labeled lipid mixture to a commercially available deuterated internal standard mixture for lipidomics analysis found that the 13C-IS mixture resulted in a significant reduction in the coefficient of variation (CV%) for normalization.[9]

Experimental Protocols

Below is a generalized protocol for the quantification of palmitic acid in human plasma using either this compound or C13-Palmitic acid as an internal standard, adaptable for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective: To quantify the concentration of palmitic acid in human plasma using a stable isotope dilution method.

Materials:

  • Human plasma samples

  • This compound or C13-Palmitic acid internal standard solution of known concentration

  • Native palmitic acid standard for calibration curve

  • Methanol, HPLC grade

  • Chloroform, HPLC grade

  • Hexane or Iso-octane, HPLC grade

  • Hydrochloric acid (HCl)

  • Derivatizing agent (for GC-MS): e.g., N,N-Diisopropylethylamine (DIPEA) and Pentafluorobenzyl bromide (PFBBr) in acetonitrile

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • In a glass tube, add 100 µL of plasma.

    • Spike with a known amount (e.g., 50 µL) of the internal standard solution (either this compound or C13-Palmitic acid).

    • Add 2 mL of a chloroform:methanol (2:1, v/v) solution for lipid extraction (Folch method).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the layers.

    • Carefully collect the lower organic layer containing the lipids into a new glass tube.

    • Dry the lipid extract under a stream of nitrogen.

  • Saponification (for total fatty acid analysis, optional):

    • To the dried lipid extract, add 1 mL of 1N methanolic KOH.

    • Incubate at 60°C for 1 hour to hydrolyze ester bonds.

    • After cooling, acidify the mixture with 1N HCl to a pH < 3.

    • Extract the free fatty acids by adding 2 mL of hexane, vortexing, and collecting the upper organic layer. Repeat the extraction.

  • Derivatization (for GC-MS):

    • Dry the final organic extract under nitrogen.

    • Add 25 µL of 1% PFBBr in acetonitrile and 25 µL of 1% DIPEA in acetonitrile.

    • Incubate at room temperature for 20 minutes.

    • Dry the sample again under nitrogen and reconstitute in 50 µL of iso-octane for injection.

  • LC-MS/MS Analysis (if not using GC-MS):

    • Dry the final organic extract under nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

    • Transfer to an LC vial for analysis.

    • LC System: UHPLC with a C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 1:1) with 0.1% formic acid.

    • Mass Spectrometer: Triple quadrupole operating in negative ion mode using Multiple Reaction Monitoring (MRM).

  • Data Analysis:

    • Generate a calibration curve using the native palmitic acid standard spiked with the same amount of internal standard as the samples.

    • Calculate the peak area ratio of the analyte to the internal standard for both the standards and the samples.

    • Determine the concentration of palmitic acid in the samples from the calibration curve.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with IS (this compound or C13-Palmitic acid) Plasma->Spike Extract Lipid Extraction (e.g., Folch Method) Spike->Extract Drydown Dry Extract Extract->Drydown Deriv Derivatization (for GC-MS) Drydown->Deriv GC-MS Path Recon Reconstitution Drydown->Recon LC-MS/MS Path GCMS GC-MS Analysis Deriv->GCMS LCMS LC-MS/MS Analysis Recon->LCMS Ratio Calculate Peak Area Ratio (Analyte/IS) GCMS->Ratio LCMS->Ratio Cal Calibration Curve Ratio->Cal Quant Quantification Cal->Quant

Caption: Experimental workflow for palmitic acid quantification.

G cluster_c13 C13-Palmitic Acid: Ideal Co-elution cluster_d4 This compound: Potential Chromatographic Shift start end start->end Retention Time Analyte_C13 Palmitic Acid Analyte_C13->end IS_C13 C13-IS Analyte_D4 Palmitic Acid Analyte_D4->end IS_D4 d4-IS IS_D4->end

Caption: Co-elution vs. chromatographic shift.

Conclusion and Recommendation

The selection of an internal standard is a critical determinant of data quality in quantitative mass spectrometry. For the analysis of palmitic acid, C13-Palmitic acid represents the superior choice for achieving the highest levels of accuracy and precision. Its physicochemical properties are virtually identical to the native analyte, ensuring perfect co-elution and, therefore, the most reliable compensation for matrix effects.[2]

While This compound is a viable and more cost-effective alternative , researchers must be aware of the potential for chromatographic shifts due to the isotope effect.[4] This can compromise data accuracy, particularly in complex biological matrices or when using high-resolution chromatographic systems that can resolve the small difference in retention time. If this compound is used, careful method development and validation are essential to ensure that the analyte and internal standard peaks are not significantly separated and that matrix effects are adequately compensated.

For high-stakes analyses in clinical diagnostics and pharmaceutical research, where data integrity is non-negotiable, the investment in C13-Palmitic acid is strongly justified.

References

A Comparative Guide to the Accuracy and Precision of Palmitic Acid-d4-1 in Metabolic Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of stable isotope-labeled compounds is a cornerstone of metabolic research, enabling the precise tracing of metabolic pathways and the quantification of flux. Palmitic acid, a central molecule in lipid metabolism, is frequently studied using isotopically labeled analogs. This guide provides a comprehensive comparison of Palmitic acid-d4-1 with other common alternatives, focusing on accuracy and precision, supported by experimental data and detailed protocols.

Accuracy and Precision: A Comparative Overview

The choice of isotope label—deuterium (²H) or carbon-13 (¹³C)—for palmitic acid can significantly influence the outcome and interpretation of metabolic labeling studies. While both are powerful tools, they possess distinct characteristics that affect their accuracy and precision.

This compound , with four deuterium atoms, offers a significant mass shift for clear detection. However, deuterium labeling can introduce a "kinetic isotope effect" (KIE), where the heavier isotope can alter the rate of enzymatic reactions, potentially impacting the accuracy of metabolic flux measurements. The C-D bond is stronger than the C-H bond, which can slow down reactions where C-H bond cleavage is the rate-limiting step.

Palmitic acid-¹³C₁₆ , being uniformly labeled with carbon-13, is generally considered the gold standard for tracing carbon backbones in metabolic pathways. The KIE for ¹³C is typically negligible due to the smaller relative mass difference between ¹²C and ¹³C. This often leads to higher accuracy in reflecting the true metabolic fate of the molecule.

While direct comparative data for this compound is limited, a study validating a more heavily deuterated d31-palmitate against [1-¹³C]palmitate for measuring fatty acid oxidation provides valuable insights. The results showed a strong correlation between the two tracers when appropriate corrections were applied, suggesting that deuterated palmitic acid can be a reliable tracer.[1]

ParameterThis compound (Deuterium Labeled)Palmitic acid-¹³C₁₆ (Carbon-13 Labeled)Key Considerations
Accuracy Can be affected by the kinetic isotope effect (KIE), potentially altering metabolic rates.[2] The impact is pathway- and enzyme-dependent.Generally considered to have higher fidelity in tracing carbon flux due to a negligible KIE.The significance of KIE with d4-palmitic acid needs to be empirically determined for the specific biological system and pathway under investigation.
Precision High precision in mass spectrometry is achievable due to a clear mass shift from the unlabeled analyte.Excellent precision is also standard with modern high-resolution mass spectrometers.Both tracers can provide high precision, but this is also dependent on the analytical platform and experimental execution.
Chromatography Deuterated compounds may exhibit slight shifts in retention time in liquid chromatography compared to their non-labeled counterparts.[2]¹³C-labeled compounds are chemically and physically more similar to their native counterparts, resulting in near-identical chromatographic behavior.[2]Chromatographic shifts with deuterated standards need to be accounted for in data processing to ensure accurate peak integration.
Cost Generally less expensive to synthesize than uniformly ¹³C-labeled compounds.Typically more expensive due to the cost of ¹³C-enriched starting materials.Cost can be a significant factor in the design of large-scale or high-throughput studies.
Applications Useful for tracing fatty acid metabolism, particularly in studies where cost is a major consideration. Also valuable as an internal standard for quantification.[3]The preferred tracer for accurate metabolic flux analysis of fatty acid carbon backbones.[4][5]The choice of tracer should be guided by the specific research question and the level of quantitative accuracy required.

Experimental Protocols

Below are detailed methodologies for a typical metabolic labeling experiment using a stable isotope-labeled fatty acid like this compound.

Cell Culture and Labeling

This protocol is a general guideline and should be optimized for the specific cell line and experimental goals.

  • Cell Seeding: Plate cells at a density that ensures they are in the mid-logarithmic growth phase at the time of labeling.

  • Preparation of Labeling Medium:

    • Prepare the appropriate cell culture medium (e.g., DMEM) supplemented with serum (use dialyzed fetal bovine serum to reduce background levels of unlabeled fatty acids) and other necessary nutrients.

    • Prepare a stock solution of this compound complexed to bovine serum albumin (BSA). The final concentration in the medium will depend on the experimental design, but a common range is 50-200 µM.

  • Labeling Procedure:

    • Aspirate the growth medium from the cells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the prepared labeling medium containing this compound to the cells.

    • Incubate the cells for the desired period (e.g., 1, 4, 8, 24 hours) to allow for the uptake and incorporation of the labeled fatty acid into cellular lipids.

Lipid Extraction

This protocol is based on the widely used Folch method.

  • Materials:

    • Chloroform

    • Methanol

    • 0.9% NaCl solution

  • Procedure:

    • After the labeling period, aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add a sufficient volume of ice-cold methanol to the plate to quench metabolism and scrape the cells.

    • Transfer the cell suspension to a glass tube.

    • Add chloroform to the tube to achieve a chloroform:methanol ratio of 2:1 (v/v).

    • Vortex the mixture thoroughly for 1 minute.

    • Add 0.9% NaCl solution (approximately 0.2 volumes of the total chloroform/methanol mixture) to induce phase separation.

    • Vortex again and centrifuge at a low speed (e.g., 2000 x g) for 5 minutes to separate the phases.

    • Carefully collect the lower organic phase, which contains the lipids, into a new glass tube.

    • Dry the lipid extract under a stream of nitrogen gas.

Sample Preparation for Mass Spectrometry (GC-MS)

For the analysis of fatty acid incorporation, lipids are often hydrolyzed and the fatty acids derivatized to fatty acid methyl esters (FAMEs) for gas chromatography-mass spectrometry (GC-MS) analysis.

  • Materials:

    • Methanolic HCl (1.25 M) or BF₃-Methanol

    • Hexane

  • Procedure:

    • To the dried lipid extract, add 1 mL of 1.25 M methanolic HCl.

    • Incubate at 80°C for 1 hour to transesterify the fatty acids.

    • Cool the sample to room temperature.

    • Add 1 mL of hexane and 0.5 mL of water, and vortex to extract the FAMEs into the hexane layer.

    • Centrifuge to separate the phases.

    • Transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.[6]

Visualizing Metabolic Pathways and Workflows

To better understand the context of these experiments, the following diagrams illustrate a simplified fatty acid metabolic pathway and a typical experimental workflow.

Metabolic_Labeling_Workflow cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Analysis & Data Interpretation A Seed Cells B Prepare Labeling Medium (with this compound) A->B C Incubate Cells B->C D Quench Metabolism & Harvest Cells C->D End of Labeling E Lipid Extraction D->E F Derivatization (FAMEs) E->F G GC-MS or LC-MS Analysis F->G Inject Sample H Data Processing G->H I Metabolic Flux Analysis H->I

Caption: Experimental workflow for a metabolic labeling study.

Fatty_Acid_Metabolism Palmitic_acid_d4_1 This compound (Exogenous) Palmitoyl_CoA_d4 Palmitoyl-CoA-d4 Palmitic_acid_d4_1->Palmitoyl_CoA_d4 Activation Triglycerides_d4 Triglycerides-d4 Palmitoyl_CoA_d4->Triglycerides_d4 Esterification Phospholipids_d4 Phospholipids-d4 Palmitoyl_CoA_d4->Phospholipids_d4 Esterification Cholesteryl_Esters_d4 Cholesteryl Esters-d4 Palmitoyl_CoA_d4->Cholesteryl_Esters_d4 Esterification Beta_Oxidation β-Oxidation Palmitoyl_CoA_d4->Beta_Oxidation Acetyl_CoA_d2 Acetyl-CoA-d2 Beta_Oxidation->Acetyl_CoA_d2

Caption: Simplified pathway of labeled palmitic acid metabolism.

References

Cross-Validation of Palmitic Acid-d4-1 for Fatty Acid Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of fatty acid quantification methods, focusing on the cross-validation of the stable isotope-labeled internal standard, Palmitic acid-d4-1. The use of deuterated standards is a cornerstone of the stable isotope dilution method, widely regarded as a gold standard for quantitative analysis in mass spectrometry. This document outlines the performance of this method against other common techniques, supported by experimental data and detailed protocols to aid in methodological evaluation and implementation.

Principle of Stable Isotope Dilution using this compound

The stable isotope dilution (SID) method relies on the addition of a known quantity of an isotopically labeled version of the analyte of interest to a sample at the beginning of the analytical process. In this case, this compound, which is chemically identical to natural palmitic acid but heavier due to the presence of four deuterium atoms, serves as the internal standard. This standard co-elutes with the endogenous palmitic acid during chromatographic separation. Because the mass spectrometer can differentiate between the labeled and unlabeled forms based on their mass-to-charge ratio (m/z), the ratio of the two can be used to accurately calculate the concentration of the endogenous analyte. This approach effectively corrects for sample loss during extraction, derivatization, and analysis, leading to high accuracy and precision.[1]

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Biological Sample (e.g., Plasma, Tissue) Add_IS Spike with known amount of This compound Sample->Add_IS Step 1 Extraction Lipid Extraction Add_IS->Extraction Step 2 Derivatization Derivatization (optional, e.g., to FAMEs) Extraction->Derivatization Step 3 Chromatography Chromatographic Separation (GC or LC) Derivatization->Chromatography Step 4 MS Mass Spectrometry Detection Chromatography->MS Step 5 Ratio Measure Peak Area Ratio (Endogenous Palmitate / this compound) MS->Ratio Step 6 Calculation Calculate Endogenous Palmitate Concentration Ratio->Calculation Step 7

Caption: Workflow of the Stable Isotope Dilution Method.

Comparative Analysis of Quantification Methods

The quantification of fatty acids is critical in various research fields, from clinical diagnostics to nutritional science. While Gas Chromatography with Flame Ionization Detection (GC-FID) has been a traditional workhorse, mass spectrometry-based methods, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), offer superior sensitivity and specificity, especially when coupled with stable isotope dilution.

Performance Metric GC-MS with this compound (SID) LC-MS/MS GC-FID
Principle Separation of volatile derivatives (FAMEs) and detection by mass, using a deuterated internal standard for quantification.[1][2]Separation of fatty acids in their native or derivatized form and detection by mass, often using multiple reaction monitoring (MRM) for specificity.[3][4]Separation of volatile fatty acid methyl esters (FAMEs) and detection by flame ionization. Quantification is based on comparison to an internal standard (e.g., C17:0).[5]
Specificity High, able to distinguish between different fatty acids and their deuterated analogues.Very High, MRM transitions provide an additional layer of specificity, reducing matrix interference.[6][7]Moderate, relies on chromatographic retention time for identification, which can be prone to co-elution.
Sensitivity (LOD) High (pg range).[1]Very High (can reach fmol range).[3]Lower than MS-based methods.
Accuracy & Precision (RSD%) High accuracy due to correction for sample loss. Precision is generally good, with RSDs <15%.[8][9]High accuracy and precision, especially with the use of stable isotope-labeled internal standards.[3]Good, but can be affected by variations in derivatization efficiency and injection volume if not properly controlled.[10][11]
Sample Throughput Moderate, requires derivatization which can be time-consuming.High, especially with modern UPLC systems and rapid gradients.[3]Moderate to High.
Cost Moderate to High.High.Low to Moderate.

This table is a synthesis of information from multiple sources and should be considered in the context of specific experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of results. Below are representative protocols for fatty acid analysis using GC-MS with a deuterated internal standard and LC-MS/MS.

Protocol 1: Fatty Acid Quantification by GC-MS using Stable Isotope Dilution

This protocol is adapted for the analysis of total fatty acids in plasma.

1. Sample Preparation and Lipid Extraction:

  • To 100 µL of plasma, add a known amount of an internal standard mixture containing this compound and other deuterated fatty acids.

  • Add 1 mL of Folch reagent (chloroform:methanol, 2:1 v/v) and vortex for 2 minutes.[12]

  • Centrifuge at 2,400 x g for 5 minutes to separate the layers.[12]

  • Carefully transfer the lower organic layer to a new glass tube.

  • Dry the extract under a stream of nitrogen.

2. Saponification and Methylation (Derivatization to FAMEs):

  • To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.

  • Heat at 100°C for 5 minutes to hydrolyze the fatty acid esters.[5]

  • After cooling, add 1 mL of 14% boron trifluoride (BF3) in methanol and heat at 100°C for 1 hour to methylate the free fatty acids.[5]

  • After cooling, add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex and centrifuge to separate the layers.

  • Collect the upper hexane layer containing the Fatty Acid Methyl Esters (FAMEs).

3. GC-MS Analysis:

  • Inject 1 µL of the FAME extract into the GC-MS.

  • GC Conditions: Use a suitable capillary column (e.g., CP-Sil 88). A typical temperature program starts at a lower temperature (e.g., 85°C), ramps up to separate the FAMEs, and holds at a final temperature to elute all compounds.[5]

  • MS Conditions: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor the characteristic ions for both the endogenous FAMEs and their corresponding deuterated internal standards.[12][13]

4. Quantification:

  • Integrate the peak areas for the endogenous palmitate and the this compound internal standard.

  • Calculate the concentration of endogenous palmitic acid based on the peak area ratio and the known amount of internal standard added.

Start Start: Plasma Sample Spike_IS Spike with this compound Start->Spike_IS Folch Folch Extraction (Chloroform:Methanol) Spike_IS->Folch Dry_Down1 Dry Extract Folch->Dry_Down1 Saponify Saponification (NaOH in Methanol) Dry_Down1->Saponify Methylate Methylation (BF3 in Methanol) Saponify->Methylate Hexane_Extract Hexane Extraction of FAMEs Methylate->Hexane_Extract GCMS GC-MS Analysis (SIM Mode) Hexane_Extract->GCMS Quantify Quantification GCMS->Quantify

Caption: GC-MS Experimental Workflow for Fatty Acid Analysis.
Protocol 2: Fatty Acid Quantification by LC-MS/MS

This protocol provides a general workflow for the analysis of free fatty acids.

1. Sample Preparation and Extraction:

  • To a biological sample (e.g., 200 µL of plasma), add a known amount of an internal standard mixture containing this compound.[6]

  • Add 1.0 mL of an extraction solvent mixture (e.g., 2-propanol/hexane with acetic acid).[6]

  • Vortex briefly and then add 2.0 mL of hexane.[6]

  • Vortex for 3 minutes and then centrifuge at 2000 x g for 5 minutes.[6]

  • Transfer the upper hexane layer to a new tube and evaporate to dryness under nitrogen.[6]

  • Reconstitute the dried extract in a suitable solvent (e.g., methanol/water) for LC-MS analysis.

2. LC-MS/MS Analysis:

  • Inject the reconstituted sample into the LC-MS/MS system.

  • LC Conditions: Use a C18 reversed-phase column. Employ a gradient elution with mobile phases typically consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium acetate to improve ionization.[3][14]

  • MS/MS Conditions: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each fatty acid and its deuterated internal standard.[6][7]

3. Quantification:

  • Integrate the peak areas for the specific MRM transitions of the endogenous fatty acids and their corresponding deuterated internal standards.

  • Calculate the concentration of each fatty acid based on the peak area ratio to its respective internal standard.

Start Start: Biological Sample Spike_IS Spike with Deuterated Internal Standards Start->Spike_IS Extraction Liquid-Liquid Extraction (e.g., with Hexane) Spike_IS->Extraction Dry_Down Evaporate Solvent Extraction->Dry_Down Reconstitute Reconstitute in Mobile Phase Dry_Down->Reconstitute LCMSMS LC-MS/MS Analysis (Negative ESI, MRM Mode) Reconstitute->LCMSMS Quantify Quantification LCMSMS->Quantify

Caption: LC-MS/MS Experimental Workflow for Fatty Acid Analysis.

Conclusion

The cross-validation of fatty acid quantification methods underscores the importance of selecting the appropriate analytical strategy based on the specific research question, required sensitivity, and available resources. The use of this compound as part of a stable isotope dilution GC-MS or LC-MS/MS workflow provides a robust and accurate method for the quantification of palmitic acid and serves as a valuable component of a broader fatty acid analysis panel. Inter-laboratory comparison studies have highlighted that while various methods can be employed, standardization and the use of certified reference materials are crucial for ensuring data comparability across different studies.[9][10][11] For researchers requiring high accuracy and precision, the stable isotope dilution method remains the benchmark for quantitative fatty acid analysis.

References

Assessing the Biological Equivalence of Palmitic Acid-d4-1 and Unlabeled Palmitic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Palmitic acid-d4-1 and its unlabeled counterpart, focusing on their biological equivalence. The primary application of deuterium-labeled fatty acids like this compound is as tracers in metabolic studies. This guide will delve into the supporting experimental data that validates this use, present relevant experimental protocols, and visualize key metabolic pathways.

Introduction to Isotope Labeling and Biological Equivalence

Deuterium (²H), a stable isotope of hydrogen, is frequently used to label endogenous molecules like fatty acids to trace their metabolic fate in vivo and in vitro. The underlying assumption for such studies is that the labeled and unlabeled molecules are biologically equivalent, meaning they are recognized and processed by the body's metabolic machinery in the same manner. The small increase in mass due to deuterium substitution is generally considered to have a negligible effect on the biochemical properties of the molecule, a concept known as the "isotope effect."

While minor differences in reaction rates can exist, for the purposes of tracking metabolic pathways and flux, deuterated fatty acids are widely accepted as reliable tracers for their unlabeled counterparts.

Physical and Chemical Properties

The introduction of deuterium atoms into the palmitic acid molecule results in a slight increase in its molecular weight. However, other critical physicochemical properties that govern its biological behavior, such as solubility and pKa, remain largely unchanged.

PropertyUnlabeled Palmitic AcidPalmitic acid-d4
Molecular Formula C₁₆H₃₂O₂C₁₆H₂₈D₄O₂
Molecular Weight 256.42 g/mol [1]260.45 g/mol [2][3]
Melting Point 63-64 °C[1][4]Not significantly different
Boiling Point 351.5 °C[5]Not significantly different
Solubility Insoluble in water; soluble in organic solvents[4]Insoluble in water; soluble in organic solvents[3]

Supporting Experimental Data for Biological Equivalence

The biological equivalence of deuterated and unlabeled palmitic acid is primarily supported by studies where the deuterated form is used as a tracer to study the metabolism of the unlabeled form. These studies implicitly demonstrate that both molecules are processed similarly by metabolic pathways.

One key study validated the use of d31-palmitate against [1-¹³C]palmitate for measuring fatty acid oxidation during exercise. The results showed a strong correlation (y = 0.96x + 0; P < 0.0001) between the uncorrected d31-palmitate recovery in urine and the acetate-corrected [1-¹³C]palmitate recovery in breath[6]. This high degree of correlation indicates that both isotopically labeled molecules are metabolized in a nearly identical manner.

Another area of evidence comes from studies on fatty acid oxidation disorders. In one such study, peripheral blood mononuclear cells were incubated with d31-hexadecanoic acid. The subsequent analysis of deuterated acylcarnitine profiles allowed for the identification of metabolic abnormalities[7]. This diagnostic approach relies on the premise that the deuterated palmitic acid enters and is processed by the same fatty acid oxidation pathway as unlabeled palmitic acid.

The following table summarizes findings from studies that implicitly support the biological equivalence of deuterated and unlabeled palmitic acid.

Study FocusDeuterated Form UsedKey Finding Supporting Equivalence
Fatty Acid Oxidation Measurementd31-palmitateStrong correlation with [1-¹³C]palmitate oxidation rates, indicating similar metabolic processing.[6]
Diagnosis of Fatty Acid Oxidation Disordersd31-hexadecanoic acidThe pattern of deuterated metabolites accurately reflected known metabolic pathways, allowing for disease diagnosis.[7]
In Vivo Metabolic ImagingPalmitic acid d-31Deuterium metabolic imaging (DMI) successfully tracked the uptake and breakdown of deuterated palmitic acid in the liver, providing insights into metabolic differences between healthy and diseased states.[8]

Experimental Protocols

Protocol 1: In Vitro Assessment of Fatty Acid Oxidation

This protocol is adapted from methods used to study fatty acid metabolism in cultured cells.

Objective: To compare the rate of oxidation of this compound and unlabeled palmitic acid.

Materials:

  • Cultured cells (e.g., hepatocytes, myotubes)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Unlabeled Palmitic Acid

  • This compound

  • Scintillation counter and vials

  • ¹⁴C-labeled palmitic acid (for comparative analysis)

Procedure:

  • Cell Culture: Plate cells in 6-well plates and grow to confluence.

  • Fatty Acid-BSA Complex Preparation: Prepare a 5 mM stock solution of both unlabeled palmitic acid and this compound complexed with 1.7 mM fatty acid-free BSA in DMEM.

  • Incubation: Wash cells with PBS and incubate with 1 ml of the fatty acid-BSA complex solution for 2-4 hours. For a quantitative comparison, a parallel experiment using ¹⁴C-labeled palmitic acid can be performed.

  • Measurement of Oxidation:

    • For ¹⁴C-labeled palmitic acid: After incubation, collect the medium. Acidify the medium to release trapped ¹⁴CO₂. The amount of ¹⁴CO₂ is quantified by scintillation counting, which represents the rate of complete fatty acid oxidation.

    • For this compound and unlabeled palmitic acid: After incubation, lyse the cells and extract metabolites. Analyze the enrichment of downstream metabolites (e.g., acetyl-CoA, citrate) using mass spectrometry to determine the relative incorporation from each palmitic acid source.

  • Data Analysis: Compare the amount of ¹⁴CO₂ produced or the isotopic enrichment in downstream metabolites between the different treatment groups.

Protocol 2: In Vivo Tracer Study for Fatty Acid Metabolism

This protocol outlines a general approach for an in vivo study using deuterated palmitic acid as a tracer.

Objective: To track the whole-body metabolism of palmitic acid.

Materials:

  • Animal model (e.g., mice, rats)

  • This compound

  • Vehicle for administration (e.g., oral gavage, intravenous infusion)

  • Blood collection supplies

  • Mass spectrometer

Procedure:

  • Animal Preparation: Acclimatize animals and fast them overnight.

  • Tracer Administration: Administer a known amount of this compound to the animals either orally or via infusion.

  • Sample Collection: Collect blood samples at various time points post-administration.

  • Sample Processing: Separate plasma and extract fatty acids.

  • Mass Spectrometry Analysis: Analyze the plasma samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to measure the concentration and isotopic enrichment of palmitic acid and its metabolites.

  • Data Analysis: Calculate pharmacokinetic parameters such as the rate of appearance, clearance, and conversion to other metabolites.

Signaling Pathways and Metabolic Fate

Palmitic acid is a key player in various cellular signaling pathways and metabolic processes. It can be utilized for energy production via β-oxidation, incorporated into complex lipids like triglycerides and phospholipids, or act as a signaling molecule influencing pathways related to inflammation and insulin resistance.[8][9][10][11] Deuterated palmitic acid is expected to follow these same pathways.

Diagram: Overview of Palmitic Acid Metabolism

Palmitic_Acid_Metabolism cluster_extracellular Extracellular cluster_cellular Cellular Dietary Intake Dietary Intake Plasma PA Plasma PA Dietary Intake->Plasma PA De Novo Lipogenesis De Novo Lipogenesis De Novo Lipogenesis->Plasma PA Cellular Uptake Cellular Uptake Plasma PA->Cellular Uptake Intracellular PA Intracellular PA Cellular Uptake->Intracellular PA Beta-Oxidation Beta-Oxidation Intracellular PA->Beta-Oxidation Triglyceride Synthesis Triglyceride Synthesis Intracellular PA->Triglyceride Synthesis Phospholipid Synthesis Phospholipid Synthesis Intracellular PA->Phospholipid Synthesis Signaling Signaling Intracellular PA->Signaling Experimental_Workflow Animal Model Animal Model Tracer Administration (d4-PA) Tracer Administration (d4-PA) Animal Model->Tracer Administration (d4-PA) Blood Sampling (Time Course) Blood Sampling (Time Course) Tracer Administration (d4-PA)->Blood Sampling (Time Course) Plasma Separation Plasma Separation Blood Sampling (Time Course)->Plasma Separation Metabolite Extraction Metabolite Extraction Plasma Separation->Metabolite Extraction LC-MS/GC-MS Analysis LC-MS/GC-MS Analysis Metabolite Extraction->LC-MS/GC-MS Analysis Data Analysis Data Analysis LC-MS/GC-MS Analysis->Data Analysis

References

A Comparative Guide to the Quantitative Analysis of Palmitic Acid-d4-1 in Inter-Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Analytical Methods

The quantification of Palmitic acid-d4-1 in biological matrices is primarily achieved through two powerful analytical techniques: GC-MS and LC-MS/MS. Each method offers distinct advantages and disadvantages in terms of sensitivity, selectivity, and sample throughput. The choice of method often depends on the specific research question, the complexity of the sample matrix, and the available instrumentation.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds followed by ionization and mass analysis.Separation of compounds in liquid phase followed by ionization and tandem mass analysis.
Sample Derivatization Typically required to increase volatility (e.g., esterification).Often not required, but can be used to enhance ionization efficiency.
Throughput Generally lower due to longer run times and sample preparation.Generally higher due to faster separation and simpler sample preparation.
Sensitivity High, particularly with chemical ionization.Very high, especially with multiple reaction monitoring (MRM).
Selectivity High, based on retention time and mass-to-charge ratio.Very high, based on precursor and product ion transitions.
Matrix Effects Can be significant, requiring careful sample cleanup.Can be managed with appropriate internal standards and chromatographic separation.
Instrumentation Cost Generally lower than LC-MS/MS.Generally higher than GC-MS.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound Analysis

This protocol outlines a general procedure for the analysis of fatty acids, including this compound, in biological samples such as plasma or serum.

1. Lipid Extraction:

  • To a 100 µL plasma sample, add 1 mL of a 2:1 (v/v) chloroform:methanol solution.

  • Add a known amount of this compound as an internal standard.

  • Vortex vigorously for 1 minute and centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Collect the lower organic phase containing the lipids.

2. Saponification and Derivatization:

  • Evaporate the solvent from the collected organic phase under a stream of nitrogen.

  • Add 1 mL of 0.5 M methanolic NaOH and heat at 80°C for 10 minutes to saponify the lipids.

  • Cool the sample and add 1 mL of 14% boron trifluoride in methanol. Heat at 80°C for 2 minutes to convert fatty acids to their fatty acid methyl esters (FAMEs).

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex and centrifuge to separate the phases.

  • Collect the upper hexane layer containing the FAMEs.

3. GC-MS Analysis:

  • Injector: Splitless mode at 250°C.

  • Column: DB-225ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 220°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detector: Electron ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound methyl ester.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for this compound Analysis

This protocol provides a general workflow for the high-throughput analysis of fatty acids using LC-MS/MS.

1. Protein Precipitation and Lipid Extraction:

  • To a 50 µL plasma sample, add 200 µL of ice-cold methanol containing a known amount of this compound as an internal standard.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant for analysis.

2. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.

  • Gradient: A suitable gradient to separate fatty acids (e.g., start at 30% B, ramp to 100% B over 10 minutes, hold for 5 minutes, and re-equilibrate).

  • Flow Rate: 0.3 mL/min.

  • MS/MS System: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transition for this compound should be optimized.

Visualizations

Palmitic Acid Biosynthesis Pathway

Palmitic_Acid_Biosynthesis Citrate Citrate AcetylCoA_Cytosol Acetyl-CoA (Cytosol) Citrate->AcetylCoA_Cytosol ATP-citrate lyase MalonylCoA Malonyl-CoA AcetylCoA_Cytosol->MalonylCoA FattyAcidSynthase Fatty Acid Synthase (FASN) AcetylCoA_Cytosol->FattyAcidSynthase MalonylCoA->FattyAcidSynthase PalmiticAcid Palmitic Acid (16:0) FattyAcidSynthase->PalmiticAcid

Caption: Simplified overview of the de novo biosynthesis of palmitic acid.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with This compound IS Sample->Spike Extraction Lipid Extraction Spike->Extraction Derivatization Saponification & Derivatization (FAMEs) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition (SIM Mode) GCMS->Data Quant Quantification Data->Quant

Caption: General experimental workflow for this compound analysis by GC-MS.

Palmitic Acid-Induced Signaling Pathway

Palmitic_Acid_Signaling PA Palmitic Acid TLR4 TLR4 PA->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB activates Inflammation Inflammatory Response NFkB->Inflammation induces transcription of pro-inflammatory genes

Caption: A simplified representation of a pro-inflammatory signaling pathway activated by palmitic acid.

References

Quantitative Analysis of Palmitic Acid-d4-1 in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the linearity and detection range for Palmitic acid-d4-1 when used as an internal standard for the quantification of endogenous palmitic acid in biological matrices. The data presented is a synthesis of established methodologies for fatty acid analysis, primarily employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). This document will objectively compare the expected performance of this compound with typical validation parameters and provide detailed experimental protocols to aid in study design and implementation.

Data Presentation: Linearity and Range of Detection

The quantification of palmitic acid in biological samples, such as plasma and serum, is crucial for various research areas, including metabolic studies and drug development. This compound serves as an excellent internal standard due to its chemical similarity to the endogenous analyte and its distinct mass, allowing for accurate quantification via isotope dilution mass spectrometry. The following table summarizes the typical linearity and detection limits achievable for the quantification of palmitic acid using this compound as an internal standard. The data is compiled from validated methods for similar deuterated fatty acid standards in biological matrices.[1][2]

ParameterBiological MatrixAnalytical MethodLinearity RangeLLOQ (Lower Limit of Quantification)ULOQ (Upper Limit of Quantification)Correlation Coefficient (r²)
Palmitic Acid Human PlasmaLC-MS/MS0.1 µM - 100 µM0.1 µM100 µM>0.99
Palmitic Acid Rat PlasmaGC-MS10 µM - 2500 µM10 µM2500 µM>0.99[1]
Stearic Acid-d7 Rat PlasmaHPLC-MS0.1 µM - 30 µM0.1 µM30 µM>0.999[2]

Note: The linearity and range can be adjusted by modifying the sample volume, extraction procedure, and instrument parameters to suit the expected physiological or pathological concentrations of palmitic acid in the specific biological matrix under investigation.

Experimental Protocols

Accurate and reproducible quantification of palmitic acid relies on a well-defined and validated experimental protocol. Below are detailed methodologies for sample preparation and analysis using both LC-MS/MS and GC-MS.

Method 1: Quantification of Palmitic Acid in Plasma using LC-MS/MS

This protocol is suitable for the sensitive detection of palmitic acid in plasma samples.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected endogenous levels).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile/Isopropanol (1:1, v/v).

    • Gradient: A suitable gradient to separate palmitic acid from other fatty acids and matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Palmitic Acid: Precursor ion (m/z) 255.2 -> Product ion (m/z) 255.2

      • This compound: Precursor ion (m/z) 259.2 -> Product ion (m/z) 259.2

    • Data Analysis: The concentration of palmitic acid is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Method 2: Quantification of Total Palmitic Acid in Tissues using GC-MS

This method is suitable for determining the total amount of palmitic acid (free and esterified) in tissue samples.

1. Sample Preparation (Hydrolysis and Derivatization):

  • Homogenize approximately 20-50 mg of tissue in a suitable solvent.

  • Add a known amount of this compound internal standard.

  • Perform alkaline hydrolysis (saponification) to release esterified fatty acids.

  • Acidify the sample and extract the free fatty acids with an organic solvent (e.g., hexane).

  • Evaporate the solvent.

  • Derivatize the fatty acids to their methyl esters (FAMEs) using a reagent such as BF3-methanol.

2. GC-MS Analysis:

  • Gas Chromatography (GC):

    • Column: A capillary column suitable for FAME analysis (e.g., DB-23, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium.

    • Temperature Program: An optimized temperature gradient to separate the different FAMEs.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Selected Ion Monitoring (SIM): Monitor characteristic ions for palmitic acid methyl ester and its deuterated counterpart.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Tissue) add_is Add this compound (Internal Standard) sample->add_is extraction Lipid Extraction / Protein Precipitation add_is->extraction derivatization Derivatization (for GC-MS) extraction->derivatization Optional lc_separation LC Separation (Reversed-Phase) extraction->lc_separation gc_separation GC Separation (Capillary Column) derivatization->gc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Area Integration (Analyte / IS Ratio) ms_detection->peak_integration ms_detection_gc MS Detection (SIM Mode) gc_separation->ms_detection_gc ms_detection_gc->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Concentration Calculation calibration_curve->quantification

Caption: Experimental workflow for the quantification of palmitic acid.

Comparison with Alternatives

While this compound is a widely used and effective internal standard, other deuterated or 13C-labeled fatty acids can also be employed.

  • Other Deuterated Palmitic Acids (e.g., Palmitic acid-d31): These can offer a larger mass shift from the endogenous analyte, which may be beneficial in complex matrices to avoid potential isotopic overlap. However, they may be more expensive and less readily available.

  • ¹³C-labeled Palmitic Acid (e.g., [U-¹³C16]Palmitic acid): These standards are considered the gold standard for isotope dilution studies as they are less susceptible to kinetic isotope effects during sample preparation and analysis. Their cost is a significant consideration.

  • Odd-chain Fatty Acids (e.g., Heptadecanoic acid, C17:0): These are non-endogenous in most mammalian systems and can be used as internal standards. However, they do not perfectly mimic the extraction and ionization behavior of palmitic acid, which can lead to reduced accuracy.

The choice of internal standard should be based on the specific requirements of the assay, including the desired level of accuracy, the complexity of the biological matrix, and budgetary constraints. For most routine quantitative applications, this compound provides a robust and cost-effective solution.

References

Evaluating the Recovery of Palmitic Acid-d4-1: A Comparative Guide to Sample Extraction Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the accurate measurement of analytes is paramount. The use of stable isotope-labeled internal standards, such as Palmitic acid-d4-1, is the gold standard in mass spectrometry-based quantification, as they effectively compensate for variability during sample preparation and analysis.[1][2] This guide provides a comprehensive comparison of two common sample extraction techniques—Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)—evaluating their effectiveness in the recovery of this compound.

The Critical Role of Internal Standards in Bioanalysis

Quantitative analysis of biological samples is susceptible to variations introduced during sample preparation, including extraction, evaporation, and reconstitution steps.[1] Matrix effects, where co-eluting substances from the biological matrix interfere with the ionization of the target analyte, can also lead to inaccurate quantification.[1] An ideal internal standard, added at a known concentration to every sample at the beginning of the workflow, should behave identically to the analyte through all stages of preparation and analysis. By measuring the ratio of the analyte's signal to the internal standard's signal, these sources of variability can be effectively normalized.[1] Deuterated internal standards like this compound are chemically almost identical to their endogenous counterparts, ensuring they co-elute chromatographically and experience similar ionization effects, thus providing the most accurate correction.[2]

Comparison of Extraction Methodologies: SPE vs. LLE

The choice of extraction method can significantly impact the recovery of the internal standard and, consequently, the accuracy of the quantification. Below is a comparison of SPE and LLE for the extraction of fatty acids like palmitic acid.

Solid-Phase Extraction (SPE) is a technique where the sample is passed through a solid sorbent that retains the analyte based on its physicochemical properties. Interferences are washed away, and the purified analyte is then eluted with a different solvent.[3]

Liquid-Liquid Extraction (LLE) involves the partitioning of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The analyte has a higher affinity for the organic solvent, into which it is extracted.[4]

A study comparing a novel SPE method with four conventional LLE methods (Bligh-Dyer, Folch, Matyash, and BUME) for lipidomic analysis of human plasma found that the SPE method demonstrated equivalent or improved reproducibility compared to the LLE methods. The relative standard deviation (%RSD) for the recoveries of 63 deuterium-labeled lipids was 5.9% for the SPE method, while the LLE methods yielded %RSDs ranging from 7.3% to 10.8%.[5]

FeatureSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Principle Analyte adsorbs to a solid sorbent, followed by washing and elution.Analyte partitions between two immiscible liquid phases.
Selectivity High, due to a wide variety of available sorbent chemistries.Moderate, depends on solvent choice and pH.
Automation Easily automated for high-throughput applications.Can be automated, but may be more complex.
Solvent Consumption Generally lower than LLE.Can be high, depending on the method.
Emulsion Formation No risk of emulsion formation.A common issue that can complicate phase separation.
Reproducibility Generally high, especially with automation.[5]Can be variable, prone to manual inconsistencies.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for the extraction of fatty acids from plasma using SPE and LLE.

Protocol 1: Solid-Phase Extraction (SPE) of Palmitic Acid from Plasma

This protocol is a general procedure and may require optimization based on the specific SPE cartridge and sample volume.

  • Internal Standard Spiking: To 100 µL of plasma, add a known amount of this compound solution (e.g., in ethanol).

  • Protein Precipitation: Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the fatty acids with 1 mL of acetonitrile or another suitable organic solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of Palmitic Acid from Plasma (Folch Method)
  • Internal Standard Spiking: To 100 µL of plasma, add a known amount of this compound solution.

  • Solvent Addition: Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Phase Separation: Add 400 µL of 0.9% NaCl solution and vortex for another 30 seconds. Centrifuge at 2,000 x g for 5 minutes to facilitate phase separation.

  • Collection of Organic Layer: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Evaporation and Reconstitution: Evaporate the collected organic solvent to dryness under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for analysis.

Quantitative Data on Recovery

A study developing a GC/MS method for the quantitative determination of C8-C26 total fatty acids in plasma reported overall recoveries ranging from 76% to 106% using stable-isotope-labeled internal standards.[1] Another method for the determination of free fatty acids in plasma reported recoveries above 90%.[6]

The following table summarizes representative recovery data for lipid classes from a comparative study of SPE and LLE methods in human plasma.[5] Although not specific to this compound, it provides a strong indication of the expected performance for fatty acids.

Lipid ClassSPE Recovery (%)LLE (Folch) Recovery (%)LLE (Bligh-Dyer) Recovery (%)
Cholesteryl Esters959896
Diacylglycerols929593
Free Fatty Acids90 92 91
Lysophosphatidylcholines888587
Phosphatidylcholines939694
Sphingomyelins919492
Triacylglycerols969997

Data adapted from a study comparing a novel SPE method to traditional LLE methods for lipidomics. The "Free Fatty Acids" class would include palmitic acid.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the workflows for sample preparation and analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Plasma Plasma Sample Spike Spike with This compound Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load Load Sample Supernatant->Load Condition Condition SPE Cartridge Condition->Load Wash Wash Interferences Load->Wash Elute Elute Fatty Acids Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS Analysis Reconstitute->LCMS

Figure 1. Experimental workflow for Solid-Phase Extraction (SPE).

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis Plasma Plasma Sample Spike Spike with This compound Plasma->Spike Solvent Add Extraction Solvent (Chloroform:Methanol) Spike->Solvent Vortex Vortex Solvent->Vortex Phase_Sep Induce Phase Separation (add NaCl) Vortex->Phase_Sep Centrifuge Centrifugation Phase_Sep->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Evaporate Evaporate to Dryness Collect->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS Analysis Reconstitute->LCMS

Figure 2. Experimental workflow for Liquid-Liquid Extraction (LLE).

Conclusion

Both Solid-Phase Extraction and Liquid-Liquid Extraction are effective methods for the extraction of this compound from biological matrices. The choice between the two often depends on the specific requirements of the assay, such as sample throughput, need for automation, and the complexity of the sample matrix. While LLE methods like the Folch extraction have historically been the standard for lipid analysis, modern SPE technologies offer comparable or even superior reproducibility and are more amenable to high-throughput workflows.[5] For the quantitative analysis of palmitic acid, a well-validated SPE or LLE method, coupled with the use of a deuterated internal standard like this compound, will yield accurate and reliable results. The experimental data suggests that recovery for free fatty acids, including palmitic acid, is expected to be high (around 90% or greater) for both techniques when properly optimized.

References

Comparison of different derivatization reagents for Palmitic acid-d4-1 analysis.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of Palmitic acid-d4-1, the selection of an appropriate derivatization reagent is a critical step. Derivatization is essential for improving the volatility and chromatographic behavior of fatty acids, thereby enhancing their detection by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). This guide provides an objective comparison of common derivatization reagents, supported by experimental data and detailed protocols, to aid in making an informed decision for your analytical needs.

Comparison of Key Performance Metrics

The choice of a derivatization reagent significantly impacts the sensitivity, stability, and overall performance of the analytical method. Below is a summary of quantitative data for three widely used derivatization reagents for fatty acid analysis.

Derivatization ReagentDerivative FormedReaction Time & TemperatureDerivative StabilityKey AdvantagesPotential Limitations
BSTFA + 1% TMCS Trimethylsilyl (TMS) ester60 min at 60°C[1]Limited, best if analyzed within a week[1]Can derivatize multiple functional groups (e.g., hydroxyls, amines)[1][2].Moisture sensitive[1][3]; may lead to complex mass spectra[1]; potential for artifacts in complex samples[1].
BF3-Methanol Fatty Acid Methyl Ester (FAME)60 min at 60°C[1]Excellent[4]Selective for carboxylic acids[1]; produces clean mass spectra[1]; well-established method[4].Requires post-derivatization extraction[1]; moisture sensitive[1][4].
PFBBr Pentafluorobenzyl (PFB) esterVaries (e.g., 60 min at 60°C)GoodHigh sensitivity, especially with ECD or NCI-MS[5][6]; suitable for trace analysis[6].Can be a strong lachrymator, requiring use in a fume hood[7]; reaction optimization may be needed[5].

Experimental Workflows and Logical Relationships

The general workflow for the analysis of this compound involves several key stages, from sample preparation to data acquisition. The following diagram illustrates this process.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_reagents Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Addition of Derivatization Reagent Evaporation->Derivatization Heating Heating/Incubation Derivatization->Heating BSTFA BSTFA + 1% TMCS Derivatization->BSTFA BF3 BF3-Methanol Derivatization->BF3 PFBBr PFBBr Derivatization->PFBBr GCMS GC-MS Analysis Heating->GCMS Data Data Acquisition and Processing GCMS->Data

Caption: General workflow for this compound analysis.

Detailed Experimental Protocols

The following are detailed methodologies for the derivatization of this compound using the compared reagents. It is recommended to optimize these protocols for your specific sample matrix and instrumentation.

Protocol 1: Silylation using BSTFA + 1% TMCS

This method converts the carboxylic acid group to a trimethylsilyl (TMS) ester.[1] This procedure is sensitive to moisture, so ensure all glassware and solvents are anhydrous.[1][3]

  • Sample Preparation: Place the dried lipid extract containing this compound into a clean, dry reaction vial.

  • Reagent Addition: Add 100 µL of a suitable aprotic solvent (e.g., acetonitrile) and 50 µL of BSTFA with 1% TMCS. A 10x molar excess of the derivatizing agent is recommended.[1]

  • Reaction: Cap the vial tightly, vortex for 10 seconds, and heat at 60°C for 60 minutes.[1]

  • Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS. Alternatively, a solvent such as dichloromethane can be added before analysis.[1]

Protocol 2: Esterification using BF3-Methanol

This protocol forms the fatty acid methyl ester (FAME) derivative of this compound.[1][4]

  • Sample Preparation: Place the dried lipid extract into a reaction vial.

  • Reagent Addition: Add 100 µL of a solvent (e.g., acetonitrile) and 50 µL of 14% Boron Trifluoride in methanol.[1]

  • Reaction: Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[1]

  • Extraction: After cooling, add 0.5 mL of a saturated NaCl aqueous solution and vortex for 10 seconds. Add 0.6 mL of hexane, vortex, and allow the layers to separate.[1]

  • Sample Collection: Carefully transfer the upper hexane layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[1]

  • Analysis: The hexane extract containing the FAME derivative is now ready for GC-MS analysis.

The following diagram illustrates the chemical reaction for FAME synthesis.

G cluster_reactants Reactants cluster_products Products This compound This compound (R-COOH) Catalyst BF3 (Catalyst) Methanol Methanol (CH3OH) FAME This compound Methyl Ester (R-COOCH3) Water Water (H2O) Catalyst->FAME Catalyst->Water

Caption: Esterification of this compound to its FAME derivative.

Protocol 3: Alkylation using Pentafluorobenzyl Bromide (PFBBr)

This method forms the pentafluorobenzyl (PFB) ester, which is particularly advantageous for sensitive detection methods.[5][6]

  • Sample Preparation: The dried lipid extract is placed in a reaction vial.

  • Reagent Addition: The reaction is typically carried out in an organic solvent. The amount of PFBBr and the use of a catalyst (e.g., a tertiary amine) and reaction conditions (pH, temperature, time) should be optimized for the specific application.[5]

  • Reaction: The mixture is heated to facilitate the derivatization.

  • Work-up: After the reaction is complete, the excess reagent and by-products may need to be removed through a liquid-liquid extraction or solid-phase extraction (SPE) step.

  • Analysis: The final extract is evaporated and reconstituted in a suitable solvent for GC-MS analysis.

Conclusion

The selection of a derivatization reagent for this compound analysis is a trade-off between various factors including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For general-purpose analysis and when dealing with multiple analyte types, BSTFA offers a versatile, albeit moisture-sensitive, option.[1] For robust and selective derivatization of fatty acids yielding clean spectra, BF3-Methanol is a reliable and well-documented choice.[1][4] When high sensitivity is paramount, particularly with electron capture or negative chemical ionization detectors, PFBBr is an excellent, though more hazardous, alternative.[5][6] It is imperative to validate the chosen method with appropriate standards and quality control samples to ensure accurate and reproducible results.

References

The Gold Standard: Justifying d4-Labeled Internal Standards in Lipid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of lipid analysis, achieving accurate and reproducible quantification is paramount. The inherent complexity of the lipidome, coupled with the multi-step nature of analytical workflows, presents significant challenges to obtaining reliable data. The use of internal standards is a cornerstone of robust quantitative mass spectrometry, and among the various options, deuterium-labeled (d4) internal standards have emerged as a widely adopted and effective choice.

This guide provides an objective comparison of d4-labeled internal standards with other common alternatives, supported by experimental data. It details the methodologies for key experiments and offers visualizations to clarify workflows and biological contexts, empowering researchers to make informed decisions for their lipid analysis studies.

The Critical Role of Internal Standards in Mitigating Analytical Variability

Internal standards are essential for correcting for inevitable variations that occur during sample preparation and analysis.[1] These variations can arise from multiple sources, including:

  • Sample Extraction Inefficiencies: Incomplete or variable recovery of lipids from the biological matrix.

  • Matrix Effects: Suppression or enhancement of the analyte signal due to co-eluting compounds in the sample matrix.[2]

  • Instrumental Variability: Fluctuations in instrument performance over time.

An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the mass spectrometer. By adding a known amount of the internal standard to the sample at the earliest stage of the workflow, any losses or variations experienced by the analyte will be mirrored by the internal standard. The ratio of the analyte signal to the internal standard signal is then used for quantification, effectively normalizing for these variations and leading to more accurate and precise results.

Comparative Performance of Internal Standards

The choice of internal standard significantly impacts the quality of quantitative data. The following tables summarize the performance of d4-labeled internal standards in comparison to two other common types: carbon-13 (¹³C)-labeled internal standards and odd-chain lipid internal standards.

Table 1: Comparison of Key Performance Characteristics of Internal Standards in Lipid Analysis

Featured4-Labeled Internal Standard¹³C-Labeled Internal StandardOdd-Chain Lipid Internal Standard
Principle Analyte with 4 hydrogen atoms replaced by deuterium.Analyte with one or more ¹²C atoms replaced by ¹³C.A lipid with fatty acid chains containing an odd number of carbon atoms, not typically found in biological systems.
Co-elution with Analyte Very close, but a slight chromatographic shift is possible due to the deuterium isotope effect.[3]Virtually identical co-elution with the analyte.[3]May not co-elute perfectly with all endogenous lipids of the same class.
Correction for Matrix Effects Excellent, due to near-identical chemical properties and co-elution.[2]Excellent, considered the "gold standard" for mimicking the analyte's behavior.[3]Good, but less effective if chromatographic retention times differ significantly.
Potential for Isotopic Contribution Minimal, but the natural abundance of isotopes in the analyte can be a consideration.Minimal, with a lower natural abundance of ¹³C compared to deuterium, reducing potential interference.Not applicable.
Cost-Effectiveness Generally more cost-effective than ¹³C-labeled standards.Typically the most expensive option due to more complex synthesis.Generally the most cost-effective option.

Table 2: Quantitative Performance Comparison of Internal Standards

Parameterd4-Labeled Internal Standard¹³C-Labeled Internal StandardOdd-Chain Lipid Internal Standard
Accuracy (% Bias) -10% to +10%-5% to +5%-20% to +20%
Precision (% RSD) < 15%< 10%< 20%
Linearity (r²) > 0.99> 0.995> 0.98

Note: The values presented in Table 2 are representative and can vary depending on the specific lipid class, analytical method, and laboratory conditions.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for generating high-quality, reproducible data in lipid analysis. Below are representative protocols for lipid extraction and LC-MS/MS analysis utilizing d4-labeled internal standards.

Protocol 1: Lipid Extraction from Plasma using a Modified Folch Method
  • Sample Preparation: Thaw a 50 µL aliquot of human plasma on ice.

  • Internal Standard Spiking: Add a known amount of a d4-labeled internal standard mixture (e.g., d4-Palmitic acid, d4-Cholesterol) to the plasma sample.

  • Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.

  • Homogenization: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Lipid Collection: Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Lipids
  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column suitable for lipid separation (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A typical gradient would start at 30% B, increasing to 100% B over 20 minutes, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 50 °C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to cover a broad range of lipid classes.

    • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and its corresponding d4-labeled internal standard.

    • Data Analysis: Calculate the peak area ratio of the analyte to its d4-labeled internal standard and determine the concentration using a calibration curve.

Visualizing the Workflow and Biological Context

Diagrams are powerful tools for understanding complex processes. The following visualizations, created using the DOT language, illustrate a typical experimental workflow for lipid analysis and a key lipid signaling pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike_IS Spike with d4-Labeled Internal Standard Sample->Spike_IS Extraction Lipid Extraction (e.g., Folch Method) Spike_IS->Extraction Dry_Reconstitute Dry Down & Reconstitute Extraction->Dry_Reconstitute LC_Separation LC Separation (C18 Column) Dry_Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification sphingolipid_pathway Serine_PalmitoylCoA Serine + Palmitoyl-CoA KDS 3-Ketodihydrosphingosine Serine_PalmitoylCoA->KDS SPT DHS Dihydrosphingosine (Sphinganine) KDS->DHS KSR DHC Dihydroceramide DHS->DHC CerS Ceramide Ceramide DHC->Ceramide DEGS1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Sphingosine Sphingosine Ceramide->Sphingosine CDase Complex Complex Sphingolipids Ceramide->Complex Apoptosis Apoptosis Ceramide->Apoptosis Sphingomyelin->Ceramide SMase Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate Sphingosine->S1P SPHK1/2 S1P->Sphingosine SPPase Proliferation Cell Proliferation & Survival S1P->Proliferation

References

Safety Operating Guide

Proper Disposal of Palmitic Acid-d4-1: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Palmitic acid-d4-1 (CAS No. 75736-49-1), ensuring compliance and laboratory safety. The following procedures are based on standard guidelines for laboratory chemical waste management.

I. Hazard Assessment and Safety Information

Before handling, it is crucial to be aware of the hazards associated with this compound. This substance is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1]

Summary of GHS Hazard Classifications

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure Category 3 H335: May cause respiratory irritation

Data sourced from MedChemExpress Safety Data Sheet.[1]

Always wear appropriate Personal Protective Equipment (PPE), including protective gloves, clothing, and eye/face protection, when handling this chemical.[1] Work in a well-ventilated area, such as a fume hood, to avoid breathing dust or fumes.[1][2]

II. Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[1] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste under regulations such as the US EPA's 40 CFR Parts 261.3.[2]

Step 1: Waste Identification and Segregation

  • Do Not Mix: Do not mix this compound with other waste streams.[3] Keep it in its original container or a compatible, properly labeled waste container.

  • Labeling: Ensure the waste container is clearly labeled with the chemical name ("this compound"), CAS number (75736-49-1), and appropriate hazard symbols.

Step 2: Containerization

  • Solid Waste: If the material is in a solid form, sweep or vacuum it up and place it into a suitable, sealed disposal container.[2] Avoid generating dust.[2]

  • Contaminated Materials: Any materials used for cleaning spills (e.g., absorbent pads, wipes) or contaminated PPE should be collected and placed in a designated, sealed container for hazardous waste.

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself.[3] They should be disposed of in the same manner as the chemical waste.

Step 3: Storage Pending Disposal

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible substances.[2]

  • The storage area should be secure and accessible only to authorized personnel.[1]

Step 4: Arrange for Professional Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

  • Provide Information: Be prepared to provide the Safety Data Sheet (SDS) and details about the quantity of waste.

  • Regulatory Compliance: Disposal must be carried out by an approved waste disposal plant.[4][5] Do not discharge into drains or the environment.[4][6]

III. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_handling Waste Handling & Segregation cluster_storage_disposal Storage & Final Disposal start Start: Disposal of This compound Required haz_assess 1. Conduct Hazard Assessment (Review SDS) start->haz_assess wear_ppe 2. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) haz_assess->wear_ppe segregate 3. Segregate Waste (Do Not Mix with Other Chemicals) wear_ppe->segregate containerize 4. Place in a Labeled, Compatible Waste Container segregate->containerize spill_cleanup Collect Contaminated Materials (e.g., PPE, absorbents) containerize->spill_cleanup If applicable store 5. Store Securely in a Designated Waste Area containerize->store spill_cleanup->containerize contact_ehs 6. Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs end End: Waste Collected for Compliant Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling Palmitic Acid-d4-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring laboratory safety and experimental integrity. This document provides essential, immediate safety and logistical information for the handling of Palmitic acid-d4-1, including operational and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following PPE is recommended:

  • Eye Protection : Wear safety glasses with side shields or goggles.[1][2][3]

  • Hand Protection : Chemical-resistant gloves, such as nitrile rubber, are suitable.[2]

  • Respiratory Protection : If dust is generated or irritation is experienced, a NIOSH-approved respirator or particulate filter should be worn.[1][2][4]

  • Body Protection : A lab coat or lightweight protective clothing is recommended.[1][4]

Facilities should be equipped with an eyewash station and a safety shower.[1][4]

Hazard Identification and Safety Data

This compound is a deuterated form of palmitic acid. While generally considered non-hazardous, it is important to be aware of its potential hazards as outlined in the Safety Data Sheet (SDS).[1][5]

GHS Classification:

  • Acute toxicity, oral (Category 4)[5]

  • Skin corrosion/irritation (Category 2)[5]

  • Serious eye damage/eye irritation (Category 2A)[5]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[5]

Physical and Chemical Properties:

PropertyValue
AppearanceWhite Solid[1][6]
Melting Point59 - 63 °C / 138.2 - 145.4 °F[6]
Boiling Point351.5 °C / 664.7 °F[6]
Flash Point206 °C / 402.8 °F[6]
SolubilitySoluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF). Sparingly soluble in aqueous buffers.[7]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Weighing:

  • Before handling, ensure all necessary PPE is worn.

  • Allow the container of this compound to warm to room temperature before opening to prevent condensation, as deuterated compounds can be hygroscopic.[8][9]

  • Handle the solid in a well-ventilated area or a chemical fume hood to avoid dust inhalation.[10]

  • Use clean, dry glassware and spatulas to handle the compound.[9]

2. Dissolution:

  • To prepare a stock solution, dissolve the this compound in an appropriate organic solvent such as ethanol, DMSO, or DMF.[7] The solution should be purged with an inert gas.[7]

  • Use a vortex mixer or gentle sonication to ensure the compound is completely dissolved.[8]

  • For aqueous solutions, first dissolve the compound in ethanol and then dilute with the aqueous buffer of choice.[7] Aqueous solutions are not recommended for storage for more than one day.[7]

3. Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]

  • For long-term stability, especially for unsaturated lipids, it is recommended to store them as a solution at -20°C ± 4°C in a glass vial with a Teflon-lined cap.[8]

4. Spill and Emergency Procedures:

  • In case of a spill, absorb the material with an inert substance and place it in a suitable container for disposal.[1]

  • Avoid generating dust during cleanup.[4]

  • Ensure the area is well-ventilated.[2]

  • For eye contact, rinse cautiously with water for several minutes.[4][6] If irritation persists, seek medical attention.[4][11]

  • For skin contact, wash with plenty of soap and water.[5][6]

  • If inhaled, move to fresh air.[6]

  • In case of fire, use carbon dioxide, dry chemical powder, foam, or water spray.[1][4]

Disposal Plan

Deuterated compounds are generally not considered environmentally hazardous.[10][12] However, all chemical waste should be disposed of in accordance with local, state, and federal regulations.

  • Waste Collection : Collect waste this compound and any contaminated materials in a clearly labeled, sealed container.

  • Disposal Route : Dispose of the chemical waste through an approved waste disposal plant or licensed contractor.[6]

  • Recycling : Heavy water and some deuterated compounds are valuable materials.[12] Consider the possibility of recycling or returning the material to the supplier if such programs are available.[12]

Experimental Workflow

Caption: Workflow for the safe handling and disposal of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.